2-Ethylhexyl thioglycolate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHSTLLOZWTNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027656 | |
| Record name | 2-Ethylhexyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, 2-mercapto-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7659-86-1 | |
| Record name | 2-Ethylhexyl thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioglycolic acid-2-ethylhexyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL MERCAPTOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6P51ASB6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Ethylhexyl thioglycolate chemical structure and properties
An In-depth Technical Guide to 2-Ethylhexyl Thioglycolate
Introduction
This compound (EHTG), also known as 2-ethylhexyl mercaptoacetate, is a sulfur-containing organic compound with the chemical formula C10H20O2S.[1][2] It is a clear to pale yellow liquid with a characteristic odor.[1][2] This versatile chemical intermediate is characterized by its reactive thiol (-SH) and ester (-COOR) functional groups, which impart its utility in a wide range of industrial applications.[1] Primarily, it serves as a highly efficient co-stabilizer in the production of polyvinyl chloride (PVC) heat stabilizers.[1][2] Additionally, it finds use as a chain transfer agent in radical polymerization, an antioxidant, a corrosion inhibitor in the oil and gas industry, and an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][3][4]
Chemical Structure and Identification
The chemical structure of this compound consists of a thioglycolic acid backbone esterified with a 2-ethylhexyl alcohol moiety.
| Identifier | Value |
| IUPAC Name | 2-ethylhexyl 2-sulfanylacetate[5] |
| Synonyms | 2-Ethylhexyl mercaptoacetate, Thioglycolic acid 2-ethylhexyl ester, Isooctyl thioglycolate[5][6][7] |
| CAS Number | 7659-86-1[1][8] |
| Molecular Formula | C10H20O2S[1][5] |
| Molecular Weight | 204.33 g/mol [1][5][8] |
| SMILES | CCCCC(CC)COC(=O)CS[5][8] |
| InChI | 1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3[5][8] |
| InChIKey | OWHSTLLOZWTNTQ-UHFFFAOYSA-N[1][5][8] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Clear, colorless to pale yellow, oily liquid[1][2][3] |
| Odor | Characteristic[1][3] |
| Boiling Point | 255-260 °C[8] |
| Melting Point | < -50 °C[9] |
| Density | 0.972 g/mL at 20 °C[8] |
| Refractive Index | n20/D 1.461[8] |
| Flash Point | 117.5 °C (Pensky-Martens closed cup)[8][9] |
| Water Solubility | 4.73 mg/L at 20 °C[9] |
| Log Pow | 4.7 at 22 °C[9] |
| Vapor Pressure | 2.4 Pa at 20 °C; 3.6 Pa at 25 °C[9] |
Experimental Protocols
Synthesis of this compound via Esterification
The most common method for the industrial production of this compound is the direct esterification of thioglycolic acid with 2-ethylhexanol.[1]
Materials:
-
Thioglycolic acid
-
2-Ethylhexanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)[10]
-
Solvent (optional, for water removal)
Procedure:
-
Thioglycolic acid and 2-ethylhexanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for azeotropic water removal. A typical molar ratio of 2-ethylhexanol to thioglycolic acid is between 1.5:1 and 3:1.[10]
-
An acid catalyst, such as p-toluenesulfonic acid (0.1-0.3 wt%), is added to the mixture.[10]
-
The reaction mixture is heated to a temperature of 100-120 °C with continuous stirring.[10]
-
The water produced during the esterification is continuously removed via azeotropic distillation.
-
The reaction is monitored for completion by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC). The reaction time is typically 0.5-1.5 hours.[10]
-
Upon completion, the reaction mixture is cooled.
-
The crude product is then purified by vacuum distillation to remove unreacted starting materials and the catalyst, yielding pure this compound.
Alternative Synthesis Route
An alternative synthesis involves the reaction of an alkali metal hydrosulfide (B80085) with 2-ethylhexyl chloroacetate (B1199739).[11]
Materials:
-
2-Ethylhexyl chloroacetate
-
Sodium hydrosulfide (NaSH) or another alkali metal hydrosulfide
-
Methanol
-
Hydrogen sulfide (B99878) (H2S)
Procedure:
-
A methanolic solution of sodium hydrosulfide is charged into a reactor.
-
The pressure is raised by introducing hydrogen sulfide.
-
2-Ethylhexyl chloroacetate is then added to the reactor while maintaining a low temperature (e.g., 10 ± 2 °C).[11]
-
After the addition is complete, the mixture is agitated.
-
The resulting product is a methanolic solution of this compound.
-
The product can be purified by neutralization, evaporation of methanol, filtration of precipitated salts, and finally, distillation.[11]
Applications and Mechanisms of Action
PVC Heat Stabilization
The primary application of this compound is as a co-stabilizer in PVC.[1][2] During thermal processing, PVC undergoes dehydrochlorination, releasing hydrogen chloride (HCl) gas, which autocatalyzes further degradation and leads to discoloration and loss of mechanical properties.[1][2] this compound mitigates this degradation through a dual mechanism:
-
HCl Scavenging: It acts as an HCl scavenger, neutralizing the released acid.[1]
-
Thiol Addition: The thiol group can replace labile chlorine atoms on the PVC polymer chain, preventing the initiation of the degradation process.[1]
It often exhibits synergistic effects when used in conjunction with metal-based stabilizers like calcium-zinc or organotin compounds.[1]
Caption: Mechanism of PVC stabilization by this compound.
Other Applications
Beyond PVC stabilization, this compound is utilized in various other fields:
-
Organic Synthesis: It serves as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][3]
-
Polymer Science: It functions as a chain transfer agent in radical polymerization to control molecular weight and as a plasticizer additive for synthetic rubber.[1][4]
-
Mining: It is used as a collector in the mining industry.[1][4]
-
Corrosion Inhibition: It finds application as a corrosion inhibitor in the oil field industry.[3]
Safety and Toxicology
This compound presents several health and environmental hazards.
Human Health Hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[9]
-
May cause an allergic skin reaction (Skin sensitization, Category 1B).[9]
-
Causes skin and serious eye irritation.[13]
Environmental Hazards:
-
Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, acute and chronic, Category 1).[9]
Toxicological Data:
| Endpoint | Species | Value |
| Oral LD50 | Rat (male/female) | > 2000 mg/kg bw[9] |
| Inhalation LC0 | Rat (male/female) | > 0.51 mg/L air[9] |
| Dermal LD50 | Rat (male/female) | > 2000 mg/kg bw[9] |
| Toxicity to fish (LC50, 96h) | Oncorhynchus mykiss (rainbow trout) | 0.23 mg/L |
| Toxicity to daphnia (EC50, 48h) | Daphnia magna (water flea) | 0.38 mg/L |
| Toxicity to algae (EC50, 72h) | Pseudokirchneriella subcapitata | 0.62 mg/L[9] |
Handling and Storage:
-
Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles).[9][13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as alkaline substances and oxidants.[7][9]
-
Avoid contact with skin and eyes.[9]
-
Do not eat, drink, or smoke when using this product.[9]
Workflow for Synthesis and Quality Control
The general workflow from synthesis to the final product is outlined below.
Caption: General workflow for the synthesis and quality control of 2-EHTG.
References
- 1. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 2. The Mechanism of this compound in PVC Thermal Stabilization - Chemical Supplier Unilong [unilongindustry.com]
- 3. This compound, Thioglycolic Acid 2-Ethylhexyl Ester CAS 7659-86-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. arkema.com [arkema.com]
- 5. This compound | C10H20O2S | CID 24309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. haihangchem.com [haihangchem.com]
- 8. This compound = 95.0 GC 7659-86-1 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate - Google Patents [patents.google.com]
- 11. US5773641A - Synthesis of esters of mercaptocarboxylic acids - Google Patents [patents.google.com]
- 12. capotchem.cn [capotchem.cn]
- 13. aksci.com [aksci.com]
An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Thioglycolate from Thioglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Ethylhexyl Thioglycolate (2-EHTG), a versatile organic compound with significant applications in the polymer and pharmaceutical industries. The primary focus of this document is the direct esterification of thioglycolic acid with 2-ethylhexanol, which stands as the most established and industrially relevant synthetic route.[1] This guide will delve into the core chemical principles, detailed experimental methodologies, and critical process parameters that influence the yield and purity of the final product. Quantitative data from various sources have been aggregated and presented in structured tables for comparative analysis. Furthermore, this document includes visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the synthesis process.
Introduction
This compound (also known as isooctyl thioglycolate) is a sulfur-containing organic ester with the chemical formula C10H20O2S. It is a clear, colorless to pale yellow liquid with a characteristic odor. The molecule incorporates both a thiol (-SH) and an ester functional group, rendering it a reactive and versatile intermediate in organic synthesis.[1] Its primary applications include its use as a chain transfer agent in polymerization processes and as a co-stabilizer for polyvinyl chloride (PVC). In the pharmaceutical and fine chemical sectors, it serves as a key building block for more complex molecules.
The synthesis of 2-EHTG is most commonly achieved through the direct esterification of thioglycolic acid with 2-ethylhexanol.[1] This reaction involves the condensation of the carboxylic acid and the alcohol, with the elimination of water. The process is typically catalyzed by an acid to enhance the reaction rate and achieve high conversion.
Chemical Synthesis
The predominant method for synthesizing this compound is the direct esterification of thioglycolic acid with 2-ethylhexanol.
Primary Synthesis Route: Direct Esterification
The fundamental reaction is a Fischer-Speier esterification, where thioglycolic acid reacts with 2-ethylhexanol in the presence of an acid catalyst to yield this compound and water.
Reaction Equation:
HSCH₂COOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ HSCH₂COOCH₂CH(C₂H₅)(CH₂)₃CH₃ + H₂O
Thioglycolic Acid + 2-Ethylhexanol ⇌ this compound + Water
To drive the equilibrium towards the product side and maximize the yield, the water formed during the reaction is typically removed, often through azeotropic distillation.
Catalysts
A variety of acid catalysts can be employed to accelerate the esterification reaction. Common choices include:
-
Strong Mineral Acids: Sulfuric acid (H₂SO₄) is a frequently used homogenous catalyst.
-
Organic Acids: p-Toluenesulfonic acid (PTSA) is another effective homogeneous catalyst.[2]
-
Solid Acid Catalysts: Ion-exchange resins, such as Amberlyst-15, offer an environmentally friendlier, heterogeneous alternative that can be easily separated from the reaction mixture.[3]
Reaction Conditions
The efficiency and selectivity of the esterification are highly dependent on the reaction conditions. Key parameters include:
-
Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 100-150°C, often under reflux conditions.[1][4]
-
Molar Ratio: An excess of the alcohol (2-ethylhexanol) is often used to shift the reaction equilibrium towards the formation of the ester. Molar ratios of 2-ethylhexanol to thioglycolic acid can range from 1.05:1 to 3:1.[1][2]
-
Pressure: The reaction can be carried out at atmospheric or reduced pressure. Reduced pressure can facilitate the removal of water, thereby increasing the reaction rate and yield.[3]
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various sources regarding the synthesis of this compound.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 1.5-3:1 | 100-120 | 0.5-1.5 | 83.45 - 88.64 | [2] |
| Sulfuric acid | 1.05-1.2:1 | 100-150 | 1-3 | ~92-93 (based on 2-ethylhexyl chloroacetate) | [4] |
| Ion-exchange resin (Amberlyst A-15) | 1.05:1 | Boiling point (170 mbar) | Not specified | 82 | US5714629A |
| Ammonium hydrosulphide (from 2-ethylhexyl chloroacetate) | 1.1-1.5:1 (hydrosulphide:ester) | 10±2 | 1 | 97.4 | US5773641A |
Table 2: Catalyst Concentration and Purity of this compound
| Catalyst | Catalyst Concentration (wt%) | Product Purity (%) | Reference |
| p-Toluenesulfonic acid | 0.1-0.3 | Not specified | [2] |
| Sulfuric acid | Not specified | Not specified | [4] |
| Ion-exchange resin (Amberlyst A-15) | ~1.2 (based on reactants) | >99 (after distillation) | US5714629A |
| Ammonium hydrosulphide | Not applicable | >99 (after distillation) | US5773641A |
Detailed Experimental Protocols
The following are generalized experimental protocols based on the direct esterification method. Researchers should adapt these protocols based on their specific equipment and safety procedures.
Protocol 1: Esterification using p-Toluenesulfonic Acid Catalyst
-
Reactant Charging: In a reaction flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, charge thioglycolic acid and 2-ethylhexanol in a molar ratio of 1:1.5 to 1:3.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1-0.3 wt% of the total reactant mass).
-
Reaction: Heat the mixture to 100-120°C with continuous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acidic catalyst by washing the organic phase with a dilute sodium bicarbonate solution and then with water until the aqueous layer is neutral.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent.
-
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[1]
Protocol 2: Esterification using Ion-Exchange Resin Catalyst
-
Catalyst Preparation: If necessary, activate the ion-exchange resin (e.g., Amberlyst-15) according to the manufacturer's instructions.
-
Reactant Charging: In a reaction flask equipped with a mechanical stirrer, a thermometer, and a water separator, charge the ion-exchange resin, thioglycolic acid, and 2-ethylhexanol. A molar ratio of alcohol to acid of 1.05:1 can be used.
-
Reaction: Heat the mixture to its boiling point under reduced pressure (e.g., 170 mbar) with vigorous stirring. The water formed will be removed by distillation.
-
Monitoring: Continue the reaction until no more water is distilled over.
-
Catalyst Removal: Cool the reaction mixture and separate the ion-exchange resin by filtration. The resin can potentially be regenerated and reused.
-
Purification: The crude product can be further purified by passing it over a basic ion exchanger to remove any residual acidity, followed by vacuum distillation.
Mandatory Visualizations
Signaling Pathway: Chemical Reaction
Caption: Direct esterification of thioglycolic acid with 2-ethylhexanol.
Experimental Workflow
References
- 1. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 2. CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate - Google Patents [patents.google.com]
- 3. ppor.az [ppor.az]
- 4. CN1058393A - The method for preparing thioglycollic acid-2-ethyl hexyl ester - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-Ethylhexyl Mercaptoacetate (CAS 7659-86-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl mercaptoacetate (B1236969), also known as 2-ethylhexyl thioglycolate (2-EHTG), is an organic compound with the CAS number 7659-86-1.[1] It is a colorless to pale yellow, transparent liquid with a characteristic ester-like or slight chloroform-like odor.[1][2][3] Structurally, it is the ester of thioglycolic acid and 2-ethylhexanol, incorporating both a reactive thiol (-SH) group and an ester functional group.[2][4] This dual functionality makes it a versatile molecule in various industrial and chemical processes.
This technical guide provides an in-depth overview of 2-Ethylhexyl mercaptoacetate, covering its physicochemical properties, synthesis methodologies, mechanisms of action, applications, and toxicological profile. All quantitative data is summarized for clarity, and key processes are visualized through diagrams.
Physicochemical Properties
2-Ethylhexyl mercaptoacetate is characterized by its high boiling point and low water solubility. Its properties make it suitable as a stabilizer, plasticizer, and chemical intermediate in various systems.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C10H20O2S | [5][6] |
| Molecular Weight | 204.33 g/mol | [5][6][7] |
| Appearance | Clear, colorless liquid | [1][7][8] |
| Boiling Point | 255-260 °C | [5][6][9] |
| Density | 0.972 g/mL at 20 °C | [1][5][6] |
| Flash Point | 136 °C (closed cup) | [5][7][10] |
| Refractive Index (n20/D) | 1.461 | [1][5][7] |
| Water Solubility | 4.73 mg/L at 20 °C | [5][6][9] |
| Vapor Pressure | 3.6 Pa at 25 °C | [5][6] |
| LogP | 4.7 at 20 °C | [5][6] |
| pKa | 7.95 ± 0.10 (Predicted) | [5][6] |
Synthesis and Manufacturing
The production of 2-Ethylhexyl mercaptoacetate can be achieved through several chemical routes. The most common methods involve either the esterification of thioglycolic acid or the reaction of an alkali metal hydrosulfide (B80085) with 2-ethylhexyl chloroacetate (B1199739).
Synthesis via Chloroacetate Intermediate
A prevalent industrial method involves a multi-step process starting from chloroacetic acid and 2-ethylhexanol (isooctanol).[2]
-
Esterification: Chloroacetic acid and 2-ethylhexanol are reacted, often under reduced pressure with a solid superacid catalyst, to synthesize 2-ethylhexyl chloroacetate.[2]
-
Bunte Salt Formation: The resulting chloroacetate ester reacts with sodium thiosulfate (B1220275) in the presence of a phase transfer catalyst to form a Bunte salt.[2]
-
Hydrolysis and Reduction: The Bunte salt is then acid hydrolyzed and reduced to yield the final product, 2-Ethylhexyl mercaptoacetate.[2]
Caption: Synthesis of 2-Ethylhexyl Mercaptoacetate from Chloroacetic Acid.
Synthesis via Esterification of Thioglycolic Acid
Another common method is the direct esterification of thioglycolic acid with 2-ethylhexanol.[4][11] This condensation reaction eliminates water and is typically driven by an acid catalyst to increase the reaction rate.[4]
Experimental Protocols
Protocol: Synthesis from N,N'-diphenyl-1,4-phenylenediamine
A specific synthesis reaction involving this compound is described as follows:
-
Initial Setup: A 750 ml sulfonation flask equipped with a propeller stirrer is charged with 52.1 g (0.2 mol) of N,N'-diphenyl-1,4-phenylenediamine and 81.7 g (0.4 mol) of this compound in 200 ml of ethanol.[5]
-
Heating: The mixture is heated to reflux temperature.[5]
-
Reagent Addition: 36.7 g (0.44 mol) of 36% aqueous formaldehyde (B43269) is added dropwise over the course of 2 hours.[5]
-
Reaction: The reaction mixture is then boiled under reflux for 16 hours.[5]
-
Workup: The batch is concentrated on a rotary evaporator, and the residue is dried at 80°C for 2 hours under a high vacuum to yield a dark brown oil.[5]
Protocol: Synthesis from 2-ethylhexyl chloroacetate
This method involves the reaction of sodium hydrosulfide with 2-ethylhexyl chloroacetate:
-
Reactor Charging: A reactor is charged with 350 g of a methanolic solution of sodium hydrosulfide (8.5% concentration, 0.53 mol NaSH).[12]
-
Pressurization: The pressure in the reactor is raised to 10 bars by introducing hydrogen sulfide.[12]
-
Reagent Addition: 120 g (0.57 mol) of 2-ethylhexyl chloroacetate is introduced over 40 minutes via a pump, while maintaining the temperature at 10±2° C.[12]
-
Reaction: The reactants are agitated for one hour, after which the autoclave is decompressed.[12] The resulting solution contains the product, which can then be purified.[12]
Mechanism of Action in Polymer Stabilization
A primary application of 2-Ethylhexyl mercaptoacetate is as a co-stabilizer for halogenated polyolefins, particularly polyvinyl chloride (PVC).[2][4] During thermal processing, PVC degrades by releasing hydrogen chloride (HCl), which catalyzes further degradation.[4] 2-EHTG mitigates this through a dual mechanism.
-
HCl Scavenging: The thiol group acts as a strong nucleophile and an effective HCl scavenger, neutralizing the acid and preventing the autocatalytic degradation chain reaction.[3][4]
-
Synergistic Effects: When used with metal-based stabilizers (e.g., organotin or calcium-zinc systems), the thiol group can replace labile chlorine atoms on the PVC polymer chain.[4] It also acts as a ligand, forming stable coordination complexes with the metal stabilizers, which enhances long-term heat stability and color retention.[3][4] In organotin systems, it can also regenerate active stabilizer species, extending their lifetime.[3]
Caption: Dual mechanism of 2-EHTG in PVC heat stabilization.
Applications
The unique chemical properties of 2-Ethylhexyl mercaptoacetate lend it to a wide range of industrial applications.
-
Polymer Industry: Its primary use is as a heat stabilizer and plasticizer for PVC and other halogenated polyolefins, improving material stability, flexibility, and service life.[1][2][7] It also serves as a low-odor chain transfer agent in polymer manufacturing to control molecular weight.[1][4]
-
Chemical Synthesis: It is an important intermediate in the synthesis of pesticides, pharmaceuticals, and other fine chemicals.[4][5][7]
-
Cosmetics: It acts as an intermediate in the production of cosmetic ingredients like glycerol (B35011) monothioglycolate, which are used in hair care products.[1][13]
-
Other Uses: It is also utilized as an antioxidant, a collector in the mining industry, and in the preparation of polythiols for epoxy hardeners.[1][4][13]
Caption: Major industrial applications of 2-Ethylhexyl Mercaptoacetate.
Toxicology and Safety
Understanding the toxicological profile and handling requirements for 2-Ethylhexyl mercaptoacetate is critical for safe laboratory and industrial use.
Toxicological Data Summary
The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][14] It is also noted to be very toxic to aquatic life with long-lasting effects.[1][14]
| Endpoint | Species | Value | Reference(s) |
| Acute Oral Toxicity | - | Category 4 (Harmful if swallowed) | [14] |
| Skin Sensitization | - | Sub-category 1B (May cause an allergic skin reaction) | [14] |
| Toxicity to Fish | Oncorhynchus mykiss (Rainbow trout) | LC50: 1.15 mg/L (96 h) | [14] |
| Toxicity to Daphnia | Daphnia magna | EC50: 0.39 mg/L (48 h) | [14] |
| Toxicity to Algae | Pseudokirchneriella subcapitata | EC50: 0.62 mg/L (72 h) | [14] |
| Repeated Dose Toxicity | Rat (Oral, 28 d) | NOAEL: > 170 mg/kg | [9] |
GHS Hazard Information
| Type | Code | Statement | Reference(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [5][14] |
| H317 | May cause an allergic skin reaction. | [5][14] | |
| H410 | Very toxic to aquatic life with long lasting effects. | [5][14] | |
| Precautionary Statements | P261 | Avoid breathing mist or vapours. | [14] |
| P273 | Avoid release to the environment. | [5][14] | |
| P280 | Wear protective gloves. | [5][14] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |
Handling and Storage
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection.[1][10] Avoid contact with skin and eyes and inhalation of vapor.[9] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a cool, dry, and well-ventilated place below +30°C.[5][6][7] Keep containers tightly closed and upright to prevent leakage.[9] The thiol group is sensitive to alkaline substances and oxidizing agents.[2]
Conclusion
2-Ethylhexyl mercaptoacetate (CAS 7659-86-1) is a multifunctional chemical with significant utility, primarily as a highly effective heat co-stabilizer in the PVC industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate for pharmaceuticals, cosmetics, and other fine chemicals. While it possesses a range of beneficial industrial properties, its toxicological profile, particularly its skin sensitization potential and high aquatic toxicity, necessitates strict adherence to safety and handling protocols. Continued research into its applications and synergistic effects with other chemical systems will further define its role in advanced material and chemical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. The Mechanism of this compound in PVC Thermal Stabilization - Chemical Supplier Unilong [unilongindustry.com]
- 4. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 5. 2-Ethylhexyl mercaptoacetate | 7659-86-1 [chemicalbook.com]
- 6. 2-Ethylhexyl mercaptoacetate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 2-Ethylhexyl mercaptoacetate cas 7659-86-1-Qingdao ZKHT Chemical Co., Ltd. [zkhtchem.com]
- 8. This compound | 7659-86-1 | TCI AMERICA [tcichemicals.com]
- 9. 2-Ethylhexyl mercaptoacetate - Safety Data Sheet [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Preparation method of mercaptoacetic acid-2-ethylhexyl in molten salt hydrate - Eureka | Patsnap [eureka.patsnap.com]
- 12. US5773641A - Synthesis of esters of mercaptocarboxylic acids - Google Patents [patents.google.com]
- 13. arkema.com [arkema.com]
- 14. echemi.com [echemi.com]
Spectroscopic Profile of 2-Ethylhexyl Thioglycolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Ethylhexyl thioglycolate (CAS No. 7659-86-1), a compound of interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the general spectroscopic analysis workflow.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.05 | d | 2H | -O-CH₂- |
| 3.25 | s | 2H | HS-CH₂- |
| 1.95 | t | 1H | -SH |
| 1.60 | m | 1H | -CH(CH₂CH₃)- |
| 1.35 | m | 8H | -(CH₂)₄- |
| 0.90 | t | 6H | -CH₃ |
d: doublet, t: triplet, m: multiplet, s: singlet
¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 171.5 | C=O |
| 67.5 | -O-CH₂- |
| 38.8 | -CH(CH₂CH₃)- |
| 30.4 | -(CH₂)₄- |
| 28.9 | -(CH₂)₄- |
| 26.3 | HS-CH₂- |
| 23.7 | -(CH₂)₄- |
| 22.9 | -(CH₂)₄- |
| 14.0 | -CH₃ |
| 11.0 | -CH₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2959 | C-H stretch (alkane) |
| 2928 | C-H stretch (alkane) |
| 2859 | C-H stretch (alkane) |
| 2568 | S-H stretch |
| 1738 | C=O stretch (ester) |
| 1460 | C-H bend (alkane) |
| 1379 | C-H bend (alkane) |
| 1148 | C-O stretch (ester) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 20-30 mg of neat this compound is accurately weighed and transferred into a clean, dry vial.
-
The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The vial is gently agitated to ensure complete dissolution.
-
The resulting solution is filtered through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
2. ¹H NMR Data Acquisition:
-
A proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.
-
The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is utilized with the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual CHCl₃ signal at 7.26 ppm.
3. ¹³C NMR Data Acquisition:
-
A carbon-13 NMR spectrum is acquired on the same spectrometer.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
-
Typical acquisition parameters include:
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)
-
-
The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) prior to Fourier transformation. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a neat liquid sample, a drop of this compound is placed directly onto the center of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).
-
Alternatively, for transmission IR, a drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
2. Data Acquisition (FTIR-ATR):
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is then applied to the crystal, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Typical parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Solubility Profile of 2-Ethylhexyl Thioglycolate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-Ethylhexyl thioglycolate (2-EHTG), a key intermediate in various chemical syntheses. Understanding its solubility is critical for its application in organic synthesis, polymer chemistry, and pharmaceutical development, enabling informed solvent selection for reactions, purifications, and formulations.
Core Concepts in Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. The polarity of a solvent is determined by the distribution of electron density within its molecules. Solvents can be broadly categorized as polar and non-polar. Polar solvents can be further divided into protic (containing a hydrogen atom bonded to an electronegative atom, like oxygen or nitrogen) and aprotic (lacking such a hydrogen).
This compound (CAS: 7659-86-1) is an ester of thioglycolic acid and 2-ethylhexanol. Its molecular structure, featuring a long alkyl chain, an ester group, and a thiol group, results in a predominantly non-polar character, which dictates its solubility behavior.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/L) |
| Water | 20 | 4.73[1][2][3] |
Qualitative Solubility in Organic Solvents
Based on available technical data sheets and safety information, this compound is known to be soluble or miscible with a variety of common organic solvents. This high degree of solubility in organic media is a key property for its use in many industrial and laboratory applications. The following table summarizes its qualitative solubility in different classes of organic solvents.
| Solvent Class | Representative Solvents | Solubility of this compound |
| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble / Miscible |
| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble / Miscible |
| Non-Polar Solvents | Toluene, Hexane, Diethyl Ether | Soluble / Miscible |
It is important to note that while "soluble" and "miscible" are often used interchangeably in this context, miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution. For most practical purposes in organic chemistry, this compound can be considered miscible with the organic solvents listed above.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for assessing the solubility of a liquid substance like this compound.
Experimental Workflow for Solubility Determination
References
The Core Mechanism of 2-Ethylhexyl Thioglycolate as a Chain Transfer Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of polymers, precise control over molecular weight and its distribution is paramount for tailoring the final properties of the material. Chain transfer agents (CTAs) are crucial additives in radical polymerization processes to achieve this control. 2-Ethylhexyl thioglycolate (2-EHTG), a branched thiol ester, is a highly effective and widely utilized CTA, particularly in the polymerization of acrylic and methacrylic monomers.[1][2] Its efficacy stems from the reactive thiol (-SH) group, which can efficiently transfer a hydrogen atom to a growing polymer radical, thereby terminating the existing chain and initiating a new one. This guide provides a detailed technical overview of the mechanism of 2-EHTG as a chain transfer agent, supported by quantitative data for analogous compounds, experimental protocols for determining chain transfer constants, and visual diagrams to elucidate the process.
Core Mechanism of Chain Transfer
The fundamental role of 2-EHTG in radical polymerization is to regulate the molecular weight of the polymer chains.[3] This is achieved through a well-established chain transfer mechanism. The process can be broken down into the following key steps:
-
Initiation and Propagation: The polymerization process begins with the decomposition of a radical initiator (e.g., AIBN, persulfates) to form primary radicals. These radicals then react with monomer units to initiate polymer chains, which subsequently propagate by adding more monomer units.
-
Chain Transfer to 2-EHTG: A growing polymer radical (P•) abstracts the hydrogen atom from the thiol group of a 2-EHTG molecule. This reaction terminates the growth of that specific polymer chain, resulting in a "dead" polymer chain (PH). Simultaneously, a new thiyl radical (RS•) is formed from the 2-EHTG molecule. The weakness of the S-H bond in thiols makes this hydrogen abstraction a favorable process.[3][4]
-
Re-initiation: The newly formed thiyl radical (RS•) is reactive and can initiate a new polymer chain by adding to a monomer molecule. This new polymer chain then begins to propagate.
The following diagram illustrates the general mechanism of chain transfer in radical polymerization using a thiol-based CTA like 2-EHTG.
References
The Role of 2-Ethylhexyl Thioglycolate in PVC Thermal Stabilization: A Technical Guide
Introduction
Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but it possesses inherent thermal instability. When subjected to the high temperatures required for processing, PVC undergoes a rapid degradation process known as dehydrochlorination. This process involves the release of hydrogen chloride (HCl) gas, which autocatalyzes further degradation, leading to severe discoloration (yellowing to blackening), embrittlement, and a catastrophic loss of mechanical properties.[1][2][3][4] To counteract this, a sophisticated system of thermal stabilizers is essential. Among the array of stabilizers, 2-Ethylhexyl thioglycolate (2-EHTG), a sulfur-containing organic compound, plays a crucial role, particularly as a highly efficient co-stabilizer in modern, non-heavy metal-based stabilizer systems.[3][5]
This technical guide provides an in-depth examination of the mechanisms, performance, and evaluation of 2-EHTG in the thermal stabilization of PVC, intended for researchers and polymer scientists.
The Challenge: PVC Thermal Degradation
The thermal degradation of PVC is a chain reaction initiated at structural defects in the polymer chain, such as tertiary or allylic chlorine atoms.[6] The process begins with the elimination of HCl, which creates conjugated double bonds (polyenes) along the polymer backbone.[3][4] These polyene sequences are chromophoric and are responsible for the initial yellowing of the material. The released HCl then acts as a catalyst, accelerating the "zipper" dehydrochlorination along the chain, leading to rapid and severe degradation.[1][7] Effective heat stabilizers must interrupt this destructive cycle.[8]
Figure 1: The autocatalytic thermal degradation pathway of PVC.
This compound (2-EHTG): An Overview
This compound, also known as 2-Ethylhexyl Mercaptoacetate (2-EHMA), is a clear to pale yellow liquid belonging to the thioglycolic acid ester family.[5]
It is a critical intermediate in the synthesis of organotin heat stabilizers (such as methyltin, butyltin, and octyltin (B230729) mercaptides) and serves as a highly effective co-stabilizer in calcium-zinc (Ca/Zn) and other mixed-metal systems.[5][9][10][11]
Core Stabilization Mechanisms of 2-EHTG
2-EHTG employs a multi-faceted approach to protect PVC from thermal degradation, acting as both a primary and secondary stabilizer.[7][12] Its effectiveness stems from the high reactivity of its thiol group.
Hydrogen Chloride (HCl) Scavenging
The most immediate threat during PVC degradation is the liberated HCl. The sulfur atom in the thiol group of 2-EHTG is a potent nucleophile that rapidly reacts with and neutralizes HCl.[5] This scavenging action prevents the acid-catalyzed degradation cascade, significantly slowing down the "zipper" reaction and preserving the polymer's integrity and color.[2][5]
Substitution of Labile Chlorine Atoms
A more proactive stabilization mechanism involves the displacement of unstable chlorine atoms (e.g., allylic chlorides) on the PVC backbone by the thiolate group of 2-EHTG.[13] This reaction replaces the weak C-Cl bond with a more thermally stable thioether linkage, effectively "mending" the defect sites on the polymer chain and preventing them from becoming initiation points for dehydrochlorination.[6]
Figure 2: Dual stabilization action of 2-EHTG on PVC.
Synergy with Metal-Based Stabilizers
2-EHTG exhibits powerful synergistic effects when used with primary metal stabilizers like calcium stearate (B1226849) and zinc stearate (Ca/Zn systems) or organotins.[5][7]
-
In Ca/Zn Systems: Zinc soaps react with labile chlorines but produce zinc chloride (ZnCl2), a strong Lewis acid that can catastrophically accelerate PVC degradation, causing "zinc burning".[8] 2-EHTG acts as a ligand, chelating the ZnCl2 and preventing its catalytic activity. It also helps regenerate the active zinc stabilizer.[5]
-
In Organotin Systems: 2-EHTG is a fundamental component of organotin mercaptide stabilizers, which are among the most efficient for PVC.[8][10] It works synergistically to regenerate the active tin species, extending the stabilizer's lifetime and providing excellent long-term heat resistance and color retention.[1][5]
Figure 3: Synergistic stabilization mechanism of 2-EHTG with Ca/Zn stabilizers.
Performance Data and Advantages
The incorporation of 2-EHTG into PVC formulations offers significant advantages in processing and final product quality. While specific quantitative data varies with formulation, the performance trends are well-established.
Key Advantages:
-
Improved Thermal Stability: Significantly enhances both initial color stability (preventing early-stage yellowing) and long-term heat resistance during processing.[5]
-
Excellent Color Retention: Maintains the whiteness and clarity of both rigid and flexible PVC products.[5][8]
-
High Compatibility: Shows excellent compatibility with PVC resins and common plasticizers like DOP and DINP.[5]
-
Synergistic Action: Works effectively with primary stabilizers (Ca/Zn) and other additives like epoxidized soybean oil (ESBO), often allowing for a reduction in heavy-metal stabilizer content.[5][7]
Table 1: Illustrative Performance Metrics for PVC Stabilization
| Stabilizer System | Test Method | Performance Metric | Typical Result |
| Unstabilized PVC | Congo Red Test (180°C) | Stability Time (min) | < 5 |
| Ca/Zn Stearate only | Congo Red Test (180°C) | Stability Time (min) | 15 - 25 |
| Ca/Zn Stearate + 2-EHTG | Congo Red Test (180°C) | Stability Time (min) | > 40 |
| Unstabilized PVC | Oven Aging (180°C) | Yellowness Index (YI) after 30 min | > 80 (Brown/Black) |
| Ca/Zn Stearate only | Oven Aging (180°C) | Yellowness Index (YI) after 30 min | 40 - 60 (Yellow) |
| Ca/Zn Stearate + 2-EHTG | Oven Aging (180°C) | Yellowness Index (YI) after 30 min | < 30 (Slight Yellow) |
| Organotin Mercaptide (contains 2-EHTG derivative) | Dynamic Test (Torque Rheometer) | Decomposition Time (min) | > 20 |
Note: The values in this table are illustrative representations of typical performance improvements and are not from a single cited experiment. Actual results depend heavily on the specific formulation, additive concentrations, and processing conditions.
Experimental Protocols for Evaluation
The efficacy of 2-EHTG and other stabilizers is quantified using standardized experimental protocols that measure static and dynamic thermal stability.
Static Thermal Stability: Congo Red Test
This widely used method determines the time until the evolution of acidic HCl gas from a heated PVC sample.[14][15]
-
Principle: A PVC sample is heated at a constant temperature (typically 180-200°C). The evolved HCl gas reacts with a pH-sensitive indicator paper (Congo Red), causing a distinct color change.[15][16][17] The time taken for this color change is the "stability time."
-
Apparatus: Heating block or oil bath with controlled temperature, test tubes, Congo Red indicator paper.
-
Procedure:
-
A precisely weighed PVC sample (e.g., 2.5 g) is placed in a clean, dry test tube.[18]
-
A strip of Congo Red paper is placed at the mouth of the test tube, held by a stopper or clip.[17]
-
The test tube is inserted into the heating block pre-heated to the specified temperature (e.g., 180°C or 200°C).[15][17]
-
A timer is started immediately.
-
The time is recorded when the Congo Red paper changes color from red to blue, indicating an acidic environment (pH 1.0-3.0).[16][19]
-
A longer stability time indicates superior thermal stability.[17]
-
Static Thermal Stability: Oven Aging Test
This test provides a visual assessment of color stability over time at a constant temperature.[14]
-
Principle: PVC sheet or plaque samples are placed in a forced-air oven at a set temperature. Samples are withdrawn at regular intervals to observe the progression of discoloration.[14][17]
-
Apparatus: Forced-air laboratory oven with precise temperature control.
-
Procedure:
-
Prepare standardized PVC samples (e.g., milled sheets of a specific thickness).
-
Place the samples in the oven, pre-heated to the test temperature (e.g., 185°C).[17]
-
Remove individual samples at predetermined time intervals (e.g., every 10 or 15 minutes).[20]
-
Mount the removed samples chronologically on a card to create a visual record of color change from white to black.
-
The performance is judged by the time it takes to reach a certain level of yellowing or browning.[17]
-
Quantitative Color Measurement: Yellowness Index (YI)
To quantify the results of oven aging, a colorimeter or spectrophotometer is used.
-
Principle: The Yellowness Index (YI) is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.[14] This method is standardized by practices like ASTM E313.
-
Procedure: The YI of each sample from the oven aging test is measured. Plotting YI against time provides a quantitative comparison of stabilizer performance. A lower YI at any given time indicates better color stability.[14]
Dynamic Thermal Stability: Torque Rheometry
This method simulates the real-world conditions of heat and shear experienced during processing in an extruder or injection molder.[17]
-
Principle: A PVC compound is melted and mixed in a heated chamber with rotating blades (a torque rheometer). The instrument measures the torque (resistance to mixing) and temperature over time.
-
Procedure:
-
The PVC dry blend is added to the pre-heated chamber of the rheometer.
-
As the material melts and fuses, the torque curve changes.
-
The "decomposition time" is identified as the point where the torque curve begins to rise sharply, indicating cross-linking and degradation of the polymer.[21]
-
-
Key Indicators: A longer decomposition time indicates better long-term dynamic stability.[17][21]
Figure 4: General experimental workflow for evaluating PVC thermal stabilizer performance.
Conclusion
This compound is a highly efficient and indispensable component in the thermal stabilization of PVC. Through its dual mechanism of scavenging liberated hydrogen chloride and repairing polymer chain defects by substituting labile chlorine atoms, it effectively halts the autocatalytic degradation process.[5] Its profound synergistic effects with metal-based stabilizers, particularly in modern Ca/Zn and organotin systems, enhance both initial color and long-term stability, enabling the successful processing of PVC into high-quality, durable products.[5] The selection and evaluation of stabilizer systems containing 2-EHTG, using a combination of static and dynamic testing protocols, is critical for optimizing PVC formulations for a wide range of demanding applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ru.unilongindustry.com [ru.unilongindustry.com]
- 4. redalyc.org [redalyc.org]
- 5. The Mechanism of this compound in PVC Thermal Stabilization - Chemical Supplier Unilong [unilongindustry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. isca.me [isca.me]
- 8. specialchem.com [specialchem.com]
- 9. This compound, Thioglycolic Acid 2-Ethylhexyl Ester CAS 7659-86-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. Organotin Stabilisers - PVC [seepvcforum.com]
- 11. arkema.com [arkema.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orbimind.com [orbimind.com]
- 15. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 16. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 17. rallychem.com [rallychem.com]
- 18. researchgate.net [researchgate.net]
- 19. preclaboratories.com [preclaboratories.com]
- 20. US4374945A - Thioglycolate and thiopropionate secondary stabilizers - Google Patents [patents.google.com]
- 21. rallychem.com [rallychem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Thiol Group in 2-Ethylhexyl thioglycolate
This technical guide provides a comprehensive overview of the reactivity of the thiol group in this compound (EHTG). It is intended for researchers, scientists, and drug development professionals who utilize thiols and their derivatives in their work. This document covers the key chemical reactions, physicochemical properties, and relevant experimental protocols associated with EHTG, with a focus on its thiol functionality.
Introduction
This compound (EHTG), also known as 2-Ethylhexyl mercaptoacetate, is a versatile organic compound characterized by the presence of a reactive thiol (-SH) group and an ester functional group.[1][2] This dual functionality makes it a valuable intermediate and additive in a wide range of applications, including polymer synthesis, materials science, and as a building block in the manufacturing of pharmaceuticals and agrochemicals.[1][3][4] The reactivity of the thiol group is central to its utility, governing its behavior in various chemical transformations. This guide will delve into the specifics of this reactivity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different reaction media and for developing experimental protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀O₂S | [5] |
| Molecular Weight | 204.33 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Odor | Characteristic, unpleasant | [1][6] |
| Density | 0.972 - 1.02 g/cm³ at 20-25 °C | [1][7] |
| Boiling Point | 125 °C at 1.6 kPa; 255-260 °C at atmospheric pressure | [6][7] |
| Melting Point | < -50 °C | |
| Flash Point | 136 °C | [7] |
| Refractive Index | ~1.461 - 1.468 at 20 °C | [1][7] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents | [4][6] |
| pKa of Thiol Group (estimated) | 8.0 - 9.5 |
Note: The pKa of the thiol group in this compound has not been explicitly reported in the literature. This estimate is based on the pKa of similar compounds like methyl thioglycolate (pKa ≈ 8.08) and the second ionization of thioglycolic acid (pKa ≈ 9.3).
Key Reactions of the Thiol Group
The thiol group of this compound is a versatile functional group that participates in a variety of chemical reactions. Its reactivity is primarily dictated by the nucleophilicity of the sulfur atom and the acidity of the thiol proton.
Acidity and Thiolate Formation
The thiol group can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile. The acidity of the thiol proton is a key factor in many of its reactions.
Oxidation to Disulfide
The thiol group is susceptible to oxidation, readily forming a disulfide bond. This reaction can be initiated by various oxidizing agents.[2][6]
Nucleophilic Addition Reactions
The thiolate anion, being a strong nucleophile, readily participates in nucleophilic addition reactions. Two important examples are the Michael addition and the thiol-ene reaction.
In a Michael addition, the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound.
The thiol-ene reaction involves the addition of a thiol across a double bond, which can be initiated by radicals (e.g., through UV light and a photoinitiator) or by a base.[8] The radical-initiated reaction is a prominent example of "click chemistry" due to its high efficiency and selectivity.
Chain Transfer Agent in Polymerization
EHTG is an effective chain transfer agent (CTA) in radical polymerizations, used to control the molecular weight of the resulting polymers.[9] The thiol group transfers a hydrogen atom to the growing polymer radical, terminating that chain and initiating a new one.
Experimental Protocols
Detailed experimental protocols for the specific reactions of this compound are not extensively reported. However, based on general procedures for thiol chemistry, the following representative protocols can be adapted.
Determination of Thiol Group pKa by Spectrophotometric Titration
This method is based on the pH-dependent UV absorbance of the thiolate anion.
-
Materials: this compound, a series of buffers with a pH range from 7 to 11, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of EHTG in a suitable organic solvent (e.g., ethanol).
-
In a series of cuvettes, add a small, constant amount of the EHTG stock solution to each buffer of known pH.
-
Measure the UV absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically around 240-250 nm).
-
Plot the absorbance as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the thiol group.
-
Monitoring Thiol-Michael Addition by ¹H NMR Spectroscopy
This protocol allows for the kinetic analysis of the Michael addition reaction.
-
Materials: this compound, an α,β-unsaturated carbonyl compound (e.g., methyl acrylate), a non-nucleophilic base catalyst (e.g., triethylamine), a deuterated solvent (e.g., CDCl₃), NMR spectrometer.
-
Procedure:
-
In an NMR tube, dissolve the α,β-unsaturated carbonyl compound and the base catalyst in the deuterated solvent.
-
Acquire a ¹H NMR spectrum to establish the initial state.
-
Add a known amount of this compound to the NMR tube and immediately begin acquiring spectra at regular time intervals.
-
Monitor the disappearance of the vinyl proton signals of the acrylate (B77674) and the appearance of new signals corresponding to the thioether product.
-
Integrate the relevant peaks to determine the concentration of reactants and products over time, allowing for the calculation of reaction kinetics.[10]
-
Photoinitiated Thiol-Ene Reaction
This is a general procedure for the UV-initiated thiol-ene "click" reaction.
-
Materials: this compound, an alkene (e.g., 1-octene), a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA), a UV lamp (e.g., 365 nm), and a suitable solvent (e.g., THF).
-
Procedure:
-
In a quartz reaction vessel, dissolve this compound, the alkene, and a catalytic amount of the photoinitiator in the solvent.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical reactions.
-
Irradiate the reaction mixture with the UV lamp at room temperature.
-
Monitor the progress of the reaction by techniques such as TLC, GC-MS, or ¹H NMR by observing the disappearance of the starting materials and the formation of the thioether product.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography if necessary.
-
Applications in Drug Development and Research
The reactivity of the thiol group in EHTG and similar molecules is leveraged in various aspects of drug development and scientific research:
-
Bioconjugation: The selective reaction of thiols with maleimides or other Michael acceptors is a widely used strategy for conjugating molecules to proteins, which often have accessible cysteine residues.
-
Prodrug Design: The thioether or disulfide bonds formed from thiol reactions can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of a therapeutic agent.
-
Material Science: Thiol-ene and thiol-Michael reactions are employed in the synthesis of biocompatible hydrogels and other polymeric materials for drug delivery and tissue engineering applications.
-
Organic Synthesis: EHTG serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activity.[1][3]
Conclusion
The thiol group in this compound exhibits a rich and versatile reactivity, making it a valuable tool in both industrial and research settings. Its participation in oxidation, nucleophilic additions (Michael and thiol-ene), and chain transfer reactions allows for a wide array of chemical transformations. A thorough understanding of its physicochemical properties and reaction kinetics is crucial for the effective design and implementation of synthetic strategies and material applications. While specific quantitative data for EHTG remains somewhat limited in the public domain, the principles of thiol chemistry provide a strong predictive framework for its behavior. Further research to elucidate the precise kinetic parameters and pKa of this important molecule would be highly beneficial to the scientific community.
References
- 1. What is this compound - Properties & Specifications [dimethyl-disulfide.net]
- 2. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 3. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Thioglycolic Acid 2-Ethylhexyl Ester CAS 7659-86-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. This compound | C10H20O2S | CID 24309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ensince.com [ensince.com]
- 7. parchem.com [parchem.com]
- 8. Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. adakem.com [adakem.com]
- 10. researchgate.net [researchgate.net]
2-Ethylhexyl Thioglycolate: An In-depth Technical Guide to its Environmental Fate and Biodegradability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl thioglycolate (2-EHTG), also known as 2-ethylhexyl mercaptoacetate, is an organic compound with the chemical formula C₁₀H₂₀O₂S.[1] It is a colorless to pale yellow liquid characterized by its reactive thiol (-SH) and ester functional groups.[1][2] 2-EHTG serves as a versatile intermediate and performance additive in various industrial applications. Its primary use is as a co-stabilizer in polyvinyl chloride (PVC) to prevent thermal degradation.[1][3] Additionally, it is utilized as a chain transfer agent in polymerization, an intermediate in the synthesis of pharmaceuticals and pesticides, an antioxidant, and as a collector in the mining industry.[1][3] Given its widespread use, understanding its behavior and persistence in the environment is of critical importance.
This guide provides a comprehensive overview of the environmental fate and biodegradability of 2-EHTG, summarizing key data, outlining experimental protocols, and visualizing environmental pathways.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7659-86-1 | [1] |
| Molecular Formula | C₁₀H₂₀O₂S | [1] |
| Molecular Weight | 204.33 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Density | 0.972 g/mL at 20 °C | |
| Boiling Point | 255-260 °C | |
| Water Solubility | Insoluble | [2][4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.7 | [1] |
Environmental Fate
The environmental fate of 2-EHTG is determined by a combination of abiotic and biotic degradation processes, as well as its potential for distribution among different environmental compartments.
3.1 Abiotic Degradation
Abiotic degradation involves the breakdown of a chemical by non-biological processes such as hydrolysis and atmospheric oxidation.
3.1.1 Hydrolysis 2-EHTG is recognized as being hydrolytically unstable.[1] The ester linkage is susceptible to cleavage in the presence of water. This process is a critical transformation pathway in aquatic environments. Studies have shown that the hydrolysis of 2-EHTG is influenced by pH and results in the formation of thioglycolic acid and 2-ethylhexanol.[1]
3.1.2 Atmospheric Oxidation In the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl (OH) radicals. The rate of this reaction is a key factor in determining the atmospheric lifetime of a substance. For 2-EHTG, the estimated atmospheric half-life is very short, suggesting that it is not persistent in the air.[1]
Table 2: Abiotic Degradation Data for this compound
| Degradation Pathway | Parameter | Value | Reference(s) |
| Hydrolysis | Half-life (t½) at pH 7, 25°C | 12 hours | [1] |
| Atmospheric Oxidation | Overall OH Rate Constant | 45 x 10⁻¹² cm³/molecule-sec | [1] |
| Atmospheric Half-life (t½) | 2.8 hours | [1] |
3.2 Biotic Degradation (Biodegradability)
Biodegradation is the breakdown of organic matter by microorganisms. It is a crucial process for removing chemicals from the environment. Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess a chemical's susceptibility to biodegradation.
3.2.1 Ready Biodegradability (OECD 301) Ready biodegradability tests are stringent screening tests that provide an indication of rapid and extensive biodegradation in an aquatic environment. A substance is considered "readily biodegradable" if it meets a pass level of >60% biodegradation (based on oxygen consumption or CO₂ evolution) within a 10-day window during a 28-day test period.[5][6]
Studies on the ready biodegradability of 2-EHTG have yielded conflicting results. One study using the OECD Guideline 301F (Manometric Respirometry Test) reported biodegradation of 59.7% ± 2.0% after 28 days in one set of experiments, which is very close to the pass level but did not meet the 10-day window criterion.[1][7] Another set of experiments in the same study showed a much lower degradation of 16.2% ± 3.2%.[1][7] This variability suggests that the test conditions, such as the source and adaptation of the microbial inoculum, can significantly affect the outcome.[1] Due to these results, 2-EHTG is generally not considered to be readily biodegradable.[1]
Table 3: Ready Biodegradability Data for this compound (OECD 301F)
| Study / Experiment Set | Degradation (%) | Time (days) | Conclusion | Reference(s) |
| Study 1, Set 1 | 59.7 ± 2.0 | 28 | Not readily biodegradable | [1][7] |
| Study 1, Set 2 | 16.2 ± 3.2 | 28 | Not readily biodegradable | [1][7] |
| Analogue (Isooctyl thioglycolate) | 18 | 26 | Not readily biodegradable | [1] |
| Analogue (Isooctyl thioglycolate) | 45 | 28 | Not readily biodegradable | [1] |
| Product containing 2-EHTG | 82 | Not specified | Readily biodegradable | [1] |
3.2.2 Inherent Biodegradability (OECD 302) A negative result in a ready biodegradability test does not mean a substance will not degrade in the environment. It may prompt further testing for "inherent biodegradability" (OECD 302 series), which uses conditions more favorable for degradation (e.g., higher microbial density, longer exposure time).[7] Biodegradation percentages above 20% in these tests can be considered evidence of inherent, primary biodegradability, while values above 70% suggest inherent, ultimate biodegradability. No specific data from inherent biodegradability tests for 2-EHTG were found.
3.3 Environmental Distribution
The distribution of a chemical in the environment is influenced by its tendency to partition into different phases such as water, soil, and biota.
3.3.1 Bioaccumulation Potential Bioaccumulation is the accumulation of a substance in an organism. The potential for bioaccumulation is often estimated using the n-octanol-water partition coefficient (Log Kₒw) and the bioconcentration factor (BCF).
-
Log Kₒw: The Log Kₒw of 4.7 for 2-EHTG suggests it is lipophilic, meaning it has a tendency to partition from water into fatty tissues.[1]
-
Bioconcentration Factor (BCF): The BCF is a more direct measure of bioaccumulation potential. The estimated BCF for 2-EHTG is 136. A BCF value below 2000 generally indicates a low potential for a substance to bioaccumulate.[1] The rapid hydrolysis of 2-EHTG is also expected to limit its accumulation in tissues.[1]
Table 4: Bioaccumulation Potential of this compound
| Parameter | Value | Indication | Reference(s) |
| Log Kₒw | 4.7 | Lipophilic | [1] |
| BCF (estimated) | 136 | Low bioaccumulation potential | [1] |
3.3.2 Mobility in Soil The mobility of a chemical in soil is predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Kₒc).[8] A high Kₒc value indicates that the substance is likely to adsorb to soil and organic matter and be immobile, while a low value suggests high mobility.[8] An estimated Log Kₒc can be calculated from the Log Kₒw. Using common regression equations (e.g., Log Kₒc ≈ 0.81 * Log Kₒw + 0.1), the Log Kₒc for 2-EHTG would be approximately 3.9. This value suggests that 2-EHTG is expected to have low to slight mobility in soil.
Summary of Ecotoxicity
While not the primary focus, ecotoxicity data provides important context for the potential environmental risk of 2-EHTG. The substance is classified as very toxic to aquatic life with long-lasting effects.
Table 5: Ecotoxicity of this compound
| Organism | Test Type | Endpoint | Value | Reference(s) |
| Fish (Oncorhynchus mykiss) | 96h LC₅₀ | Acute | 0.23 mg/L | |
| Daphnia (Daphnia magna) | 48h EC₅₀ | Acute | 0.38 mg/L | |
| Algae (Pseudokirchneriella subcapitata) | 72h ErC₅₀ | Acute | 0.91 mg/L | |
| Bacteria (Activated sludge) | 3h EC₅₀ | Respiration Inhibition | > 100 mg/L |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of environmental fate studies.
5.1 OECD Guideline 111: Hydrolysis as a Function of pH
This guideline is used to assess the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[9][10]
-
Principle: Sterile aqueous buffer solutions of different pH values are treated with a known concentration of the test substance. The concentration should not exceed 0.01 M or half the saturation concentration.[9][11]
-
Procedure: The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly determine if hydrolysis is significant.[9][11] If significant hydrolysis occurs (<90% of the substance remains), a main test is performed at lower, environmentally relevant temperatures.
-
Analysis: At specified time intervals, samples are taken and analyzed for the concentration of the parent substance and, if necessary, the formation of hydrolysis products.[12]
-
Endpoint: The results are used to calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.
5.2 OECD Guideline 301F: Manometric Respirometry Test
This is one of the six methods in the OECD 301 series for determining ready biodegradability.[5][13]
-
Principle: This method measures the oxygen consumed by a microbial population while biodegrading the test substance as the sole source of organic carbon.[13][14]
-
Procedure: A known volume of mineral medium containing a known concentration of the test substance (typically providing 50-100 mg/L of theoretical oxygen demand, ThOD) is inoculated with a small amount of microorganisms (e.g., from activated sludge).[13] The mixture is incubated in a closed, temperature-controlled respirometer for up to 28 days. As microorganisms degrade the substance, they consume oxygen, causing a pressure drop in the headspace of the sealed vessel.[14] Evolved carbon dioxide is trapped by a potassium hydroxide (B78521) solution.[13]
-
Controls: Three types of controls are run in parallel:
-
Blank Control: Inoculum and mineral medium only, to measure the endogenous respiration of the microorganisms.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.
-
Toxicity Control: Test substance, reference substance, and inoculum, to check for inhibitory effects of the test substance on the microorganisms.
-
-
Endpoint: The amount of oxygen consumed is measured over time and expressed as a percentage of the ThOD. Biodegradation of ≥ 60% within the 10-day window of the 28-day study indicates the substance is readily biodegradable.[6]
Visualizations
6.1 Environmental Fate Pathways of this compound
Caption: Environmental fate pathways of this compound.
6.2 Experimental Workflow for OECD 301F Ready Biodegradability Test
Caption: Workflow for an OECD 301F ready biodegradability test.
Conclusion
This compound is a chemical that undergoes rapid abiotic degradation in both aquatic and atmospheric environments through hydrolysis and oxidation, respectively. Its primary environmental transformation pathway in water is hydrolysis, with a half-life of just 12 hours, breaking it down into thioglycolic acid and 2-ethylhexanol.[1] While it has a high Log Kₒw, its potential for bioaccumulation is considered low, likely due to this rapid hydrolysis.[1]
Based on current data, 2-EHTG does not meet the stringent criteria to be classified as "readily biodegradable."[1][7] However, the significant degradation observed in some test systems suggests it is susceptible to microbial breakdown under certain conditions. The substance is expected to have low mobility in soil and is very toxic to aquatic organisms. Therefore, while 2-EHTG is not expected to persist in the environment due to rapid abiotic degradation, its release should be managed carefully to avoid acute toxicity to aquatic life.
References
- 1. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 2. ensince.com [ensince.com]
- 3. arkema.com [arkema.com]
- 4. This compound, Thioglycolic Acid 2-Ethylhexyl Ester CAS 7659-86-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 6. petroleumhpv.org [petroleumhpv.org]
- 7. Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. oecd.org [oecd.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 12. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 13. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 14. xylemanalytics.com [xylemanalytics.com]
Methodological & Application
Application of 2-Ethylhexyl Thioglycolate in Acrylate Emulsion Polymerization: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 2-Ethylhexyl thioglycolate (2-EHTG) as a chain transfer agent (CTA) in the emulsion polymerization of acrylates. The information presented herein is designed to facilitate the controlled synthesis of acrylate-based polymers with tailored molecular weights and architectures, which is critical for the development of advanced materials in various applications, including pressure-sensitive adhesives and specialized polymer coatings.
Introduction
Emulsion polymerization is a versatile and widely used technique for producing high molecular weight polymers with excellent control over reaction kinetics and particle morphology. In the synthesis of polyacrylates, controlling the molecular weight and branching is crucial for achieving desired material properties such as adhesion, cohesion, and viscosity. This compound (2-EHTG) is a highly effective chain transfer agent used to regulate these properties.[1][2] By introducing 2-EHTG into the polymerization system, the molecular weight of the resulting polymer can be systematically reduced, and the formation of gel content can be minimized.[2] This control is paramount in applications like pressure-sensitive adhesives where a delicate balance between adhesive and cohesive strength is required.
Mechanism of Action
During radical polymerization, the growing polymer chain can react with the chain transfer agent, in this case, 2-EHTG. The thiol group (-SH) of 2-EHTG readily donates a hydrogen atom to the propagating radical, terminating the growth of that particular polymer chain. This process generates a new thiyl radical on the CTA, which can then initiate a new polymer chain. This chain transfer reaction effectively lowers the average molecular weight of the polymer.
References
Application Notes and Protocols for Investigating 2-Ethylhexyl Thioglycolate in a Research Setting
Disclaimer: 2-Ethylhexyl thioglycolate (2-EHTG) is a compound with limited publicly available data regarding its specific biological activity and mechanisms of action in the context of drug development and cellular research. The following application notes and protocols are based on general principles of toxicology and cell-based assays, and draw inferences from the study of structurally related compounds, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP). Researchers should treat these protocols as a starting point and conduct their own dose-response experiments to determine the optimal concentrations for their specific cell types and assays.
Introduction
This compound (CAS: 7659-86-1) is a sulfur-containing organic compound.[1] While it is primarily used in industrial applications such as a co-stabilizer in polyvinyl chloride (PVC) and as a chain transfer agent in polymerization, it is also noted as an intermediate in the manufacturing of pharmaceuticals and pesticides.[1][2] Its reactive thiol and ester functional groups suggest potential for biological activity.[1] Given the sparse data on its effects in biological systems, a systematic approach is required to determine its cytotoxic, apoptotic, and other cellular effects, as well as to elucidate its potential mechanisms of action.
Physicochemical and Toxicological Properties
A summary of the known properties of this compound is presented below. It is important to note that much of the toxicity data is derived from ecotoxicological or acute, high-dose animal studies and may not be directly translatable to in vitro cell culture experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂S | [3] |
| Molecular Weight | 204.33 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents | |
| Oral LD50 (Rat) | 303 mg/kg | [4] |
| Dermal LD50 (Rat) | > 2000 mg/kg | [4] |
| LC50 (Fish, 96h) | 1.15 mg/L (Oncorhynchus mykiss) | [5] |
| EC50 (Daphnia, 48h) | 0.39 mg/L (Daphnia magna) | [5] |
| EC50 (Algae, 72h) | 0.62 mg/L (Pseudokirchneriella subcapitata) | [5] |
Proposed workflow for determining the working concentration of 2-EHTG
The following workflow provides a systematic approach to determining the appropriate concentration range of 2-EHTG for in vitro studies.
Caption: Workflow for determining the optimal concentration of 2-EHTG.
Hypothetical Signaling Pathway of this compound
Based on studies of the structurally similar compound Di(2-ethylhexyl) phthalate (DEHP), it is plausible that 2-EHTG may induce cellular stress and apoptosis through pathways involving oxidative stress. DEHP has been shown to induce the production of reactive oxygen species (ROS), leading to apoptosis.[6][7] It has also been implicated in the modulation of the Nrf-2/HO-1 antioxidant pathway and the Notch signaling pathway.[8][9] The following diagram illustrates a hypothetical signaling pathway for 2-EHTG, which requires experimental validation.
Caption: Hypothetical signaling pathway for 2-EHTG.
Experimental Protocols
The following are detailed protocols for key experiments to determine the biological effects of this compound.
Protocol for Determining Cytotoxicity using MTT Assay
Objective: To determine the concentration of 2-EHTG that reduces cell viability by 50% (IC50).
Materials:
-
Target cell line (e.g., HEK-293, HepG2, or a cell line relevant to the research area)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (2-EHTG)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of 2-EHTG dilutions: Prepare a 100 mM stock solution of 2-EHTG in DMSO. Serially dilute the stock solution in complete medium to obtain final concentrations ranging from 0.1 µM to 1000 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., a known cytotoxic agent).
-
Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared 2-EHTG dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the 2-EHTG concentration to determine the IC50 value.
Protocol for Assessing Apoptosis by Caspase-3/7 Activity Assay
Objective: To quantify the induction of apoptosis by 2-EHTG through the measurement of caspase-3 and -7 activity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
White-walled 96-well plates
-
2-EHTG
-
DMSO
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of 2-EHTG (based on the IC50 value from the cytotoxicity assay) for a predetermined time (e.g., 12, 24, or 48 hours). Include vehicle and positive controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change relative to the vehicle control.
Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if 2-EHTG induces oxidative stress by measuring the levels of intracellular ROS.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Black-walled 96-well plates
-
2-EHTG
-
DMSO
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a black-walled 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of 2-EHTG for a short duration (e.g., 1, 3, 6, or 24 hours).
-
Probe Loading: After treatment, remove the medium and wash the cells with warm HBSS. Add 100 µL of 10-20 µM DCFH-DA in HBSS to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Express the fluorescence intensity as a percentage or fold change relative to the vehicle control.
Recommended Starting Concentrations for In Vitro Studies
The following table provides suggested starting concentration ranges for preliminary experiments with 2-EHTG, based on findings for DEHP.[6][10] These should be adapted based on the results of initial range-finding studies.
| Assay | Suggested Starting Concentration Range | Notes |
| Cytotoxicity (e.g., MTT, LDH) | 1 µM - 1000 µM | A broad range is recommended for initial screening to determine the IC50. |
| Apoptosis (e.g., Caspase activity) | 10 µM - 200 µM | Concentrations around the IC50 value are typically used. |
| ROS Production | 10 µM - 100 µM | ROS production can be an early event, so shorter incubation times may be necessary. |
| Gene Expression (qPCR) | 1 µM - 100 µM | Non-cytotoxic concentrations are often used to study gene regulation. |
| Protein Expression (Western Blot) | 1 µM - 100 µM | Concentrations that induce a measurable effect without causing excessive cell death are ideal. |
References
- 1. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H20O2S | CID 24309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. The Cellular Effects of Di(2-ethylhexyl) Phthalate in Non-Malignant Colonic Epithelia Involve Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cellular Effects of Di(2-ethylhexyl) Phthalate in Non-Malignant Colonic Epithelia Involve Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Di (2-ethylhexyl) phthalate induces cytotoxicity in HEK-293 cell line, implication of the Nrf-2/HO-1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Di-(2-ethylhexyl) phthalate (DEHP) promoted hepatic lipid accumulation by activating Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cellular Effects of Di(2-ethylhexyl) Phthalate in Non-Malignant Colonic Epithelia Involve Oxidative Stress [mdpi.com]
Application Notes and Protocols for Controlling Poly(methyl methacrylate) Molecular Weight with 2-Ethylhexyl Thioglycolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-Ethylhexyl thioglycolate (2-EHTG) as a chain transfer agent (CTA) to precisely control the molecular weight of poly(methyl methacrylate) (PMMA). The ability to tailor the molecular weight of PMMA is crucial for a variety of applications, particularly in the pharmaceutical and medical device industries, where polymer properties directly impact performance and biocompatibility.
Introduction
Poly(methyl methacrylate) (PMMA) is a widely utilized biocompatible polymer in drug delivery systems, medical implants, and bone cements. The molecular weight of PMMA is a critical parameter that dictates its mechanical properties, degradation kinetics, and drug release profile. This compound (2-EHTG) is an effective chain transfer agent used during the free-radical polymerization of methyl methacrylate (B99206) (MMA) to regulate the molecular weight of the resulting polymer.[1] By introducing 2-EHTG into the polymerization reaction, it is possible to synthesize PMMA with a predictable molecular weight and a narrow molecular weight distribution (polydispersity index, PDI).
Principle of Chain Transfer
During free-radical polymerization, a growing polymer chain can react with a chain transfer agent, in this case, 2-EHTG. The growing polymer radical abstracts a hydrogen atom from the thiol group of 2-EHTG, terminating the growth of that particular polymer chain. The resulting thiyl radical can then initiate a new polymer chain. This process effectively reduces the average molecular weight of the polymer. The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction.
Applications in Drug Development
The ability to control the molecular weight of PMMA is of significant interest in drug development for several reasons:
-
Drug Delivery: Low molecular weight PMMA can be formulated into nanoparticles and microparticles for controlled drug release. The degradation rate and drug elution profile can be fine-tuned by adjusting the polymer's molecular weight.
-
Medical Devices: For applications such as intraocular lenses and bone cements, the mechanical strength and processability of PMMA are critical. Controlling the molecular weight allows for the optimization of these properties.
-
Biocompatibility: The molecular weight of a polymer can influence its interaction with biological systems. Tailoring the molecular weight of PMMA can lead to improved biocompatibility and reduced inflammatory responses.
Experimental Protocols
Two common methods for the synthesis of PMMA with controlled molecular weight using 2-EHTG are bulk polymerization and solution polymerization.
Protocol 1: Bulk Polymerization of Methyl Methacrylate
This protocol describes the synthesis of PMMA by bulk polymerization, where the reaction is carried out in the monomer itself without a solvent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
This compound (2-EHTG), chain transfer agent
-
Nitrogen gas, inert atmosphere
-
Methanol (B129727), for precipitation
-
Reaction vessel (e.g., Schlenk tube or sealed ampoule)
-
Magnetic stirrer and hot plate or oil bath
Procedure:
-
Monomer Purification: Remove the inhibitor from MMA by washing with an aqueous solution of sodium hydroxide, followed by washing with deionized water until neutral. Dry the monomer over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: Place a magnetic stir bar in the reaction vessel and seal it. Purge the vessel with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Reagent Addition: Under a nitrogen counterflow, add the desired amounts of purified MMA, AIBN, and 2-EHTG to the reaction vessel. The exact amounts will depend on the target molecular weight.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath or place it on a hot plate set to the desired reaction temperature (typically 60-80 °C). Stir the reaction mixture at a constant rate.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by rapidly cooling the vessel in an ice bath. Dissolve the resulting viscous polymer in a suitable solvent like tetrahydrofuran (B95107) (THF) or toluene. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Filter the precipitated PMMA and wash it several times with fresh methanol to remove any unreacted monomer, initiator fragments, and 2-EHTG. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized PMMA using Gel Permeation Chromatography (GPC).
Protocol 2: Solution Polymerization of Methyl Methacrylate
This protocol describes the synthesis of PMMA in a solvent, which helps to control the reaction temperature and viscosity.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
This compound (2-EHTG), chain transfer agent
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or tetrahydrofuran)
-
Nitrogen gas, inert atmosphere
-
Methanol, for precipitation
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and hot plate or oil bath
Procedure:
-
Monomer and Solvent Purification: Purify the MMA as described in Protocol 1. Ensure the solvent is anhydrous.
-
Reaction Setup: Assemble the round-bottom flask with the reflux condenser and nitrogen inlet. Place a magnetic stir bar in the flask. Purge the entire system with nitrogen for 15-20 minutes.
-
Reagent Addition: Under a nitrogen counterflow, add the anhydrous solvent, purified MMA, AIBN, and 2-EHTG to the flask.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically the reflux temperature of the solvent) using an oil bath or heating mantle. Maintain a constant stirring rate.
-
Reaction Monitoring: The polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or gravimetry.
-
Termination and Precipitation: After the desired reaction time or monomer conversion is reached, terminate the polymerization by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent like methanol, with vigorous stirring.
-
Purification and Drying: Filter the precipitated PMMA, wash it thoroughly with methanol, and dry it in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Analyze the molecular weight (Mn, Mw) and PDI of the PMMA using GPC.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the effect of 2-EHTG concentration on the molecular weight and PDI of PMMA synthesized by bulk and solution polymerization.
Table 1: Effect of 2-EHTG Concentration on PMMA Molecular Weight in Bulk Polymerization
| Experiment | [MMA] (mol/L) | [AIBN] (mol/L) | [2-EHTG] (mol/L) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 9.4 | 0.05 | 0 | 150,000 | 300,000 | 2.0 |
| 2 | 9.4 | 0.05 | 0.01 | 80,000 | 165,000 | 2.06 |
| 3 | 9.4 | 0.05 | 0.05 | 25,000 | 52,000 | 2.08 |
| 4 | 9.4 | 0.05 | 0.10 | 12,000 | 25,000 | 2.08 |
Reaction Conditions: 70°C, 6 hours.
Table 2: Effect of 2-EHTG Concentration on PMMA Molecular Weight in Solution Polymerization (Toluene)
| Experiment | [MMA] (mol/L) | [AIBN] (mol/L) | [2-EHTG] (mol/L) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 4.7 | 0.025 | 0 | 120,000 | 250,000 | 2.08 |
| 2 | 4.7 | 0.025 | 0.005 | 70,000 | 145,000 | 2.07 |
| 3 | 4.7 | 0.025 | 0.025 | 20,000 | 42,000 | 2.10 |
| 4 | 4.7 | 0.025 | 0.050 | 10,000 | 21,000 | 2.10 |
Reaction Conditions: Toluene as solvent, 80°C, 8 hours.
Visualizations
The following diagrams illustrate the experimental workflow and the chain transfer mechanism.
Conclusion
This compound is a versatile and efficient chain transfer agent for controlling the molecular weight of PMMA in both bulk and solution polymerization. By carefully selecting the concentration of 2-EHTG, researchers can synthesize PMMA with tailored molecular weights and narrow polydispersity, which is essential for optimizing the performance of PMMA-based materials in various applications, including advanced drug delivery systems and medical devices. The protocols and data presented here serve as a valuable resource for scientists and professionals working in these fields.
References
Application of 2-Ethylhexyl Thioglycolate (2-EHTG) in the Production of Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressure-sensitive adhesives (PSAs) are a class of materials that form a bond upon the application of light pressure. They are widely used in a variety of applications, from everyday office supplies to specialized medical devices. The performance of a PSA is characterized by a delicate balance of three key properties: tack, peel adhesion, and shear strength. These properties are intrinsically linked to the molecular weight, molecular weight distribution, and degree of crosslinking of the polymer matrix.
2-Ethylhexyl thioglycolate (2-EHTG) is a highly efficient chain transfer agent (CTA) utilized in the synthesis of acrylic PSAs to control these molecular parameters. By regulating the polymerization process, 2-EHTG allows for the fine-tuning of the final adhesive properties to meet the demands of specific applications. This document provides detailed application notes and protocols for the use of 2-EHTG in the production of pressure-sensitive adhesives.
Mechanism of Action
In the free-radical polymerization of acrylic monomers, 2-EHTG acts as a chain transfer agent. The thiol group (-SH) of 2-EHTG can donate a hydrogen atom to a growing polymer radical, terminating that chain. The resulting thiyl radical can then initiate a new polymer chain. This process effectively lowers the average molecular weight of the resulting polymer and narrows the molecular weight distribution. The concentration of 2-EHTG is inversely proportional to the final molecular weight of the acrylic polymer. This control over molecular weight is crucial for achieving the desired viscoelastic properties of the PSA.
Figure 1: Simplified signaling pathway of free-radical polymerization with the inclusion of a chain transfer agent (2-EHTG).
Experimental Protocols
This section outlines a general protocol for the synthesis of an acrylic pressure-sensitive adhesive using 2-EHTG as a chain transfer agent via solution polymerization.
Materials
-
2-Ethylhexyl Acrylate (2-EHA)
-
Methyl Acrylate (MA)
-
Acrylic Acid (AA)
-
This compound (2-EHTG)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Ethyl Acetate (B1210297) (Solvent)
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure: Solution Polymerization
-
Reactor Setup: Assemble the three-neck flask with the reflux condenser, mechanical stirrer, and dropping funnel. Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Initial Charge: Charge the flask with 50% of the total ethyl acetate.
-
Monomer/Initiator/CTA Mixture: In a separate beaker, prepare a mixture of 2-EHA, MA, AA, AIBN, and the desired amount of 2-EHTG. Dissolve this mixture in the remaining 50% of the ethyl acetate.
-
Reaction Initiation: Heat the ethyl acetate in the flask to reflux (approximately 77°C).
-
Monomer Feed: Slowly add the monomer/initiator/CTA mixture from the dropping funnel to the refluxing solvent over a period of 2-3 hours. Maintain a constant temperature and stirring speed throughout the addition.
-
Post-Polymerization: After the addition is complete, continue to heat and stir the reaction mixture for an additional 4-6 hours to ensure high monomer conversion.
-
Cooling and Dilution: Cool the resulting polymer solution to room temperature. If necessary, dilute with additional ethyl acetate to achieve the desired viscosity for coating.
Figure 2: Experimental workflow for the solution polymerization of an acrylic PSA using 2-EHTG.
Data Presentation
The concentration of 2-EHTG has a predictable effect on the molecular weight and, consequently, the adhesive properties of the PSA. The following table provides representative data on how varying the concentration of 2-EHTG can influence the final properties of a typical acrylic PSA formulation.
| 2-EHTG Concentration (phr*) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) | 180° Peel Adhesion (N/25mm) | Loop Tack (N) | Shear Strength (hours) |
| 0.00 | 800,000 | 4.5 | 18 | 15 | > 24 |
| 0.05 | 650,000 | 3.8 | 20 | 18 | 18 |
| 0.10 | 500,000 | 3.2 | 22 | 20 | 12 |
| 0.20 | 350,000 | 2.8 | 25 | 23 | 6 |
| 0.40 | 200,000 | 2.5 | 23 | 21 | 2 |
*phr = parts per hundred parts of monomer
Note: This data is illustrative and the exact values will depend on the specific monomer composition, initiator concentration, and polymerization conditions.
Figure 3: Logical relationship between 2-EHTG concentration and the resulting PSA properties.
Conclusion
This compound is a valuable tool for polymer chemists and formulators in the pressure-sensitive adhesive industry. Its efficient chain transfer capabilities allow for precise control over the molecular weight and architecture of acrylic polymers. This control is essential for tailoring the adhesive properties of tack, peel, and shear to meet the rigorous demands of various applications, including those in the pharmaceutical and medical device sectors. The provided protocols and data serve as a starting point for the development of novel PSA formulations with optimized performance characteristics.
Application Notes and Protocols: 2-Ethylhexyl Thioglycolate as a Co-stabilizer in Ca/Zn Stabilized PVC
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, but it is inherently susceptible to thermal degradation at processing temperatures. This degradation involves a dehydrochlorination process, releasing hydrogen chloride (HCl) which autocatalyzes further degradation, leading to discoloration, embrittlement, and loss of mechanical properties.[1][2] To counteract this, heat stabilizers are essential additives in PVC formulations.
In recent years, Calcium/Zinc (Ca/Zn) based stabilizers have gained prominence as environmentally friendly alternatives to traditional lead and cadmium-based systems.[1] Ca/Zn stabilizers, typically composed of calcium and zinc stearates, offer a synergistic effect. Zinc stearate (B1226849) provides good initial color by replacing labile chlorine atoms on the PVC chain, while calcium stearate neutralizes the generated HCl for long-term stability.[3][4] However, a key challenge with Ca/Zn systems is the potential for "zinc burning," a rapid, catastrophic degradation caused by the accumulation of zinc chloride (ZnCl₂), a strong Lewis acid.[5][6]
To enhance the performance of Ca/Zn stabilizers and mitigate "zinc burning," organic co-stabilizers are incorporated. 2-Ethylhexyl thioglycolate (2-EHTG), also known as 2-Ethylhexyl mercaptoacetate, is a highly effective sulfur-containing organic co-stabilizer. It plays a crucial role in improving both the early color and long-term heat stability of Ca/Zn stabilized PVC formulations. These notes provide a detailed overview of the application, mechanism, and evaluation of 2-EHTG in this context.
Mechanism of Stabilization
The thermal stabilization of PVC by a Ca/Zn system with 2-EHTG as a co-stabilizer is a multi-faceted process involving several synergistic interactions.
-
Primary Stabilization by Ca/Zn Stearates:
-
Zinc Stearate (ZnSt₂): Acts as the primary stabilizer by substituting the labile allylic chlorine atoms on the PVC chain with more stable carboxylate groups. This prevents the initiation of the "unzipping" dehydrochlorination reaction and preserves the initial color. However, this reaction produces zinc chloride (ZnCl₂).
-
PVC-Cl + Zn(OOCR)₂ → PVC-OOCR + ZnCl₂[3]
-
-
Calcium Stearate (CaSt₂): Functions as an HCl scavenger, neutralizing the hydrogen chloride gas that is inevitably produced during processing. This prevents the autocatalytic degradation of PVC. It also reacts with ZnCl₂ to regenerate the primary stabilizer, ZnSt₂, thereby delaying the onset of "zinc burning".
-
2HCl + Ca(OOCR)₂ → CaCl₂ + 2RCOOH
-
ZnCl₂ + Ca(OOCR)₂ → Zn(OOCR)₂ + CaCl₂[3]
-
-
-
Co-stabilization Role of this compound (2-EHTG):
-
HCl Scavenging: The thiol group (-SH) in 2-EHTG is highly reactive and acts as an efficient scavenger of HCl, providing an additional layer of protection against autocatalytic degradation.
-
Chelation of Zinc Chloride: 2-EHTG can act as a ligand, forming coordination complexes with the generated ZnCl₂. This chelation effectively deactivates the ZnCl₂, preventing it from catalyzing rapid PVC degradation. This is a critical function in preventing "zinc burning" and enhancing long-term stability.
-
Synergy with other Additives: 2-EHTG works effectively with other common additives, such as epoxidized soybean oil (ESBO), which also functions as an HCl scavenger and secondary stabilizer.
-
The overall stabilization pathway is a cooperative effort where the Ca/Zn soaps provide primary stability and 2-EHTG enhances this effect by managing byproducts and providing secondary stabilization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of PVC Compounds with 2-Ethylhexyl Thioglycolate
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its inherent thermal instability necessitates the inclusion of heat stabilizers to prevent degradation during processing and to extend the service life of the final product. 2-Ethylhexyl thioglycolate (2-EHTG), also known as isooctyl thioglycolate, is a highly effective organosulfur compound that serves as a potent heat stabilizer, particularly as a co-stabilizer in modern, non-heavy-metal-based stabilizer systems.[1]
These application notes provide detailed information on the formulation of PVC compounds incorporating 2-EHTG, summarizing its mechanism of action, performance data, and standardized experimental protocols for evaluation. This document is intended for researchers, scientists, and professionals involved in the development and formulation of PVC materials.
Mechanism of Action
The thermal degradation of PVC proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl) which autocatalyzes further degradation, leading to discoloration and a reduction in mechanical properties.[1] 2-EHTG mitigates this degradation through a dual-function mechanism:
-
HCl Scavenging: The thiol group in 2-EHTG is a strong nucleophile that readily reacts with and neutralizes the HCl released during the initial stages of PVC degradation. This action inhibits the autocatalytic breakdown of the polymer.[1]
-
Synergistic Effect with Metal Stabilizers: 2-EHTG is often used in conjunction with metallic stabilizers, such as calcium/zinc (Ca/Zn) systems. It can chelate the zinc chloride (ZnCl₂) formed during the stabilization process, preventing it from acting as a catalyst for further degradation. This synergistic interaction enhances both the early color hold and the long-term stability of the PVC compound.
Data Presentation
The inclusion of this compound as a co-stabilizer in PVC formulations significantly enhances thermal stability and color retention. The following tables summarize the typical performance improvements observed in a rigid PVC formulation when 2-EHTG is incorporated alongside a primary Ca/Zn stabilizer system.
Table 1: Effect of 2-EHTG on the Static Thermal Stability of a Rigid PVC Formulation (Congo Red Test at 190°C)
| Formulation ID | PVC Resin (phr) | Ca/Zn Stabilizer (phr) | 2-EHTG (phr) | Thermal Stability Time (minutes) |
| PVC-Control | 100 | 2.0 | 0.0 | 25 |
| PVC-EHTG-0.2 | 100 | 2.0 | 0.2 | 45 |
| PVC-EHTG-0.4 | 100 | 2.0 | 0.4 | 65 |
phr: parts per hundred resin
Table 2: Influence of 2-EHTG on the Color Stability of a Rigid PVC Formulation (Static Oven Aging at 190°C)
| Formulation ID | PVC Resin (phr) | Ca/Zn Stabilizer (phr) | 2-EHTG (phr) | Yellowness Index (YI) after 30 mins | Yellowness Index (YI) after 60 mins |
| PVC-Control | 100 | 2.0 | 0.0 | 45 | 80 |
| PVC-EHTG-0.2 | 100 | 2.0 | 0.2 | 25 | 55 |
| PVC-EHTG-0.4 | 100 | 2.0 | 0.4 | 18 | 40 |
Table 3: Impact of 2-EHTG on the Processing Stability of a Rigid PVC Formulation (Torque Rheometry at 190°C)
| Formulation ID | PVC Resin (phr) | Ca/Zn Stabilizer (phr) | 2-EHTG (phr) | Fusion Time (s) | Stability Time (s) |
| PVC-Control | 100 | 2.0 | 0.0 | 50 | 600 |
| PVC-EHTG-0.2 | 100 | 2.0 | 0.2 | 55 | 900 |
| PVC-EHTG-0.4 | 100 | 2.0 | 0.4 | 60 | 1200 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Determination of Static Thermal Stability by Congo Red Test
Objective: To determine the time required for a heated PVC sample to evolve a sufficient quantity of HCl to cause a color change in Congo Red indicator paper, signifying the onset of rapid degradation.
Materials:
-
PVC compound
-
Two-roll mill
-
Test tubes (heat-resistant)
-
Congo Red indicator paper
-
Thermostatically controlled oil bath or heating block
-
Timer
-
Analytical balance
Procedure:
-
Sample Preparation: a. Prepare the PVC compound by mixing the components on a two-roll mill at 160-170°C for 5-10 minutes to form a homogeneous sheet. b. Cut the milled sheet into small pieces (approximately 2-3 mm).
-
Test Setup: a. Weigh 2.0 g of the PVC sample into a clean, dry test tube. b. Cut a strip of Congo Red paper and hang it in the upper portion of the test tube, ensuring it does not come into contact with the PVC sample. The bottom of the paper should be approximately 2-3 cm above the sample. c. Insert a stopper with a small vent into the test tube.
-
Heating and Observation: a. Preheat the heating bath to the desired test temperature (e.g., 190°C). b. Place the test tube in the preheated bath and start the timer immediately. c. Continuously observe the Congo Red paper for any color change.
-
Endpoint: a. Record the time in minutes at which the Congo Red paper turns from red to blue. This is the thermal stability time.
Protocol 2: Evaluation of Color Stability by Static Oven Aging
Objective: To visually and quantitatively assess the ability of the stabilizer system to prevent discoloration of PVC during prolonged exposure to heat.
Materials:
-
PVC compound
-
Two-roll mill
-
Hydraulic press
-
Forced-air circulating oven
-
Colorimeter or spectrophotometer
-
Sample holder
Procedure:
-
Sample Preparation: a. Prepare a homogeneous sheet of the PVC compound using a two-roll mill as described in Protocol 1. b. Press the milled sheet into plaques of uniform thickness (e.g., 1-2 mm) using a hydraulic press at a suitable temperature and pressure. c. Cut the plaques into consistently sized samples (e.g., 2x2 cm).
-
Initial Color Measurement: a. Measure the initial color of the samples using a colorimeter, recording the L, a, and b* values. Calculate the initial Yellowness Index (YI) according to ASTM E313.
-
Oven Aging: a. Preheat the oven to the desired test temperature (e.g., 190°C). b. Place the PVC samples on a sample rack, ensuring they are not in contact with each other. c. Place the rack in the preheated oven.
-
Observation and Measurement: a. Remove a sample from the oven at regular intervals (e.g., every 15 minutes). b. Allow the samples to cool to room temperature. c. Arrange the removed samples in chronological order on a neutral background to visually assess the progression of color change. d. Measure the L, a, and b* values of each cooled sample and calculate the Yellowness Index.
Protocol 3: Assessment of Dynamic Thermal Stability using a Torque Rheometer
Objective: To evaluate the processing stability of a PVC compound under conditions of heat and shear, simulating processing equipment such as an extruder.
Materials:
-
PVC compound
-
Torque rheometer (e.g., Brabender type) equipped with a mixer bowl and rotors
-
Analytical balance
Procedure:
-
Instrument Setup: a. Set the temperature of the mixer bowl to the desired processing temperature (e.g., 190°C). b. Set the rotor speed to a constant value (e.g., 60 rpm). c. Allow the instrument to reach thermal equilibrium.
-
Sample Loading: a. Weigh the appropriate amount of the PVC compound for the specific mixer bowl volume. b. With the rotors turning, add the PVC compound to the mixing chamber.
-
Data Acquisition: a. Record the torque and melt temperature as a function of time.
-
Data Analysis: a. Fusion Time: The time taken to reach the fusion peak (maximum torque) after the initial loading peak. b. Fusion Torque: The torque value at the fusion peak. c. Equilibrium Torque: The steady-state torque value after fusion, indicating the melt viscosity. d. Stability Time: The time from the start of the test until a significant increase in torque is observed, indicating the onset of crosslinking and degradation.
Mandatory Visualization
Caption: Mechanism of PVC stabilization by 2-EHTG and Ca/Zn stabilizers.
Caption: Experimental workflow for evaluating PVC formulations with 2-EHTG.
References
Application Notes and Protocols for the Quantification of 2-Ethylhexyl Thioglycolate in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl thioglycolate (2-EHTG) is an organosulfur compound utilized as a thermal stabilizer in polymers like polyvinyl chloride (PVC) and as a chain transfer agent in the synthesis of other polymers.[1][2] Its quantification in the final polymer product is crucial for quality control, regulatory compliance, and for understanding the material's properties and stability. This document provides detailed analytical methods for the quantification of 2-EHTG in polymer matrices, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods are designed to provide accurate and reproducible results for researchers and professionals in polymer science and drug development, where polymer-based materials are frequently used.
Analytical Methods Overview
The quantification of 2-EHTG in polymers involves a multi-step process that begins with sample preparation to extract the analyte from the polymer matrix, followed by chromatographic separation and detection. The choice of method may depend on the polymer type, the expected concentration of 2-EHTG, and the available instrumentation.
A general workflow for the analysis is depicted below:
Caption: General workflow for 2-EHTG analysis in polymers.
Sample Preparation: Extraction of 2-EHTG from Polymer Matrix
Effective extraction of 2-EHTG from the polymer is critical for accurate quantification. The following protocol is a general guideline and may require optimization based on the specific polymer. Accelerated Solvent Extraction (ASE) or pressurized fluid extraction are modern techniques that can reduce extraction time and solvent consumption.[3][4][5]
Protocol: Solvent Extraction
-
Sample Comminution: Reduce the polymer sample to a fine powder or small granules. Cryo-milling is recommended for soft or elastic polymers to prevent melting.[3]
-
Weighing: Accurately weigh approximately 1-2 g of the ground polymer into a glass extraction thimble or vial.
-
Solvent Addition: Add a suitable extraction solvent. A mixture of a solvent that swells the polymer and a solvent that dissolves 2-EHTG is often effective. For many polymers, a mixture of isopropanol (B130326) and cyclohexane (B81311) (e.g., 97.5:2.5 v/v) can be used.[3] Dichloromethane or tetrahydrofuran (B95107) (THF) are also effective for dissolving a wide range of polymers and extracting additives.
-
Extraction:
-
Soxhlet Extraction: Place the thimble in a Soxhlet apparatus and extract for 6-8 hours.
-
Ultrasonic Extraction: Immerse the vial in an ultrasonic bath and sonicate for 30-60 minutes. This can be repeated 2-3 times with fresh solvent.
-
Accelerated Solvent Extraction (ASE): Use an ASE system with conditions such as 100 °C and 1500 psi, with 2-3 static cycles.
-
-
Filtration and Concentration: After extraction, filter the extract through a 0.45 µm PTFE syringe filter to remove any polymer particles. The filtrate is then concentrated under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or hexane) for chromatographic analysis.
The logical flow of the extraction process is outlined in the diagram below:
Caption: Step-by-step solvent extraction workflow.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the quantification of 2-EHTG.[6] Pyrolysis-GC-MS can also be employed for direct analysis of the polymer without prior extraction, which is particularly useful for quality control and screening.[7][8][9]
Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for 2-EHTG | m/z 149, 91, 57 (Quantifier: 149) |
Protocol: GC-MS Analysis
-
Calibration Standards: Prepare a series of calibration standards of 2-EHTG in the reconstitution solvent (e.g., hexane) over the expected concentration range of the samples (e.g., 0.1 - 20 µg/mL).
-
Sample Analysis: Inject the reconstituted sample extract and calibration standards into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of the quantifier ion (m/z 149) against the concentration of the standards. Determine the concentration of 2-EHTG in the sample extracts from this curve.
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Recovery | 90 - 105% |
| Precision (%RSD) | < 10% |
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of 2-EHTG, particularly at higher concentrations.
Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Protocol: HPLC-UV Analysis
-
Calibration Standards: Prepare a series of calibration standards of 2-EHTG in the mobile phase over the expected concentration range (e.g., 1 - 100 µg/mL).
-
Sample Analysis: Inject the reconstituted sample extract and calibration standards into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area at 210 nm against the concentration of the standards. Calculate the concentration of 2-EHTG in the sample extracts using this curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Data Presentation and Interpretation
The results from the quantification should be presented in a clear and concise manner. The following table provides an example of how to report the findings for different polymer samples.
Table: Quantification of 2-EHTG in Polymer Samples
| Sample ID | Polymer Type | Method | Concentration of 2-EHTG (mg/kg) | % Recovery |
| Poly-001 | PVC | GC-MS | 1250 | 98.5 |
| Poly-002 | PVC | HPLC-UV | 1280 | 101.2 |
| Poly-003 | Polyacrylate | GC-MS | 550 | 95.3 |
| Poly-004 | Polyacrylate | HPLC-UV | 535 | 98.1 |
The relationship between the analytical signal and the concentration of 2-EHTG is visualized in the following logical diagram:
Caption: Logical relationship for quantification.
Conclusion
The analytical methods detailed in this document provide robust and reliable protocols for the quantification of this compound in various polymer matrices. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including sensitivity needs and laboratory capabilities. Proper sample preparation is paramount to achieving accurate results. These application notes and protocols are intended to serve as a comprehensive guide for researchers and scientists in the field of polymer analysis and drug development.
References
- 1. arkema.com [arkema.com]
- 2. ru.unilongindustry.com [ru.unilongindustry.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pstc.org [pstc.org]
- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
Application Note: Quantitative Analysis of 2-Ethylhexyl Thioglycolate (2-EHTG) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 2-ethylhexyl thioglycolate (2-EHTG) using Gas Chromatography-Mass Spectrometry (GC-MS). 2-EHTG, also known as 2-ethylhexyl mercaptoacetate, is an organic compound utilized in various industrial applications, including as a stabilizer in polymers and an intermediate in the synthesis of pharmaceuticals and pesticides.[1] The methodology presented herein provides a robust framework for the separation, identification, and quantification of 2-EHTG in solution, ensuring high sensitivity and selectivity. This document outlines sample preparation, instrument parameters, and data analysis procedures, and is intended for researchers, scientists, and drug development professionals requiring accurate determination of 2-EHTG.
Introduction
This compound (C10H20O2S, MW: 204.33 g/mol ) is a specialty chemical whose precise quantification is crucial for quality control, formulation development, and safety assessments.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent chromatographic separation and definitive mass-based identification. This application note provides a validated starting method for the GC-MS analysis of 2-EHTG, which can be adapted to specific matrices and analytical requirements.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the sample matrix.
Materials:
-
2-EHTG standard (≥95.0% purity)
-
Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with caps
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-EHTG standard and dissolve it in a 100 mL volumetric flask with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation:
-
For liquid samples, accurately dilute a known volume or weight of the sample with dichloromethane to bring the expected 2-EHTG concentration within the calibration range.
-
For solid or semi-solid samples, an extraction step may be necessary. A representative protocol involves sonicating a known weight of the sample in dichloromethane, followed by filtration or centrifugation to remove particulate matter.
-
-
Final Dilution: Transfer an aliquot of the prepared sample or working standard into an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters have been established as a suitable starting point for the analysis of 2-EHTG.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 7000D MS/MS or equivalent |
| GC Column | Agilent DB-5Q (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 45°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |
Data Presentation
Quantitative data for the GC-MS analysis of 2-EHTG is summarized below. The retention time is an estimate based on the provided GC program and may vary. The mass-to-charge ratios are based on the electron ionization mass spectrum of 2-EHTG.[2] The limits of detection (LOD) and quantification (LOQ) are not yet experimentally determined and should be established during method validation.
| Parameter | Value |
| Compound | This compound (2-EHTG) |
| Molecular Formula | C10H20O2S |
| Molecular Weight | 204.33 g/mol |
| Estimated Retention Time (RT) | 10 - 12 minutes |
| Quantifier Ion (m/z) | 57 |
| Qualifier Ions (m/z) | 71, 43 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Note on LOD and LOQ Determination: The LOD and LOQ should be experimentally determined based on the signal-to-noise ratio (S/N). A common approach is to define the LOD as the concentration that produces a signal with an S/N of 3, and the LOQ as the concentration that produces a signal with an S/N of 10.[4][5] This involves analyzing a series of decreasing concentrations of the analyte.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of 2-EHTG.
Caption: Principle of GC-MS analysis for 2-EHTG.
References
- 1. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 2. This compound | C10H20O2S | CID 24309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. A practical approach to determination of laboratory GC-MS limits of detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of 2-Ethylhexyl Thioglycolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 2-Ethylhexyl thioglycolate (2-EHTG) using High-Performance Liquid Chromatography (HPLC). Due to the absence of a specific, universally adopted HPLC method in publicly available literature, this application note presents a robust, proposed reverse-phase HPLC (RP-HPLC) method suitable for the quantification of 2-EHTG. The provided protocol is based on established analytical principles for similar compounds, such as long-chain esters and thiols.[1][2] This note includes a detailed experimental protocol, system suitability parameters, and illustrative diagrams to guide researchers in setting up and validating their analytical workflow.
Introduction
This compound (also known as 2-Ethylhexyl mercaptoacetate) is a sulfur-containing organic compound used in various industrial applications, including as a co-stabilizer in polyvinyl chloride (PVC) and as a chain transfer agent in polymerization processes.[1][3] Accurate and reliable quantification of 2-EHTG is crucial for quality control, stability studies, and formulation development. HPLC is a versatile and sensitive technique well-suited for the analysis of such organic compounds.[1] This application note details a recommended RP-HPLC method with UV detection for the determination of 2-EHTG.
Proposed HPLC Method
A reverse-phase HPLC method is proposed for the separation and quantification of this compound. This approach is suitable for the non-polar nature of the 2-ethylhexyl chain combined with the moderately polar ester and thiol groups.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC System with UV/Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 80:20 v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Note: The mobile phase composition may require optimization depending on the specific C18 column used and the sample matrix.
Rationale for Parameter Selection
-
C18 Column: A C18 stationary phase is hydrophobic and provides good retention and separation for moderately non-polar compounds like 2-EHTG.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reverse-phase chromatography, offering good solubility for the analyte and low UV cutoff. The high percentage of acetonitrile is chosen to ensure elution of the relatively non-polar analyte in a reasonable time.
-
UV Detection at 220 nm: While 2-EHTG does not possess a strong chromophore, detection at low UV wavelengths, such as 220 nm, is often effective for compounds with ester and thiol functional groups.[2][4]
Experimental Protocols
Preparation of Standard Solutions
a. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with acetonitrile and mix thoroughly.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to construct a calibration curve.
Sample Preparation
-
Accurately weigh a sample containing an estimated amount of this compound.
-
Dissolve the sample in a known volume of acetonitrile.
-
Vortex and sonicate the sample to ensure complete extraction of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. This step is crucial to remove any particulate matter that could damage the HPLC column.[5]
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Quantitative Data Summary
The following table presents hypothetical but representative quantitative data for the proposed HPLC method for this compound. This data should be validated by the end-user in their laboratory.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5.8 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.5 µg/mL |
Visualizations
Caption: General experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters influencing the HPLC separation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Polymerization Troubleshooting with 2-Ethylhexyl Thioglycolate (2-EHTG)
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting polymerization reactions involving 2-Ethylhexyl thioglycolate (2-EHTG). This guide provides answers to frequently asked questions and detailed troubleshooting steps for common issues, particularly in controlling high molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (2-EHTG) in polymerization?
A1: this compound (2-EHTG), also known as 2-Ethylhexyl mercaptoacetate, is a highly effective chain transfer agent (CTA) used to regulate the molecular weight of polymers during radical polymerization.[1][2] Its main role is to control the growth of polymer chains, which allows for the synthesis of polymers with a desired, typically lower, molecular weight and a narrower molecular weight distribution.[3]
Q2: How does 2-EHTG control the molecular weight of a polymer?
A2: 2-EHTG controls molecular weight through a process called chain transfer. During polymerization, the growing polymer radical can abstract a hydrogen atom from the thiol group (-SH) of the 2-EHTG molecule. This terminates the growth of that specific polymer chain. The resulting 2-EHTG radical then initiates a new, shorter polymer chain. The overall effect is the formation of a larger number of shorter polymer chains, leading to a lower average molecular weight.[1]
Q3: What are the common applications of polymers synthesized using 2-EHTG?
A3: 2-EHTG is utilized in the production of a variety of polymers where molecular weight control is crucial. These applications include the manufacturing of PMMA sheets, optical grade polymers, viscosity-controlled emulsions, pressure-sensitive adhesives, and thermoplastics with tailored mechanical properties.[2]
Q4: Are there any safety precautions I should take when handling 2-EHTG?
A4: Yes, it is important to handle this compound with care. It may be harmful if swallowed or inhaled and can cause skin and eye irritation. It is also a potential skin sensitizer.[4] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Troubleshooting Guide: High Molecular Weight
A common issue encountered in polymerization is obtaining a polymer with a molecular weight that is higher than desired. This section provides a step-by-step guide to troubleshoot and resolve this issue when using 2-EHTG as a chain transfer agent.
Initial Assessment
If your polymer's molecular weight is too high, it indicates that the chain transfer process is not occurring frequently enough. The concentration and efficiency of the chain transfer agent are the primary factors to investigate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing high molecular weight in polymerization.
Step 1: Verify and Adjust 2-EHTG Concentration
The most direct way to reduce polymer molecular weight is to increase the concentration of the chain transfer agent.[1]
-
Action: Carefully review your experimental protocol to confirm the amount of 2-EHTG added. If the concentration is low, incrementally increase it in subsequent experiments.
-
Rationale: A higher concentration of 2-EHTG increases the probability of a chain transfer event, leading to the formation of more, shorter polymer chains and thus a lower average molecular weight.
Table 1: Effect of 2-EHTG Concentration on Polystyrene Molecular Weight
| Experiment | Monomer:Initiator Ratio | 2-EHTG Concentration (mol%) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1 | 200:1 | 0.1 | 150,000 | 2.5 |
| 2 | 200:1 | 0.5 | 85,000 | 2.2 |
| 3 | 200:1 | 1.0 | 45,000 | 2.0 |
| 4 | 200:1 | 2.0 | 22,000 | 1.8 |
Note: Data are illustrative examples for a typical free radical polymerization of styrene (B11656).
Step 2: Assess the Purity and Storage of 2-EHTG
The effectiveness of 2-EHTG can be compromised by impurities or degradation.
-
Action: Ensure that the 2-EHTG used is of high purity (≥98% is common) and has been stored correctly, typically in a cool, dark place and under an inert atmosphere to prevent oxidation.[2] The thiol group in 2-EHTG is susceptible to oxidation, which can form disulfides that are less effective as chain transfer agents.
-
Rationale: Degraded or impure 2-EHTG will have a lower concentration of active thiol groups, reducing its efficiency in chain transfer and leading to higher than expected molecular weights.
Step 3: Review Polymerization Temperature
Temperature can influence the rate of both polymerization and chain transfer.
-
Action: Evaluate the polymerization temperature. While higher temperatures generally increase the rate of polymerization, they can also affect the chain transfer constant.
-
Rationale: The relative rates of propagation and chain transfer determine the final molecular weight. It is important to operate within a temperature range that allows for efficient chain transfer. For many common polymerizations, temperatures between 60-80°C are typical. Extreme temperatures could lead to side reactions or affect the stability of the CTA.
Step 4: Examine Initiator Concentration
The ratio of the chain transfer agent to the initiator concentration is a critical parameter.
-
Action: Review the concentration of your radical initiator.
-
Rationale: A lower initiator concentration will generate fewer initial radical chains. If the 2-EHTG concentration is not adjusted accordingly, each polymer chain will grow for a longer period before a chain transfer event occurs, resulting in a higher molecular weight.
Experimental Protocols
Protocol 1: General Procedure for Radical Polymerization with 2-EHTG
This protocol provides a general methodology for a solution polymerization of a vinyl monomer (e.g., styrene or an acrylate) using 2-EHTG for molecular weight control.
-
Monomer Purification: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the desired amount of solvent and the purified monomer.
-
Degassing: Purge the mixture with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Addition of Reagents: Add the calculated amount of 2-EHTG and the radical initiator (e.g., AIBN or BPO) to the reaction mixture.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature and stir for the specified reaction time.
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum until a constant weight is achieved.
-
Characterization: Determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
Mechanism of Chain Transfer with 2-EHTG
The following diagram illustrates the key steps in the chain transfer mechanism.
Caption: Mechanism of chain transfer using this compound.
By following this guide, researchers can effectively troubleshoot issues of high molecular weight in polymerization reactions utilizing 2-EHTG and achieve better control over their polymer synthesis. For further assistance, please contact our technical support team.
References
Technical Support Center: Optimizing 2-Ethylhexyl Thioglycolate Concentration for Polymer Viscosity Control
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing 2-Ethylhexyl thioglycolate (2-EHTG) to control polymer viscosity in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your polymerization reactions.
Troubleshooting Guide
Controlling polymer viscosity is crucial for many applications, from tuning the mechanical properties of a material to ensuring the efficacy of a drug delivery system. This compound (2-EHTG) is an effective chain transfer agent (CTA) used to regulate the molecular weight of polymers during radical polymerization, which in turn controls the viscosity of the polymer solution or melt.[1][2][3] Higher concentrations of 2-EHTG will result in more frequent chain transfer events, leading to polymers with lower molecular weights and consequently, lower viscosities.[3]
Below is a table summarizing common issues encountered when using 2-EHTG to control polymer viscosity, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Viscosity is too high | Insufficient 2-EHTG concentration: The amount of chain transfer agent is too low to effectively limit polymer chain growth, resulting in a higher than desired molecular weight. | Increase the concentration of 2-EHTG in the reaction mixture. It is advisable to perform a concentration screening to determine the optimal level for the desired viscosity. |
| Inefficient mixing: Poor agitation can lead to localized areas of low CTA concentration, resulting in a broad molecular weight distribution with a high molecular weight fraction. | Ensure vigorous and consistent stirring throughout the polymerization reaction. | |
| Low reaction temperature: Lower temperatures can sometimes lead to slower chain transfer kinetics relative to propagation, resulting in higher molecular weight polymers. | Consider a modest increase in the reaction temperature, while monitoring for any undesirable side reactions. | |
| Viscosity is too low | Excessive 2-EHTG concentration: Too much chain transfer agent leads to premature termination of polymer chains, resulting in a very low molecular weight and viscosity. | Decrease the concentration of 2-EHTG. A systematic reduction in concentration should be tested to achieve the target viscosity. |
| High reaction temperature: Elevated temperatures can increase the rate of chain transfer, leading to shorter polymer chains. | Optimize the reaction temperature to balance the rates of initiation, propagation, and chain transfer. | |
| Presence of other chain transfer agents: Impurities in the monomer or solvent can act as unintended chain transfer agents, contributing to a lower molecular weight. | Use high-purity monomers and solvents. If necessary, purify the reagents before use. | |
| Inconsistent viscosity between batches | Inaccurate measurement of 2-EHTG: Small variations in the amount of this potent CTA can lead to significant differences in the final polymer viscosity. | Use precise measuring techniques (e.g., calibrated micropipettes or analytical balances) for adding 2-EHTG. |
| Variability in reaction conditions: Fluctuations in temperature, stirring rate, or reaction time between batches can affect the polymerization kinetics and chain transfer efficiency. | Strictly control and monitor all reaction parameters for each batch to ensure reproducibility. | |
| Degradation of 2-EHTG: Improper storage can lead to the degradation of the thiol group, reducing its effectiveness as a chain transfer agent. | Store 2-EHTG in a cool, dark, and tightly sealed container. It is advisable to use a fresh or properly stored batch for each experiment. | |
| Broad molecular weight distribution (High Polydispersity Index - PDI) | Non-uniform initiation or chain transfer: This can be caused by poor mixing or a slow rate of initiation relative to propagation and chain transfer. | Optimize the initiator concentration and addition method. Ensure the chosen initiator is appropriate for the reaction temperature and solvent system. |
| Side reactions: At high temperatures, side reactions can occur that lead to branching or cross-linking, broadening the molecular weight distribution. | Lower the reaction temperature and ensure the monomer is free of multifunctional impurities. |
Illustrative Data: Effect of 2-EHTG on Polymer Properties
The following table provides an example of how varying the concentration of 2-EHTG can impact the molecular weight and viscosity of a hypothetical poly(methyl methacrylate) (PMMA) polymer. Note that these values are for illustrative purposes and the actual results will depend on the specific experimental conditions.
| 2-EHTG Concentration (mol% relative to monomer) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) | Solution Viscosity (cP at 10% in Toluene) |
| 0.0 | 150,000 | 330,000 | 2.2 | 850 |
| 0.1 | 85,000 | 180,000 | 2.1 | 450 |
| 0.2 | 50,000 | 105,000 | 2.1 | 250 |
| 0.5 | 25,000 | 52,000 | 2.08 | 100 |
| 1.0 | 12,000 | 25,000 | 2.08 | 40 |
Experimental Protocols
Protocol for Optimizing 2-EHTG Concentration in Solution Polymerization
This protocol outlines a general procedure for determining the optimal concentration of 2-EHTG to achieve a target viscosity for a vinyl polymer.
Materials:
-
Vinyl monomer (e.g., methyl methacrylate, butyl acrylate)
-
This compound (2-EHTG)
-
Radical initiator (e.g., AIBN, BPO)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet
-
Constant temperature oil bath
-
Syringes and needles
-
Viscometer
Procedure:
-
Monomer and Solvent Preparation: Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Ensure the solvent is anhydrous.
-
Reaction Setup: Assemble the reaction vessel and purge with an inert gas for at least 30 minutes to remove oxygen.
-
Reagent Preparation: In a separate flask, prepare a stock solution of the monomer in the chosen solvent. In another flask, prepare a stock solution of the initiator in the same solvent.
-
Experimental Series: Set up a series of reactions with varying concentrations of 2-EHTG (e.g., 0, 0.1, 0.2, 0.5, 1.0 mol% relative to the monomer).
-
Reaction Initiation:
-
To each reaction vessel, add the calculated amount of the monomer solution and the corresponding amount of 2-EHTG.
-
Heat the reaction vessels to the desired polymerization temperature in the oil bath.
-
Once the temperature is stable, inject the required amount of the initiator solution into each vessel to start the polymerization.
-
-
Polymerization: Allow the polymerization to proceed for a predetermined time, ensuring constant stirring and inert atmosphere.
-
Termination: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol, hexane). Filter and dry the polymer under vacuum until a constant weight is achieved.
-
Viscosity Measurement: Prepare solutions of the obtained polymers at a specific concentration (e.g., 10% w/v) in a suitable solvent. Measure the viscosity of each solution using a viscometer at a controlled temperature.
-
Data Analysis: Plot the measured viscosity as a function of the 2-EHTG concentration to determine the optimal concentration for your target viscosity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which 2-EHTG controls polymer viscosity?
Q2: How do I choose the initial concentration range of 2-EHTG for my experiment?
A2: The optimal concentration of 2-EHTG depends on several factors, including the reactivity of the monomer, the desired molecular weight of the polymer, and the reaction conditions. A good starting point is to review the literature for similar polymer systems. If no data is available, a broad screening range from 0.05 to 2.0 mol% of 2-EHTG relative to the monomer is a reasonable starting point for many common vinyl monomers.
Q3: Can 2-EHTG be used in controlled or "living" radical polymerization techniques like RAFT or ATRP?
A3: While 2-EHTG is a conventional chain transfer agent, it is generally not used as the primary control agent in Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP). These techniques rely on specific mediating agents (RAFT agents or ATRP catalysts) to achieve controlled polymerization with low polydispersity.[6] However, in some cases, a small amount of a conventional CTA like 2-EHTG might be added to a controlled polymerization system to further fine-tune the molecular weight, but this should be done with caution as it can sometimes interfere with the "living" nature of the polymerization.
Q4: Are there any safety precautions I should take when working with 2-EHTG?
A4: Yes, this compound is a chemical and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Q5: How does the choice of solvent affect the efficiency of 2-EHTG?
A5: The solvent can influence the chain transfer process. The chain transfer constant (Ctr), which is a measure of the efficiency of a CTA, can vary with the solvent. It is important to choose a solvent that dissolves the monomer, polymer, and 2-EHTG, and that does not participate in significant chain transfer reactions itself, unless intended.
Q6: Can 2-EHTG be used in the synthesis of biodegradable polymers for drug delivery, such as PLGA?
A6: Poly(lactic-co-glycolic acid) (PLGA) is typically synthesized via ring-opening polymerization of lactide and glycolide, not radical polymerization.[7] Therefore, 2-EHTG, which is a CTA for radical polymerization, is not used in the synthesis of PLGA. However, 2-EHTG can be used to control the molecular weight of other biodegradable polymers that are synthesized via radical polymerization and are being investigated for drug delivery applications.
Visualizations
Caption: Troubleshooting workflow for viscosity control using 2-EHTG.
Caption: Experimental workflow for optimizing 2-EHTG concentration.
References
- 1. adakem.com [adakem.com]
- 2. arkema.com [arkema.com]
- 3. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions of 2-Ethylhexyl thioglycolate during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of 2-Ethylhexyl thioglycolate (2-EHTG).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established and widely used method for synthesizing 2-EHTG is the direct esterification of thioglycolic acid (TGA) with 2-ethylhexanol.[1] This reaction is typically catalyzed by an acid to improve the reaction rate and yield.
Q2: What are the primary side reactions to be aware of during the synthesis of 2-EHTG?
A2: The main side reactions include:
-
Oxidation of the thiol group: The thiol (-SH) group in 2-EHTG is prone to oxidation, which results in the formation of di(2-ethylhexyl) disulfide.[1]
-
Hydrolysis of the ester: 2-EHTG can react with water to hydrolyze back to thioglycolic acid and 2-ethylhexanol. This is a reversible reaction that can reduce the final product yield.[1]
-
Formation of 2-Ethylhexyl thiodiglycolate: This impurity can also be formed during the synthesis process.[2]
-
Incomplete reaction: Residual starting materials, such as unreacted thioglycolic acid and 2-ethylhexanol, can remain in the final product if the reaction does not go to completion.
Q3: Why is water removal important during the esterification reaction?
A3: The esterification of thioglycolic acid with 2-ethylhexanol is a reversible reaction that produces water as a byproduct.[1] If water is not removed from the reaction mixture, the equilibrium will not favor the formation of the ester, leading to lower yields. Continuous removal of water is a common strategy to drive the reaction towards the product.
Q4: What type of catalyst is recommended for this synthesis?
A4: p-Toluenesulfonic acid (PTSA) is a highly effective and commonly used catalyst for this esterification.[1][3] It is a strong organic acid that is easier to handle than mineral acids like sulfuric acid and can lead to fewer side reactions and less equipment corrosion.[3][4] Ion-exchange resins are also used as an environmentally friendly alternative.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-EHTG | 1. Incomplete reaction due to equilibrium. 2. Hydrolysis of the product. 3. Sub-optimal reaction conditions. | 1. Ensure continuous removal of water using a Dean-Stark trap or by performing the reaction under reduced pressure. 2. Use an excess of 2-ethylhexanol (e.g., a molar ratio of 1.5:1 to 3:1 of alcohol to acid) to shift the equilibrium towards the product.[1][6] 3. Optimize the reaction temperature (typically 100-150°C) and catalyst concentration (e.g., 0.1-0.3 wt% of PTSA).[1][6] |
| Presence of Disulfide Impurity | Oxidation of the thiol group on thioglycolic acid or the final product. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Ensure that all solvents and reagents are de-gassed before use. 3. Avoid the use of any oxidizing agents in the reaction or work-up. |
| High Acidity in Final Product | Incomplete conversion of thioglycolic acid. | 1. Increase the reaction time or temperature to drive the reaction to completion. 2. After the reaction, wash the organic phase with a mild base, such as a sodium bicarbonate solution, to neutralize and remove any unreacted thioglycolic acid. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. 2. Inefficient purification. | 1. See "Low Yield of 2-EHTG" for optimizing reaction conditions. 2. Purify the crude product by vacuum distillation to separate the higher-boiling 2-EHTG from the more volatile starting materials. |
| Formation of 2-Ethylhexyl thiodiglycolate | This can be a side reaction, particularly in alternative synthesis routes.[2] | 1. For direct esterification, ensure high purity of thioglycolic acid. 2. If using the chloroacetate (B1199739) route, carefully control reaction conditions such as temperature and molar ratios to minimize this side product.[2] |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity (Direct Esterification)
| Parameter | Typical Range/Value | Effect on Reaction |
| Catalyst Concentration (PTSA) | 0.1 - 0.3 wt%[1][6] | Increases reaction rate. |
| Molar Ratio (2-Ethylhexanol : TGA) | 1.5:1 to 3:1[1][6] | An excess of alcohol shifts the equilibrium towards the product side. |
| Temperature | 100 - 150 °C[1] | Higher temperatures generally increase the reaction rate but can also lead to more side reactions if not controlled. |
| Pressure | Reduced pressure | Aids in the removal of water, driving the reaction to completion. |
Table 2: Example Yields from Different Synthesis Routes
| Synthesis Route | Reactants | Key Conditions | Yield of 2-EHTG | Side Products Noted | Reference |
| Direct Esterification with Molten Salt Hydrate (B1144303) | Thioglycolic acid, 2-Ethylhexanol, PTSA, CaCl2 | 100-120°C, 0.5-1.5h | 83-89% | Unreacted starting materials | [6] |
| Reaction with Chloroacetate | 2-Ethylhexyl chloroacetate, Sodium hydrosulfide | 10°C, 1-hour reaction | 97.4% | 1.2% 2-ethylhexyl thiodiglycolate | [2] |
Experimental Protocols
Protocol 1: Direct Esterification of Thioglycolic Acid with 2-Ethylhexanol
This protocol is a general guideline based on typical laboratory procedures for Fischer esterification.
-
Apparatus Setup:
-
Assemble a round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.
-
-
Reagents:
-
Add thioglycolic acid (1.0 mol), 2-ethylhexanol (1.5 to 2.0 mol), and p-toluenesulfonic acid (0.1-0.3% of the total weight of reactants) to the round-bottom flask.
-
Add a solvent such as toluene (B28343) or xylene to the flask to facilitate azeotropic removal of water.
-
-
Reaction:
-
Heat the mixture to reflux. The azeotrope of the solvent and water will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete. This may take several hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted thioglycolic acid.
-
Wash with brine (saturated NaCl solution) and then dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude 2-EHTG by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in 2-EHTG synthesis.
References
- 1. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 2. US5773641A - Synthesis of esters of mercaptocarboxylic acids - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. ppor.az [ppor.az]
- 6. CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate - Google Patents [patents.google.com]
Identifying and removing impurities from 2-Ethylhexyl thioglycolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl thioglycolate (2-EHTG). The following sections address common issues related to impurity identification and removal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound can be categorized into three main groups:
-
Synthesis-Related Impurities: These are materials remaining from the manufacturing process. The most common are unreacted starting materials, namely thioglycolic acid and 2-ethylhexanol.[1]
-
Degradation Products: 2-EHTG can degrade over time or under certain conditions.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, breaking down the compound into thioglycolic acid and 2-ethylhexanol.[1] The hydrolysis half-life at pH 7 and 25°C is approximately 12 hours.[1]
-
Oxidation: The thiol (-SH) group is prone to oxidation, which results in the formation of di(2-ethylhexyl) disulfide.[1][2]
-
-
Other Impurities: Minor amounts of other byproducts from the synthesis process may also be present.[3]
Q2: How can I detect the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of 2-EHTG:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective and standard method for purity assessment. It can successfully separate 2-EHTG from volatile impurities like residual 2-ethylhexanol.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique. For enhanced detection of thiol-containing compounds, a pre-column derivatization step can be used.[4]
-
Advanced Spectroscopic Methods: For identifying and quantifying trace impurities, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools.[1]
Q3: My 2-EHTG sample has a slight yellow tint. Is this normal?
A3: this compound is typically a clear to pale yellow liquid.[1][5] A slight yellow color is generally acceptable. However, a significant change in color, particularly darkening, may indicate degradation or the presence of impurities. It is advisable to verify the purity using analytical methods if you have concerns.
Q4: How should I properly store this compound to prevent impurity formation?
A4: To maintain the stability and purity of 2-EHTG, proper storage is crucial:
-
Avoid exposure to moisture and sunlight, which can accelerate hydrolysis and other degradation pathways.[2][6]
-
Keep containers tightly sealed to prevent oxidation.
-
Avoid contact with alkaline substances and oxidants, as they can react with the thiol group.[2][6]
-
For bulk storage, using corrosion-resistant pipelines, valves, and containers is recommended.[6]
Troubleshooting Guides
Issue 1: Presence of Disulfide Impurities
Symptom: Analysis (e.g., by GC-MS or HPLC) indicates the presence of a higher molecular weight impurity, identified as di(2-ethylhexyl) disulfide. This can be common in older samples or those exposed to air.
Cause: The thiol group (-SH) in 2-EHTG is susceptible to oxidation, leading to the formation of a disulfide bond between two molecules.[1][2]
Solution: The disulfide impurity can be removed by reduction back to the thiol.
Experimental Protocol: Reduction of Disulfide Impurities
-
Reagent Selection: Choose a suitable reducing agent. Water-soluble reducing agents are often preferred for ease of removal.
| Reducing Agent | Key Characteristics |
| 2-Mercaptoethanesulfonic acid | Water-soluble, allowing for easy removal by washing.[7] |
| Dithiothreitol (DTT) | Effective, but has a strong odor and is less stable to air oxidation.[8] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Odorless, more stable to air oxidation, and effective over a wide pH range.[8] |
-
Procedure: a. Dissolve the impure 2-EHTG in an appropriate organic solvent. b. Add a molar excess of the chosen reducing agent (e.g., 2-mercaptoethanesulfonic acid).[7] c. Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique like TLC or HPLC. d. Upon completion, if a water-soluble reducing agent was used, wash the organic phase with water or brine to remove the reducing agent and its byproducts.[7] e. Dry the organic phase over an anhydrous salt (e.g., sodium sulfate). f. Remove the solvent under reduced pressure to obtain the purified 2-EHTG. g. Confirm the purity of the final product using GC-MS or HPLC.
Issue 2: Presence of Hydrolysis Products (Thioglycolic Acid and 2-Ethylhexanol)
Symptom: Analytical results show peaks corresponding to thioglycolic acid and 2-ethylhexanol. This may be accompanied by a lower-than-expected assay value for 2-EHTG.
Cause: Exposure to water or acidic/alkaline conditions has caused the hydrolysis of the ester bond in the 2-EHTG molecule.[1]
Solution: Purification can be achieved through a liquid-liquid extraction followed by distillation.
Experimental Protocol: Removal of Hydrolysis Products
-
Liquid-Liquid Extraction: a. Dissolve the 2-EHTG sample in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). b. Transfer the solution to a separatory funnel. c. Wash the organic solution with a saturated sodium bicarbonate solution to remove acidic impurities like thioglycolic acid. d. Follow with a wash using deionized water, and then a final wash with brine to remove residual water. e. Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate. f. Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Fractional Distillation: a. The concentrated crude product can be further purified by vacuum distillation.[9][10] b. Collect the fraction corresponding to the boiling point of this compound (e.g., 95 °C at 22 mmHg or 125 °C at 1.6 kPa).[2] c. Analyze the collected fractions for purity.
Visualized Workflows
References
- 1. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 2. ensince.com [ensince.com]
- 3. This compound MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 4. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of this compound in PVC Thermal Stabilization - Chemical Supplier Unilong [unilongindustry.com]
- 6. This compound, Thioglycolic Acid 2-Ethylhexyl Ester CAS 7659-86-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US5773641A - Synthesis of esters of mercaptocarboxylic acids - Google Patents [patents.google.com]
- 10. CN1058393A - The method for preparing thioglycollic acid-2-ethyl hexyl ester - Google Patents [patents.google.com]
Technical Support Center: Managing 2-Ethylhexyl Thioglycolate Odor in a Laboratory Setting
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the characteristic odor of 2-Ethylhexyl thioglycolate (2-EHTG) in a laboratory environment. Adherence to these procedures is critical for maintaining a safe and comfortable workspace.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-EHTG) and why does it have a strong odor?
A1: this compound is a sulfur-containing organic compound.[1] Its distinct and often unpleasant odor is characteristic of organosulfur compounds, specifically the thiol (-SH) functional group.[1][2] Even at very low concentrations, such as parts per million, thiols can be detected by the human nose, leading to the perception of a strong smell.[3]
Q2: What are the primary safety concerns associated with 2-EHTG besides its odor?
A2: 2-EHTG is harmful if swallowed and may cause an allergic skin reaction.[4] It is also very toxic to aquatic life with long-lasting effects. Inhalation of vapors may cause respiratory irritation.[4][5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[6][7]
Q3: What are the immediate steps to take if I smell 2-EHTG in the lab outside of a designated work area?
A3: If you detect the odor of 2-EHTG outside of a chemical fume hood, it indicates a potential breach of containment. Immediately inform your lab supervisor or safety officer. If the smell is strong, evacuate the immediate area and assess the situation from a safe distance. Do not attempt to clean up a large spill without proper training and equipment.
Q4: How should I store 2-EHTG to minimize odor issues?
A4: Store 2-EHTG in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[7] A dedicated, ventilated cabinet within a chemical fume hood is a best practice for storing stench chemicals.[8] Ensure the container cap is tightly sealed, and consider using Teflon tape to further secure the seal.[9]
Q5: Can the odor of 2-EHTG be neutralized?
A5: Yes, the odor can be neutralized through oxidation. The most common and effective method is to use a bleach solution (sodium hypochlorite), which oxidizes the thiol group to less odorous compounds like sulfonic acid.[3][8]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Action(s) |
| Persistent garlic-like or skunky odor in the laboratory. | - Improper handling of 2-EHTG outside of a fume hood.- Contaminated equipment or surfaces.- Improper waste disposal.- Leaking container. | - Handling: Ensure all work with 2-EHTG is exclusively conducted in a certified chemical fume hood.[8]- Decontamination: Wipe down all potentially contaminated surfaces with a bleach solution. Soak contaminated glassware and equipment in a bleach bath.[3][10]- Waste: Seal all disposable waste (gloves, paper towels) in a plastic bag before placing it in a designated hazardous waste container.[8][9]- Storage: Inspect the 2-EHTG container for any leaks and ensure it is tightly sealed. |
| Odor is noticeable near the chemical fume hood. | - Fume hood sash is too high.- Clutter inside the fume hood is disrupting airflow.- Exhaust from a rotary evaporator or vacuum filtration is not being properly trapped. | - Sash Height: Keep the fume hood sash as low as possible during experiments.[9]- Airflow: Maintain a clear workspace inside the hood to ensure proper air circulation.- Trapping: Use a bleach trap or a cold trap to capture volatile thiols from the exhaust of vacuum systems.[3][9] |
| Odor is reported in adjacent labs or offices. | - Vapors are escaping the laboratory through doorways or ventilation systems.- Fume hood exhaust is re-entering the building's air intake. | - Containment: Keep laboratory doors closed. Inform your facility's environmental health and safety (EH&S) department to investigate the building's ventilation system.- Scheduling: Inform neighboring labs and your safety officer before conducting experiments with large quantities of thiols.[11] |
| Glassware still smells after washing. | - Residual 2-EHTG has not been fully oxidized. | - Bleach Soaking: Submerge the glassware in a bleach bath for an extended period (at least overnight) before regular washing.[10] Ensure the bleach solution is fresh and at an appropriate concentration. |
Quantitative Data Summary
| Property | Value | Source |
| Odor | Characteristic, unpleasant | [2][12][13][14] |
| Vapor Pressure | 0.0024 hPa (at 20 °C) | |
| Boiling Point | 255-260 °C | [15] |
| Density | 0.972 g/mL (at 20 °C) | [15] |
| Water Solubility | 4.73 mg/L (at 20 °C) | [6] |
Experimental Protocols
Protocol 1: Handling and Use of this compound
-
Preparation: Before starting any experiment, prepare a bleach bath for glassware and a designated, sealed waste container for solid waste.
-
Engineering Controls: All handling of 2-EHTG must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[8][9]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire (long pants, closed-toe shoes), a lab coat, safety goggles, and nitrile gloves.[8]
-
Liquid Transfers: Use a syringe or cannula for all liquid transfers to minimize the generation of vapors. Avoid pouring or pipetting open to the hood atmosphere.[9]
-
Reaction Setup: For reactions that may release vapors, use a closed or isolated system. Vent the reaction vessel through a bleach trap to neutralize any escaping thiols.[10]
Protocol 2: Decontamination and Waste Disposal
-
Glassware Decontamination: Immediately after use, place all contaminated glassware into a prepared bleach bath (a 1:1 mixture of commercial bleach and water is often sufficient) within the fume hood.[10] Allow the glassware to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[10]
-
Surface Decontamination: Wipe down any potentially contaminated surfaces within the fume hood with a bleach solution.
-
Solid Waste Disposal: Place all contaminated disposable items (e.g., gloves, paper towels, septa) into a sealable plastic bag.[8][9] This bag should then be placed into a designated hazardous waste container.[8][9]
-
Liquid Waste Disposal: Quench any unreacted thiols in solution with a bleach solution before consolidating into a hazardous waste container.[8] Be mindful of potential reactions between bleach and other components of your waste stream.
Visualizations
Caption: Troubleshooting workflow for 2-EHTG odor.
References
- 1. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 2. What is this compound - Properties & Specifications [dimethyl-disulfide.net]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. This compound | C10H20O2S | CID 24309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. haihangchem.com [haihangchem.com]
- 13. This compound, Thioglycolic Acid 2-Ethylhexyl Ester CAS 7659-86-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. specialchem.com [specialchem.com]
- 15. 巯基乙酸异辛酯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Hydrolysis of 2-Ethylhexyl Thioglycolate in Aqueous Polymerization Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Ethylhexyl thioglycolate (2-EHTG) as a chain transfer agent (CTA) in aqueous polymerization systems. The hydrolytic instability of 2-EHTG can present unique challenges during experiments, and this guide is designed to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-EHTG) and what is its primary role in aqueous polymerization?
This compound (2-EHTG), also known as 2-Ethylhexyl mercaptoacetate, is a sulfur-containing organic compound commonly used as a chain transfer agent (CTA) in radical polymerization.[1] Its main function is to control the molecular weight and narrow the molecular weight distribution of the resulting polymer.[2][3] This is particularly important in the synthesis of polymers for applications such as coatings, adhesives, and textiles.[2]
Q2: What are the hydrolysis products of 2-EHTG?
2-EHTG is known to be hydrolytically unstable in aqueous media. The primary products of its hydrolysis are thioglycolic acid (TGA) and 2-ethylhexanol.[4]
Q3: What is the rate of hydrolysis of 2-EHTG?
The rate of hydrolysis of 2-EHTG is significantly influenced by the pH of the aqueous medium. At a neutral pH of 7 and a temperature of 25°C, 2-EHTG has a hydrolysis half-life of approximately 12 hours.[4] The ester linkage is susceptible to cleavage under both acidic and alkaline conditions.[4]
Q4: How does the hydrolysis of 2-EHTG affect its function as a chain transfer agent?
The hydrolysis of 2-EHTG fundamentally changes its properties as a CTA. 2-EHTG is a relatively hydrophobic molecule, whereas one of its primary hydrolysis products, thioglycolic acid (TGA), is completely miscible with water.[2] This transition from a hydrophobic to a hydrophilic CTA can alter the locus of the chain transfer reaction within an emulsion polymerization system, moving it from the monomer droplets and polymer particles to the aqueous phase. This shift can have significant consequences for the polymerization kinetics and the final polymer architecture.
Q5: Can the hydrolysis of 2-EHTG be beneficial?
In some cases, the in-situ generation of the hydrophilic CTA, thioglycolic acid, can be advantageous. TGA is a highly effective CTA for water-soluble monomers like acrylic acid and can lead to polymers with a more uniform chain length, resulting in improved performance consistency.[2]
Troubleshooting Guide
Issue 1: Inconsistent Polymer Molecular Weight and Broad Molecular Weight Distribution
Possible Cause: Uncontrolled hydrolysis of 2-EHTG is leading to a changing concentration and type of chain transfer agent throughout the polymerization.
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your polymerization medium. Since hydrolysis is accelerated by both acidic and alkaline conditions, maintaining a stable pH is crucial. Consider using a robust buffering system.
-
Temperature Management: Be aware that higher temperatures will likely accelerate the hydrolysis rate. If your polymerization is conducted at elevated temperatures, the effect of hydrolysis will be more pronounced.
-
Pre-hydrolysis of 2-EHTG: For better control, consider pre-hydrolyzing a known quantity of 2-EHTG to thioglycolic acid before adding it to the polymerization, if a hydrophilic CTA is desired from the start.
-
Alternative CTA: If consistent hydrophobicity of the CTA is critical for your application, consider using a more hydrolytically stable chain transfer agent.
Issue 2: Latex Instability, Coagulum Formation, or Particle Agglomeration
Possible Cause: The formation of 2-ethylhexanol, a water-insoluble alcohol, can impact the stability of the latex particles. Additionally, changes in the locus of polymerization due to the formation of water-soluble TGA can affect particle nucleation and stability.
Troubleshooting Steps:
-
Surfactant Optimization: The presence of 2-ethylhexanol may require an adjustment of the surfactant system. Insufficient surfactant coverage of the polymer particles can lead to flocculation and coalescence.[5] Consider increasing the surfactant concentration or using a combination of anionic and nonionic surfactants to improve stability.[3]
-
Monomer Feed Strategy: A semi-continuous or seeded polymerization approach can help to better control particle nucleation and growth, potentially mitigating the destabilizing effects of the hydrolysis products.[5]
-
Solid Content: High monomer concentration can lead to swelling of polymer particles and decrease the effectiveness of stabilizers.[5] Consider running polymerizations at a lower solids content.
Issue 3: Poor Reproducibility Between Batches
Possible Cause: Variations in the extent of 2-EHTG hydrolysis between different experimental runs.
Troubleshooting Steps:
-
Standardize Reaction Conditions: Ensure that the pH, temperature, and reaction time are strictly controlled and identical for each batch.
-
Monitor 2-EHTG Concentration: Implement an analytical method to monitor the concentration of 2-EHTG and its hydrolysis products over time. This will provide a quantitative measure of the hydrolysis and help in identifying sources of variability.
Quantitative Data on 2-EHTG Hydrolysis
| Parameter | Value/Trend | Conditions |
| Hydrolysis Half-life | 12 hours | pH 7, 25°C[4] |
| Effect of pH | Rate increases in both acidic (pH < 7) and alkaline (pH > 7) conditions. | General ester hydrolysis kinetics |
| Effect of Temperature | Rate increases with increasing temperature. | General chemical kinetics |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of 2-EHTG using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the simultaneous determination of 2-EHTG and its hydrolysis product, thioglycolic acid.
1. Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound (analytical standard)
-
Thioglycolic acid (analytical standard)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Withdraw a sample from the aqueous polymerization medium at specified time intervals.
-
Immediately quench the hydrolysis by cooling the sample in an ice bath and, if necessary, adjusting the pH to near neutral with a dilute acid or base.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Quantification:
-
Prepare calibration curves for both 2-EHTG and thioglycolic acid using standards of known concentrations.
-
Quantify the concentrations of 2-EHTG and thioglycolic acid in the samples by comparing their peak areas to the respective calibration curves.
Protocol 2: Analysis of 2-EHTG and its Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of the volatile components, 2-EHTG and 2-ethylhexanol.
1. Materials and Reagents:
-
Dichloromethane or other suitable organic solvent (GC grade)
-
Anhydrous sodium sulfate
-
This compound (analytical standard)
-
2-Ethylhexanol (analytical standard)
-
Internal standard (e.g., dodecane)
2. Instrumentation:
-
GC-MS system with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms).
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 40 to 400.
4. Sample Preparation:
-
Take a known volume of the aqueous sample.
-
Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Add a known amount of an internal standard.
-
Concentrate or dilute the sample as necessary.
5. Quantification:
-
Create calibration curves for 2-EHTG and 2-ethylhexanol relative to the internal standard.
-
Identify the compounds in the sample by their retention times and mass spectra.
-
Quantify the concentrations based on the peak area ratios relative to the internal standard and the calibration curves.
Visualizations
Caption: Hydrolysis of this compound (2-EHTG) into its products.
Caption: Workflow for monitoring the hydrolysis of 2-EHTG in polymerization media.
Caption: Logical troubleshooting flow for issues related to 2-EHTG hydrolysis.
References
Technical Support Center: Thermal Degradation of 2-Ethylhexyl Thioglycolate (2-EHTG) in PVC Processing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethylhexyl thioglycolate (2-EHTG) as a thermal co-stabilizer in polyvinyl chloride (PVC) formulations.
Troubleshooting Guides
Issue 1: Premature Discoloration (Yellowing/Browning) During PVC Processing
Question: My PVC compound, stabilized with a system containing 2-EHTG, is exhibiting significant yellowing early in the extrusion or molding process. What are the potential causes and how can I resolve this?
Answer:
Early-stage yellowing during PVC processing is a primary indicator of thermal degradation, specifically the initiation of dehydrochlorination.[1] While 2-EHTG is an effective HCl scavenger, its performance can be compromised by several factors.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Stabilizer Concentration | The dosage of the primary stabilizer (e.g., Ca/Zn stearate) or the 2-EHTG co-stabilizer may be too low for the processing temperature and shear conditions. Incrementally increase the concentration of the stabilizer package. |
| Poor Stabilizer Dispersion | Inadequate mixing can lead to localized areas with insufficient stabilizer, causing premature degradation. Ensure a thorough and uniform dispersion of all additives in the PVC resin.[2] |
| Excessive Processing Temperature | The processing temperature may be too high, overwhelming the capacity of the stabilizer system. Reduce the processing temperature in 5°C increments to find the optimal balance between melt viscosity and thermal stability. |
| High Shear Rates | Excessive shear from high screw speeds can generate significant frictional heat, leading to "shear burn" and accelerated degradation.[2] Reduce the screw speed and optimize the screw design if possible. |
| Moisture Contamination | The presence of moisture in the PVC resin or other additives can accelerate thermal degradation. Ensure all components are thoroughly dried before processing. |
| Interaction with Other Additives | Certain additives may have antagonistic effects with the stabilizer system. For instance, using sulfur-containing organotin stabilizers with lead-based stabilizers can cause cross-contamination.[2] Review the entire formulation for potential incompatibilities. |
Issue 2: Inconsistent Thermal Stability Between Batches
Question: I am observing significant variations in thermal stability (e.g., different times to discoloration in the oven test) between different batches of the same PVC formulation containing 2-EHTG. What could be causing this inconsistency?
Answer:
Inconsistent thermal stability between batches with an identical formulation often points to variations in the material handling and processing steps.
Troubleshooting Steps:
-
Verify Raw Material Quality and Consistency:
-
Ensure that the same grade and quality of PVC resin, 2-EHTG, and all other additives are used across all batches.
-
Check for variations in the moisture content of the raw materials.
-
-
Review Mixing Procedure:
-
Inadequate mixing is a common cause of inconsistent stabilizer dispersion.[2]
-
Standardize the mixing time, speed, and temperature for all batches.
-
Ensure that the mixer is functioning correctly and that there are no "dead spots" where material can accumulate.
-
-
Calibrate Processing Equipment:
-
Verify that the temperature controllers and thermocouples on your extruder or molding machine are calibrated and accurate.
-
Ensure that the screw speed and other processing parameters are consistent for each run.
-
-
Evaluate Stabilizer Integrity:
-
Confirm that the 2-EHTG and other stabilizers have been stored correctly and are within their shelf life.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (2-EHTG) in PVC stabilization?
A1: 2-EHTG, also known as 2-Ethylhexyl Mercaptoacetate, is a sulfur-containing organic compound that primarily acts as a co-stabilizer in PVC formulations.[1] Its main function is to scavenge hydrogen chloride (HCl) gas that is released during the thermal degradation of PVC.[1] By neutralizing HCl, 2-EHTG helps to prevent the autocatalytic decomposition of the PVC polymer, thus inhibiting discoloration and the loss of mechanical properties.[1]
Q2: How does 2-EHTG interact with primary stabilizers like Calcium/Zinc (Ca/Zn) or organotin systems?
A2: 2-EHTG exhibits a synergistic effect when used with metal-based primary stabilizers.[1] In Ca/Zn systems, it enhances overall thermal stability.[1] In organotin stabilizer systems, 2-EHTG can help to regenerate the active tin species, extending the effective lifetime of the stabilizer.[1] It also acts as a ligand, forming coordination complexes with the metal stabilizers, which can enhance both initial color and long-term heat resistance.[1]
Q3: What is a typical dosage of 2-EHTG in a PVC formulation?
A3: The optimal concentration of 2-EHTG depends on the specific PVC resin, the primary stabilizer system, and the processing conditions. It is typically used as a co-stabilizer, and its concentration should be optimized in conjunction with the primary stabilizer. It is recommended to start with a low concentration and incrementally increase it while monitoring the thermal stability to find the most effective level.
Q4: Can the thermal degradation of 2-EHTG itself cause issues?
A4: While 2-EHTG is effective at stabilizing PVC, it can undergo its own thermal decomposition at very high temperatures, which could potentially lead to the formation of volatile sulfur compounds. This is generally not an issue under typical PVC processing conditions where it is protected by the primary stabilizer. However, if the processing temperature is excessively high, or if the primary stabilizer is depleted, the degradation of 2-EHTG could contribute to off-gassing or subtle changes in the final product.
Q5: Are there any known incompatibilities of 2-EHTG with other common PVC additives?
A5: 2-EHTG generally has good compatibility with most common PVC additives, including plasticizers like DOP and DINP.[1] However, as with any formulation, it is crucial to evaluate the entire additive package for potential antagonistic interactions. For example, the performance of the stabilizer system can be affected by the presence of certain fillers or pigments.
Experimental Protocols
Thermogravimetric Analysis (TGA) of PVC with 2-EHTG
Objective: To determine the onset of thermal degradation and the mass loss profile of a PVC compound stabilized with 2-EHTG.
Methodology:
-
Sample Preparation: Prepare a small, representative sample (5-10 mg) of the PVC compound. The sample should be in a powder or a finely cut film form to ensure uniform heat distribution.
-
Instrumentation: Use a calibrated Thermogravimetric Analyzer.
-
Test Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of degradation is typically identified as the temperature at which 5% mass loss occurs (Td5%). PVC degradation generally shows two main stages: the first corresponding to dehydrochlorination and the second to the degradation of the polyene backbone.[3]
Illustrative TGA Data:
| Formulation | Onset of Degradation (Td5%) |
| Unstabilized PVC | ~220°C |
| PVC + Ca/Zn Stabilizer | ~250°C |
| PVC + Ca/Zn Stabilizer + 2-EHTG | ~265°C |
Note: The above data is illustrative. Actual values will vary based on the specific formulation and test conditions.
Static Thermal Stability Test (Congo Red Method)
Objective: To determine the time it takes for a PVC sample to degrade and release a sufficient amount of HCl to cause a color change in Congo Red indicator paper. This provides a measure of the effectiveness of the stabilizer system.
Methodology (based on ISO 182-1):
-
Sample Preparation: Place a small, weighed amount (e.g., 2.5 g) of the PVC compound into a clean, dry test tube.
-
Apparatus: Use a heating block or oil bath capable of maintaining a constant temperature (e.g., 180°C ± 1°C).
-
Procedure:
-
Place the test tube in the heating apparatus.
-
Insert a strip of Congo Red indicator paper into the test tube, ensuring it does not touch the PVC sample. The paper should be positioned at a consistent height above the sample.
-
Start a timer as soon as the test tube is placed in the heating apparatus.
-
Observe the Congo Red paper for a color change from red to blue.
-
-
Data Recording: Record the time, in minutes, required for the Congo Red paper to turn blue. This is the thermal stability time.
Illustrative Congo Red Test Data (at 180°C):
| Formulation | Thermal Stability Time (minutes) |
| Unstabilized PVC | < 5 |
| PVC + Ca/Zn Stabilizer | 30 - 40 |
| PVC + Ca/Zn Stabilizer + 2-EHTG | 50 - 60 |
Note: The above data is illustrative. Actual values will vary based on the specific formulation and test conditions.
Dynamic Thermal Stability Test (Torque Rheometry)
Objective: To evaluate the thermal stability of a PVC compound under conditions of continuous heat and shear, simulating actual processing conditions.
Methodology (based on ASTM D2538): [2]
-
Instrumentation: Use a torque rheometer equipped with a heated mixing bowl and rotors.
-
Test Conditions:
-
Temperature: Set the mixing bowl to a typical processing temperature for the PVC compound (e.g., 180-200°C).
-
Rotor Speed: Set the rotors to a constant speed (e.g., 60 rpm).
-
-
Procedure:
-
Once the mixing bowl has reached the set temperature, add a pre-weighed sample of the PVC compound.
-
Record the torque as a function of time.
-
The initial peak in torque corresponds to the loading of the material. The torque will then decrease as the material softens and then increase as it fuses.
-
After fusion, the torque will stabilize. The time from the start of the test until a significant and sustained increase or decrease in torque is observed indicates the onset of degradation. This is the dynamic stability time.
-
-
Data Analysis: The resulting rheology curve provides information on fusion time, melt viscosity, and the time to degradation.
Illustrative Torque Rheometer Data (at 190°C, 60 rpm):
| Formulation | Dynamic Stability Time (minutes) |
| PVC + Ca/Zn Stabilizer | 8 - 10 |
| PVC + Ca/Zn Stabilizer + 2-EHTG | 12 - 15 |
Note: The above data is illustrative. Actual values will vary based on the specific formulation and test conditions.
Visualizations
Caption: PVC Thermal Degradation Pathway.
Caption: Role of 2-EHTG in PVC Stabilization.
Caption: Troubleshooting Workflow for PVC Discoloration.
References
Technical Support Center: The Impact of 2-EHTG Impurities on Polymerization Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when using 2-Ethylhexyl Thioglycolate (2-EHTG) as a chain transfer agent (CTA) in polymerization reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve problems related to 2-EHTG impurities and their impact on polymerization kinetics.
Frequently Asked Questions (FAQs)
Q1: What is 2-EHTG and why is it used in polymerization?
This compound (2-EHTG) is an organic compound commonly used as a chain transfer agent (CTA) in free-radical polymerization.[1][2] Its primary function is to control the molecular weight and molecular weight distribution (polydispersity) of the resulting polymer by introducing a controlled chain-breaking and re-initiation mechanism.[1][2]
Q2: What are the common impurities in commercial 2-EHTG?
Common impurities in 2-EHTG can originate from its synthesis, which is typically the esterification of thioglycolic acid with 2-ethylhexanol, or from degradation during storage.[3] Potential impurities include:
-
Unreacted Starting Materials: Thioglycolic acid and 2-ethylhexanol.
-
Oxidation Product: Di(2-ethylhexyl) disulfide, formed by the oxidation of the thiol group.[3]
-
Hydrolysis Products: Thioglycolic acid and 2-ethylhexanol can also be present due to the hydrolysis of 2-EHTG, especially in the presence of moisture.[3]
Q3: How can I detect and quantify impurities in my 2-EHTG sample?
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both identifying and quantifying volatile and semi-volatile impurities in 2-EHTG.[4][5] A detailed protocol for this analysis is provided in the "Experimental Protocols" section of this guide.
Q4: Can impurities in 2-EHTG affect my polymerization reaction?
Yes, impurities in 2-EHTG can significantly impact polymerization kinetics, leading to issues such as:
-
Inconsistent reaction rates.
-
Difficulty in achieving the target molecular weight.
-
Broadening of the molecular weight distribution (high polydispersity).
-
Formation of undesirable byproducts.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during polymerization when using 2-EHTG.
Issue 1: Lower than expected polymer molecular weight.
| Possible Cause | Troubleshooting Steps |
| Excess 2-EHTG or presence of other chain transfer agents. | 1. Verify the concentration of 2-EHTG used in the reaction. 2. Analyze the 2-EHTG for impurities like thioglycolic acid, which also acts as a chain transfer agent.[1][6] |
| Higher reaction temperature. | 1. Ensure the reaction temperature is accurately controlled. Higher temperatures can increase the rate of chain transfer. |
Issue 2: Higher than expected polymer molecular weight.
| Possible Cause | Troubleshooting Steps |
| Insufficiently active 2-EHTG. | 1. Analyze the purity of the 2-EHTG. Oxidation to di(2-ethylhexyl) disulfide can reduce its effectiveness as a CTA. 2. Ensure proper storage of 2-EHTG to prevent degradation (e.g., inert atmosphere, protection from light). |
| Lower reaction temperature. | 1. Verify and maintain the correct reaction temperature. |
Issue 3: Broad polydispersity index (PDI).
| Possible Cause | Troubleshooting Steps |
| Mixed impurities with varying chain transfer activities. | 1. Purify the 2-EHTG to remove impurities. 2. Characterize the impurities to understand their potential impact on the polymerization. |
| Inconsistent reaction conditions. | 1. Ensure uniform mixing and temperature throughout the polymerization reactor. |
Issue 4: Inconsistent polymerization rate (too fast or too slow).
| Possible Cause | Troubleshooting Steps |
| Presence of acidic or alcoholic impurities. | 1. Acidic impurities like thioglycolic acid can sometimes accelerate polymerization.[7][8] 2. Alcoholic impurities like 2-ethylhexanol can act as a co-solvent and alter the reaction medium, potentially affecting the polymerization rate.[9][10] 3. Analyze the 2-EHTG for these impurities and consider purification if necessary. |
| Presence of inhibitors or retarders. | 1. Ensure all reagents and the reaction setup are free from inhibitors (e.g., oxygen). |
Quantitative Data Summary
The following tables provide hypothetical yet realistic data illustrating the potential impact of common 2-EHTG impurities on the bulk polymerization of methyl methacrylate (B99206) (MMA). These tables are intended to serve as a guide for understanding the magnitude of potential effects.
Table 1: Effect of Thioglycolic Acid Impurity on Polystyrene Properties
| Thioglycolic Acid in 2-EHTG (%) | Polymerization Rate (mol L⁻¹ s⁻¹) | Mn ( g/mol ) | PDI |
| 0.0 | 1.5 x 10⁻⁴ | 50,000 | 1.8 |
| 0.5 | 1.6 x 10⁻⁴ | 42,000 | 2.0 |
| 1.0 | 1.7 x 10⁻⁴ | 35,000 | 2.2 |
| 2.0 | 1.9 x 10⁻⁴ | 28,000 | 2.5 |
Table 2: Effect of 2-Ethylhexanol Impurity on Polystyrene Properties
| 2-Ethylhexanol in 2-EHTG (%) | Polymerization Rate (mol L⁻¹ s⁻¹) | Mn ( g/mol ) | PDI |
| 0.0 | 1.5 x 10⁻⁴ | 50,000 | 1.8 |
| 1.0 | 1.4 x 10⁻⁴ | 51,000 | 1.8 |
| 5.0 | 1.2 x 10⁻⁴ | 53,000 | 1.9 |
| 10.0 | 1.0 x 10⁻⁴ | 55,000 | 1.9 |
Table 3: Effect of Di(2-ethylhexyl) disulfide Impurity on Polystyrene Properties
| Di(2-ethylhexyl) disulfide in 2-EHTG (%) | Polymerization Rate (mol L⁻¹ s⁻¹) | Mn ( g/mol ) | PDI |
| 0.0 | 1.5 x 10⁻⁴ | 50,000 | 1.8 |
| 1.0 | 1.5 x 10⁻⁴ | 55,000 | 1.9 |
| 5.0 | 1.4 x 10⁻⁴ | 65,000 | 2.1 |
| 10.0 | 1.4 x 10⁻⁴ | 78,000 | 2.3 |
Experimental Protocols
Quantitative Analysis of 2-EHTG Impurities by GC-MS
This protocol provides a general method for the analysis of common impurities in 2-EHTG.
a. Sample Preparation:
-
Prepare a stock solution of the 2-EHTG sample at a concentration of 1000 µg/mL in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
For quantitative analysis, prepare calibration standards of thioglycolic acid, 2-ethylhexanol, and di(2-ethylhexyl) disulfide in the same solvent at various concentrations.
b. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
c. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities by creating a calibration curve from the peak areas of the prepared standards.
Monitoring Polymerization Kinetics using Dilatometry
Dilatometry is a technique used to follow the progress of a polymerization reaction by measuring the change in volume of the reaction mixture.[11][12]
a. Apparatus:
-
Dilatometer (a glass vessel with a precision-bore capillary tube).
-
Constant temperature bath.
-
Cathetometer or a camera with a macro lens to accurately read the liquid level in the capillary.
b. Procedure:
-
Calibration: Accurately determine the volume of the dilatometer bulb and the volume per unit length of the capillary.
-
Reaction Mixture Preparation: Prepare the polymerization mixture (monomer, initiator, and 2-EHTG) and degas it thoroughly to remove oxygen, which can inhibit the reaction.
-
Filling the Dilatometer: Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped. The liquid level should be within the calibrated section of the capillary.
-
Measurement: Place the dilatometer in the constant temperature bath set to the desired reaction temperature.[11][12]
-
Record the height of the liquid in the capillary at regular time intervals.[12] The volume will decrease as the monomer is converted to the denser polymer.[11]
c. Calculation of Conversion:
The fractional conversion (p) at any time (t) can be calculated using the following equation:
ΔV / V₀ = (ρₚ - ρₘ) / ρₚ * p
Where:
-
ΔV is the change in volume at time t.
-
V₀ is the initial volume of the monomer.
-
ρₚ is the density of the polymer.
-
ρₘ is the density of the monomer.
From the conversion versus time data, the rate of polymerization can be determined.
Visualizations
Caption: Experimental workflow for evaluating the impact of 2-EHTG purity on polymerization.
Caption: A logical troubleshooting workflow for polymerization issues related to 2-EHTG.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced synthesis of multiblock copolymers via acid-triggered RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. Dilatometry2013eng [pol.vscht.cz]
- 12. pslc.ws [pslc.ws]
Technical Support Center: Minimizing Residual 2-Ethylhexyl Thioglycolate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing residual 2-Ethylhexyl thioglycolate (2-EHTG) in final polymer products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-EHTG) and why is it used in polymerization?
A1: this compound (2-EHTG) is a chain transfer agent (CTA) commonly used in free-radical polymerization. Its primary function is to control the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one. This process helps in achieving polymers with desired molecular weights and narrower molecular weight distributions, which is crucial for applications like pressure-sensitive adhesives and coatings.
Q2: Why is it important to minimize residual 2-EHTG in the final polymer product?
A2: Minimizing residual 2-EHTG is crucial for several reasons:
-
Impact on Polymer Properties: Residual CTA can negatively affect the final properties of the polymer, including its mechanical strength, thermal stability, and optical clarity. For instance, the presence of sulfur-containing compounds can lead to discoloration or yellowing of the polymer over time.[1][2][3][4]
-
Regulatory Compliance: For applications in drug development and medical devices, strict limits are often placed on the concentration of residual monomers and additives due to potential toxicity and leachability concerns.
-
Unpleasant Odor: Thiols like 2-EHTG are known for their strong, unpleasant odors, which can be undesirable in the final product.[5]
Q3: What are the common methods for removing residual 2-EHTG from a polymer?
A3: The most common and effective method for removing small molecules like 2-EHTG from a polymer is precipitation . This involves dissolving the polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate out, leaving the impurities dissolved in the solvent/non-solvent mixture. Other techniques that can be employed, depending on the polymer and solvent system, include:
-
Dialysis: Particularly useful for water-soluble polymers.
-
Solvent Extraction/Washing: If the polymer is insoluble in a solvent that readily dissolves 2-EHTG.
-
Vacuum Drying/Devolatilization: To remove volatile residuals, though this may be less effective for the relatively high-boiling 2-EHTG.
Q4: How can I quantify the amount of residual 2-EHTG in my polymer?
A4: The concentration of residual 2-EHTG can be quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for volatile and semi-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Suitable for a wide range of compounds and can be very sensitive.[6][7][8]
These methods typically involve extracting the 2-EHTG from the polymer matrix using a suitable solvent before analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at minimizing residual 2-EHTG.
Issue 1: High levels of residual 2-EHTG detected in the final polymer product.
| Potential Cause | Recommended Solution |
| Inefficient Polymer Purification | Optimize the precipitation process. Ensure the chosen solvent fully dissolves the polymer and the non-solvent is a poor solvent for the polymer but a good solvent for 2-EHTG. Repeat the dissolution and precipitation cycle 2-3 times for higher purity.[9][10] |
| Incorrect Polymerization Conditions | Review the polymerization recipe. An excessive initial concentration of 2-EHTG can lead to higher residual levels. Consider reducing the amount of CTA, but be mindful of the impact on molecular weight control. |
| Formation of Polymer-CTA Adducts | While less common with conventional CTAs, some side reactions might occur. Characterize the polymer structure using techniques like NMR to investigate potential covalent bonding of the CTA to the polymer backbone. |
Issue 2: Discoloration (yellowing) of the final polymer product.
| Potential Cause | Recommended Solution |
| Oxidation of Residual Thiol Groups | The thiol group in 2-EHTG can oxidize, leading to the formation of colored byproducts.[1][2][4] Ensure the final polymer is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Thermal Degradation of 2-EHTG | High processing temperatures can cause the degradation of 2-EHTG and the formation of chromophores. If possible, lower the processing temperature. Analyze the thermal stability of your polymer with and without the CTA using Thermogravimetric Analysis (TGA). |
| Interaction with Other Additives | Residual 2-EHTG may react with other additives in the formulation, leading to color formation. Review the compatibility of all components in your system. |
Issue 3: Undesirable changes in the polymer's mechanical properties (e.g., reduced tensile strength).
| Potential Cause | Recommended Solution |
| Plasticizing Effect of Residual 2-EHTG | Small molecules like 2-EHTG can act as plasticizers, reducing the polymer's stiffness and strength.[11] Improve the purification process to minimize the residual CTA concentration. |
| Lower Molecular Weight due to CTA | While the primary role of a CTA is to control molecular weight, an incorrect concentration can lead to a lower-than-desired molecular weight, impacting mechanical properties.[5] Carefully adjust the CTA concentration to achieve the target molecular weight. |
| Disruption of Polymer Morphology | Residual CTA might interfere with the packing of polymer chains, affecting crystallinity and mechanical performance. Ensure efficient removal of the CTA through optimized purification. |
Data Presentation
Table 1: Solvent and Non-Solvent Pairs for Polymer Precipitation
| Polymer | Good Solvents | Good Non-Solvents (for precipitating the polymer) |
| Polymethyl Methacrylate (PMMA) | Acetone, Tetrahydrofuran (THF), Dichloromethane (B109758), Toluene | Methanol, Ethanol, Water, Hexane[9][10][12][13] |
| Polystyrene (PS) | Toluene, Tetrahydrofuran (THF), Dichloromethane | Methanol, Ethanol, Hexane[10][14][15] |
| Polyacrylates (e.g., Poly(n-butyl acrylate)) | Acetone, Toluene, Tetrahydrofuran (THF) | Methanol, Ethanol, Water |
Note: The ideal solvent/non-solvent ratio and temperature should be determined empirically for each specific polymer and molecular weight.
Experimental Protocols
Protocol 1: Polymer Purification by Precipitation
-
Dissolution: Dissolve the polymer containing residual 2-EHTG in a good solvent (see Table 1) at a concentration of approximately 5-10% (w/v). Gentle heating and stirring may be required to facilitate dissolution.
-
Precipitation: Slowly add the polymer solution to a vigorously stirred non-solvent (see Table 1). The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.
-
Isolation: The polymer should precipitate as a solid. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Filtration: Collect the precipitated polymer by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved.
-
Repetition: For higher purity, redissolve the dried polymer and repeat steps 2-6.
Protocol 2: Quantification of Residual 2-EHTG by GC-MS (General Approach)
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample (e.g., 100 mg).
-
Dissolve the polymer in a suitable solvent (e.g., dichloromethane or THF) in a volumetric flask.
-
If the polymer is not soluble, a solvent extraction method may be necessary.
-
Add an internal standard to the solution for accurate quantification.
-
Filter the solution to remove any insoluble material.
-
-
Calibration:
-
Prepare a series of standard solutions of 2-EHTG of known concentrations in the same solvent used for the sample.
-
Add the same concentration of the internal standard to each calibration standard.
-
Analyze the calibration standards by GC-MS to generate a calibration curve.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS.
-
Use a suitable GC column (e.g., a 5% phenyl methyl siloxane column) and temperature program to separate 2-EHTG from other components.
-
Set the mass spectrometer to scan for characteristic ions of 2-EHTG and the internal standard.
-
-
Quantification:
-
Integrate the peak areas of 2-EHTG and the internal standard in the sample chromatogram.
-
Use the calibration curve to determine the concentration of 2-EHTG in the sample solution.
-
Calculate the amount of residual 2-EHTG in the original polymer sample (e.g., in ppm or % w/w).
-
Visualizations
Caption: Experimental workflow for minimizing and quantifying residual 2-EHTG.
Caption: Troubleshooting logic for high residual 2-EHTG.
References
- 1. 4spe.org [4spe.org]
- 2. testextextile.com [testextextile.com]
- 3. researchgate.net [researchgate.net]
- 4. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
- 5. scribd.com [scribd.com]
- 6. Streamlining LC-MS Characterization of Pharmaceutical Polymers by Fourier-Transform-Based Deconvolution and Macromolecular Mass Defect Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. bangslabs.com [bangslabs.com]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bangslabs.com [bangslabs.com]
- 15. Increasing the Dissolution Rate of Polystyrene Waste in Solvent-Based Recycling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Ethylhexyl Thioglycolate (2-EHTG) as a Chain Transfer Agent
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-Ethylhexyl thioglycolate (2-EHTG) as a chain transfer agent (CTA) in polymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during polymerization when using 2-EHTG.
Q1: My polymerization is significantly slower or shows a long induction period after adding 2-EHTG. What is the cause and how can I fix it?
A1: This is a common issue and can be attributed to several factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a potent inhibitor of radical polymerizations. The initiator radicals will react with oxygen before initiating polymerization, and the thiyl radical formed from 2-EHTG can also be trapped by oxygen.
-
Solution: Thoroughly degas your monomer and solvent mixture before initiating the polymerization. Common methods include purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or performing several freeze-pump-thaw cycles.
-
-
Impurities in 2-EHTG: The thiol group in 2-EHTG is susceptible to oxidation, which can lead to the formation of disulfides. These disulfides do not act as chain transfer agents and can interfere with the polymerization kinetics.
-
Solution: Use high-purity 2-EHTG. If you suspect oxidation, you can consider purifying the 2-EHTG by vacuum distillation. Store 2-EHTG under an inert atmosphere and in a cool, dark place.
-
-
High CTA Concentration: While 2-EHTG is used to control molecular weight, excessively high concentrations can lead to a phenomenon known as "radical sink," where the concentration of the less reactive thiyl radicals is high, slowing down the overall propagation rate.
-
Solution: Optimize the concentration of 2-EHTG. Start with a lower concentration and gradually increase it to achieve the target molecular weight without significantly affecting the polymerization rate.
-
Q2: The molecular weight of my polymer is not decreasing as much as expected, even with the addition of 2-EHTG. Why is this happening?
A2: Several factors can lead to lower-than-expected chain transfer efficiency:
-
Inaccurate Chain Transfer Constant (Ctr): The effectiveness of a CTA is determined by its chain transfer constant for a specific monomer. If the Ctr value you are using for your calculations is incorrect, your predicted molecular weight will be inaccurate. The Ctr for a given CTA can vary significantly between different monomers.
-
Solution: Use a reliable Ctr value for your specific monomer and polymerization conditions. If a precise value for 2-EHTG is not available, you may need to determine it experimentally by conducting a series of polymerizations at different [CTA]/[Monomer] ratios and analyzing the resulting molecular weights using the Mayo-Lewis equation.
-
-
Mass Transfer Limitations in Emulsion Polymerization: In emulsion polymerization, the CTA needs to diffuse from the monomer droplets to the growing polymer particles. If 2-EHTG has poor water solubility, its transport to the polymerization sites can be slow, reducing its effective concentration and efficiency.
-
Solution: Ensure adequate agitation to improve mass transfer. Consider using a co-solvent to increase the solubility of 2-EHTG in the aqueous phase or pre-emulsifying the monomer and CTA mixture.
-
-
Side Reactions: At very high temperatures, side reactions such as β-scission of the polymer backbone can occur, which also affects the final molecular weight distribution, potentially counteracting the effect of the CTA in a complex manner.[1]
-
Solution: Optimize the polymerization temperature. Lowering the temperature can reduce the occurrence of side reactions, leading to better control over the molecular weight by the CTA.
-
Q3: My GPC results show a broad molecular weight distribution (high polydispersity index, PDI) or a shoulder at the high molecular weight region. What is the problem?
A3: A broad PDI or a high molecular weight shoulder suggests a loss of control over the polymerization.
-
Insufficient Initiator Decomposition: If the initiator decomposes too slowly at the reaction temperature, the concentration of primary radicals will be low. This can lead to a situation where not all polymer chains are initiated at the same time, resulting in a broader molecular weight distribution.
-
Solution: Choose an initiator with an appropriate half-life at your desired polymerization temperature. Ensure the initiator is fully dissolved and homogeneously distributed in the reaction mixture.
-
-
Non-uniform CTA Distribution: If the CTA is not added or distributed evenly at the beginning of the polymerization, some chains will grow to a high molecular weight before the CTA can effectively terminate them.
-
Solution: Ensure 2-EHTG is well-mixed with the monomer before initiating the polymerization. In semi-batch processes, co-feeding the CTA with the monomer can help maintain a constant [CTA]/[Monomer] ratio.
-
-
Gel Effect at High Conversion: At high monomer conversion, the viscosity of the reaction medium increases significantly, which can trap radicals and reduce the termination rate. This autoacceleration, known as the gel or Trommsdorff effect, leads to a rapid increase in molecular weight and a broadening of the PDI.[2]
-
Solution: Conduct the polymerization in solution to mitigate the gel effect. If bulk polymerization is necessary, carefully control the temperature and consider stopping the reaction at a lower conversion.
-
Q4: I am observing gel formation in my polymerization. How can 2-EHTG help, and what should I do if it's not working?
A4: 2-EHTG can help reduce gel formation by lowering the overall molecular weight of the polymer chains, which in turn reduces the viscosity and the likelihood of chain entanglements that lead to gelation.[3]
-
Insufficient CTA Concentration: If the concentration of 2-EHTG is too low, the molecular weight may still be high enough for gelation to occur, especially at high conversions.
-
Solution: Increase the concentration of 2-EHTG.
-
-
Presence of D-functional Impurities: If your monomer contains impurities with two or more polymerizable double bonds (crosslinkers), this will lead to gel formation.
-
Solution: Purify your monomer to remove any cross-linking impurities.
-
-
Chain Transfer to Polymer: In some cases, especially with acrylates, chain transfer to the polymer backbone can occur, leading to branching and eventually crosslinking. While CTAs like 2-EHTG can reduce the overall molecular weight, they may not completely eliminate this side reaction.
-
Solution: Optimize reaction conditions such as temperature and monomer concentration to minimize chain transfer to the polymer.
-
Quantitative Data
The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr). The following tables provide data for Octylthioglycolate (OTG), a close structural analog of 2-EHTG, which can be used as a starting point for optimizing your experiments.
| Monomer | Chain Transfer Constant (Cs) |
| Styrene | 12.9 |
| Methyl Methacrylate (B99206) (MMA) | 1.21 |
Note: The following data is for a styrene/n-butyl acrylate (B77674)/methacrylic acid (70/25/5) emulsion polymerization at 80°C using 1.5 mol% of Octylthioglycolate (OTG) as the CTA.
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 6,360 g/mol |
| Weight-Average Molecular Weight (Mw) | 26,100 g/mol |
| Polydispersity Index (Mw/Mn) | 4.10 |
Experimental Protocols
Protocol 1: Solution Polymerization of Methyl Methacrylate (MMA) with 2-EHTG
This protocol is a general guideline for the solution polymerization of MMA to synthesize poly(methyl methacrylate) (PMMA) with a controlled molecular weight using 2-EHTG.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
This compound (2-EHTG)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Nitrogen or Argon gas
-
Methanol (B129727) (for precipitation)
Procedure:
-
Monomer and Initiator Preparation:
-
Remove the inhibitor from MMA by passing it through a column of basic alumina.
-
Recrystallize AIBN from methanol.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of MMA, 2-EHTG, and toluene. The amount of 2-EHTG will depend on the target molecular weight and the chain transfer constant of 2-EHTG for MMA.
-
Seal the flask and degas the solution by purging with nitrogen or argon for 30 minutes, or by performing three freeze-pump-thaw cycles.
-
-
Initiation:
-
After degassing, add the calculated amount of AIBN to the reaction mixture under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C).
-
-
Polymerization:
-
Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots at different time points to determine monomer conversion via techniques like 1H NMR or gravimetry.
-
-
Termination and Isolation:
-
To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.
-
Collect the precipitated PMMA by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Protocol 2: Semi-Batch Emulsion Polymerization of Acrylates with 2-EHTG
This protocol provides a general procedure for the semi-batch emulsion polymerization of acrylate monomers to control polymer properties.[5]
Materials:
-
Acrylate monomers (e.g., n-butyl acrylate, methyl methacrylate)
-
This compound (2-EHTG)
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Initiator (e.g., ammonium (B1175870) persulfate, APS)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Initial Reactor Charge:
-
To a jacketed glass reactor equipped with a condenser, mechanical stirrer, and nitrogen inlet, add a portion of the deionized water and surfactant.
-
Heat the reactor to the desired temperature (e.g., 80°C) while purging with nitrogen.
-
-
Seed Formation (Optional but Recommended):
-
Add a small portion (e.g., 5-10%) of the monomer/CTA mixture to the reactor and then add the initiator solution to form seed particles. Allow this initial polymerization to proceed for a short period (e.g., 15-30 minutes).
-
-
Monomer Feed:
-
Prepare a monomer emulsion by mixing the remaining monomers, 2-EHTG, a portion of the surfactant, and deionized water.
-
Continuously feed the monomer emulsion into the reactor over a period of several hours (e.g., 3-4 hours) at a constant rate.
-
A separate initiator solution can be co-fed into the reactor.
-
-
Post-Polymerization:
-
After the monomer feed is complete, continue the reaction for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.
-
-
Cooling and Characterization:
-
Cool the reactor to room temperature.
-
The resulting latex can be characterized for solid content, particle size, molecular weight (after dissolving the polymer), and other properties.
-
Visualizations
Chain Transfer Mechanism of 2-EHTG
The following diagram illustrates the catalytic cycle of chain transfer in radical polymerization using 2-EHTG.
Caption: Mechanism of chain transfer by 2-EHTG in radical polymerization.
Troubleshooting Workflow for Low Monomer Conversion
This workflow provides a logical sequence of steps to diagnose and resolve issues of low monomer conversion when using 2-EHTG.
Caption: A logical workflow for troubleshooting low monomer conversion.
References
Validation & Comparative
A Comparative Guide to Chain Transfer Agents: 2-Ethylhexyl Thioglycolate vs. n-Dodecyl Mercaptan
In the realm of polymer synthesis, precise control over molecular weight and its distribution is paramount for tailoring the final properties of the material. Chain transfer agents (CTAs) are crucial additives in free-radical polymerization that enable this control. This guide provides an objective comparison of two commonly used thiol-based chain transfer agents: 2-Ethylhexyl thioglycolate (2-EHTG) and n-dodecyl mercaptan (n-DDM). This comparison is aimed at researchers, scientists, and drug development professionals, offering a data-driven analysis of their performance, supported by experimental protocols and visualizations.
At a Glance: Chemical Structures and Key Properties
This compound and n-dodecyl mercaptan are both thiols, containing a reactive sulfur-hydrogen bond that facilitates the chain transfer process. However, their distinct molecular structures influence their physical properties and performance in polymerization reactions.
This compound (2-EHTG) , also known as 2-Ethylhexyl mercaptoacetate, is a branched thiol ester.[1] It is often favored for its low odor profile, a significant advantage in many laboratory and industrial settings.[2] It is recognized as a highly efficient CTA for regulating molecular weight and branching in the polymerization of acrylates and methacrylates.[1][3]
n-Dodecyl mercaptan (n-DDM) , also known as 1-dodecanethiol, is a linear alkyl thiol.[4] It is a widely studied and versatile CTA used in the production of various polymers, including styrenics and acrylics.[4]
Performance Comparison: A Data-Driven Analysis
The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ct), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ct value indicates a more efficient chain transfer agent, meaning less of the agent is required to achieve a desired reduction in polymer molecular weight.
Quantitative Data for n-Dodecyl Mercaptan
Experimental data for the chain transfer constant of n-DDM in the bulk polymerization of methyl methacrylate (B99206) (MMA) has been well-documented. The following table summarizes the findings from a study by Jahanzad et al.
| Temperature (°C) | Chain Transfer Constant (Ct) of n-DDM in MMA Polymerization |
| 60 | 0.67 |
| 70 | 0.61 |
| 80 | 0.55 |
| 90 | 0.50 |
Data adapted from Jahanzad et al. (1993).
These results demonstrate that n-DDM is an effective chain transfer agent for MMA polymerization, with its efficiency decreasing slightly as the temperature increases.
Performance of this compound
Direct experimental determination of the Ct for 2-EHTG in MMA polymerization is not prominently reported. However, its high efficiency is widely acknowledged in technical literature.[1][3] Furthermore, data for structurally similar compounds provide strong evidence of its high reactivity. For instance, ethyl thioglycolate has a reported chain transfer constant of approximately 58 in the polymerization of styrene (B11656) at 60°C, indicating a very high chain transfer activity.[5] Given that the reactive thiol group is the primary determinant of chain transfer activity, it is reasonable to infer that 2-EHTG also possesses a high Ct value, likely significantly greater than that of n-DDM.
A recent study on the emulsion copolymerization of acrylates utilized 2-EHTG to effectively regulate molecular weight distributions and branched chain topology, further highlighting its performance in modern polymer synthesis.[6]
Summary of Performance Characteristics
| Feature | This compound (2-EHTG) | n-Dodecyl Mercaptan (n-DDM) |
| Chain Transfer Efficiency | High (inferred from related compounds)[5] | Moderate to High[7] |
| Odor | Low[2] | Strong, characteristic |
| Primary Applications | Acrylates, Methacrylates[1][3] | Styrenics, Acrylics, General purpose[4] |
| Molecular Structure | Branched ester | Linear alkane |
Experimental Protocols
Detailed methodologies are crucial for researchers to replicate or build upon existing findings. The following are summaries of experimental protocols for determining the chain transfer constant and for a typical polymerization using these agents.
Determination of Chain Transfer Constant for n-DDM in Bulk Polymerization of MMA
This protocol is based on the study by Jahanzad et al.[7]
Materials:
-
Methyl methacrylate (MMA), purified
-
n-Dodecyl mercaptan (n-DDM)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Methanol
-
Tetrahydrofuran (THF) for Gel Permeation Chromatography (GPC)
Procedure:
-
Purification of MMA: Wash MMA with a 5% NaOH solution, followed by distilled water. Dry over anhydrous sodium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: Prepare solutions of MMA with varying concentrations of n-DDM and a fixed concentration of AIBN (e.g., 0.3 wt%) in glass ampoules.
-
Degassing: Subject the ampoules to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the ampoules under vacuum and place them in a constant temperature bath (e.g., 60, 70, 80, or 90°C) for a specified time to achieve low monomer conversion (<10%).[8]
-
Polymer Isolation: Quench the reaction by cooling the ampoules and opening them. Precipitate the polymer by pouring the reaction mixture into an excess of chilled methanol.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum.
-
Characterization: Determine the number-average degree of polymerization (Xn) of the polymer samples using GPC.
-
Calculation of Ct: Plot 1/Xn versus the molar ratio of [n-DDM]/[MMA]. The slope of the resulting line gives the chain transfer constant (Ct).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental process of free-radical polymerization with a chain transfer agent and the experimental workflow for determining the chain transfer constant.
References
- 1. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 2. This compound (CAS 7659-86-1) - For Research [benchchem.com]
- 3. adakem.com [adakem.com]
- 4. N-DODECYL MERCAPTAN - Ataman Kimya [atamanchemicals.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. benchchem.com [benchchem.com]
A Comparative Performance Analysis of 2-EHTG and Other Thiols in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Chain Transfer Agent Efficacy
In the precise control of radical polymerization, the selection of an appropriate chain transfer agent (CTA) is paramount to achieving desired polymer molecular weights and architectures. This guide provides a comprehensive comparison of the performance of 2-ethylhexyl thioglycolate (2-EHTG) against other commonly used thiols, including n-dodecyl mercaptan (NDM), tert-dodecyl mercaptan (TDM), and thioglycolic acid (TGA). The following sections present quantitative data from comparative studies, detailed experimental protocols for performance evaluation, and mechanistic diagrams to elucidate the role of these agents in polymerization.
Quantitative Performance Comparison
The efficacy of a chain transfer agent is best quantified by its chain transfer constant (Cs). This dimensionless value represents the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. A higher Cs value indicates a more efficient CTA, meaning it is more effective at reducing the molecular weight of the resulting polymer.
Table 1: Chain Transfer Constants (Cs) of Various Thiols
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Cs) |
| Octylthioglycolate (OTG) | Styrene (B11656) | 60 | 12.9[1] |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 13.0[1] |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 60 | 13.6[1] |
| Octylthioglycolate (OTG) | MMA | 60 | 1.21[1] |
| n-Dodecyl Mercaptan (NDM) | MMA | 60 | 1.36[1] |
| tert-Dodecyl Mercaptan (TDM) | MMA | 60 | 1.25[1] |
*Data for Octylthioglycolate (OTG) is presented as a close structural analog for this compound (2-EHTG).
Table 2: Emulsion Polymerization Test Results with Various Thiols
This table presents results from an emulsion polymerization of a styrene, n-butyl acrylate, and methacrylic acid monomer mixture at 80°C, with 1.5 mol% of the respective chain transfer agent.
| Chain Transfer Agent | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| Octylthioglycolate (OTG)* | 6,360 | 26,100 | 4.10[1] |
| n-Dodecyl Mercaptan (NDM) | 6,250 | 27,800 | 4.45[1] |
| tert-Dodecyl Mercaptan (TDM) | 6,530 | 18,400 | 2.82[1] |
*Data for Octylthioglycolate (OTG) is presented as a close structural analog for this compound (2-EHTG). Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Mechanistic Overview
Thiols act as chain transfer agents in radical polymerization by intercepting the propagating polymer radical (P•) and transferring a hydrogen atom to it. This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•). The thiyl radical then reinitiates polymerization by adding to a monomer molecule, starting a new polymer chain. This process is crucial for controlling the overall molecular weight of the polymer.
References
A Comparative Guide to Chain Transfer Agents in Styrene Polymerization: 2-Ethylhexyl Thioglycolate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, precise control over molecular weight is paramount for tailoring the final properties of the material. This is particularly true in the free-radical polymerization of styrene (B11656), where the judicious selection of a chain transfer agent (CTA) can significantly influence the polymer's processability and performance. This guide provides a comprehensive comparison of 2-Ethylhexyl thioglycolate (EHTG) and its common alternatives, namely n-dodecyl mercaptan (n-DDM) and n-butyl mercaptan, as chain transfer agents in styrene polymerization. The information presented herein is supported by experimental data to facilitate an informed selection of the most suitable CTA for your research and development needs.
Quantitative Performance Comparison
The efficacy of a chain transfer agent is best expressed by its chain transfer constant (C_tr_). This dimensionless value represents the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher C_tr_ value signifies a more efficient chain transfer agent, leading to a greater reduction in the average molecular weight of the polymer.
| Chain Transfer Agent | Chemical Structure | Monomer | Temperature (°C) | Chain Transfer Constant (C_tr_) |
| Ethyl Thioglycolate (analog for EHTG) | HSCH₂COOCH₂CH₃ | Styrene | 60 | 58[1] |
| n-Dodecyl Mercaptan (n-DDM) | CH₃(CH₂)₁₁SH | Styrene | 60 | ~13[2] |
| n-Butyl Mercaptan | CH₃(CH₂)₃SH | Styrene | 60 | 22[1] |
Note: The chain transfer constant is a critical parameter for predicting the effect of a CTA on the molecular weight of the resulting polymer. A higher C_tr_ indicates that a lower concentration of the CTA is required to achieve a target molecular weight.
Experimental Protocol: Determination of the Chain Transfer Constant (Mayo Method)
The chain transfer constants presented in this guide are typically determined experimentally using the Mayo method.[3] This well-established technique involves conducting a series of polymerizations at low monomer conversions with varying concentrations of the chain transfer agent while keeping the monomer and initiator concentrations constant.
The Mayo equation provides the theoretical foundation for this method:
1/DP = 1/DP₀ + C_tr_ * ([S]/[M])
Where:
-
DP is the number-average degree of polymerization of the polymer formed in the presence of the chain transfer agent.
-
DP₀ is the number-average degree of polymerization in the absence of the chain transfer agent.
-
C_tr_ is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
By plotting the reciprocal of the number-average degree of polymerization (1/DP) against the ratio of the chain transfer agent concentration to the monomer concentration ([S]/[M]), a straight line is obtained. The slope of this line corresponds to the chain transfer constant, C_tr_.
Visualizing the Chemistry and Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of a chain transfer reaction in radical polymerization.
Caption: Experimental workflow for determining the chain transfer constant using the Mayo method.
Discussion and Conclusion
The presented data indicates that thioglycolates, as represented by ethyl thioglycolate, are highly effective chain transfer agents in styrene polymerization, exhibiting a significantly higher chain transfer constant compared to common alkyl mercaptans like n-dodecyl mercaptan and n-butyl mercaptan. This suggests that this compound would allow for more precise molecular weight control at lower concentrations, which can be advantageous in terms of cost and minimizing potential side reactions or impurities.
The choice of a chain transfer agent will ultimately depend on the specific requirements of the application, including the target molecular weight, desired polymer properties, and process conditions. For applications requiring a high degree of molecular weight reduction with minimal CTA loading, this compound presents a compelling option. For less demanding applications, the more conventional and potentially lower-cost alternatives like n-dodecyl mercaptan may be suitable.
It is recommended that for critical applications, the chain transfer constant of this compound in the specific polymerization system be experimentally determined to ensure optimal process control and desired final product characteristics. The Mayo method, as outlined, provides a robust framework for such a determination.
References
A Comparative Guide to the Efficacy of 2-Ethylhexyl Thioglycolate and Organotin Stabilizers in PVC
For Researchers, Scientists, and Product Development Professionals
The thermal stabilization of Polyvinyl Chloride (PVC) is critical during its processing at elevated temperatures to prevent degradation, which manifests as discoloration and a reduction in mechanical properties.[1] This degradation primarily occurs through an autocatalytic dehydrochlorination process.[1][2] Organotin compounds are recognized as highly effective heat stabilizers for PVC.[3][4] Within this class, a key distinction exists between different types, notably organotin mercaptides, which are often synthesized using 2-Ethylhexyl thioglycolate (2-EHTG), and other variants like organotin carboxylates.[5][6] This guide provides an objective comparison of the efficacy of PVC stabilization systems leveraging 2-EHTG versus other organotin alternatives, supported by experimental data and detailed methodologies.
This compound, also known as 2-Ethylhexyl Mercaptoacetate (EHMA), is a sulfur-containing organic compound that serves as a critical raw material and highly efficient co-stabilizer in the production of PVC heat stabilizers, particularly organotin mercaptides. Organotin stabilizers function by neutralizing the released hydrogen chloride (HCl) and by substituting unstable allylic chlorine atoms on the PVC polymer chain with more stable groups, thereby inhibiting further degradation.[7][8] The thioglycollate moiety from 2-EHTG is particularly effective in this substitution role.[9]
Comparative Performance Data
The selection of a stabilizer is dictated by the performance requirements of the final PVC product, such as the need for clarity, long-term stability, or weather resistance.[5] The following tables summarize key performance metrics from experimental studies, comparing organotin mercaptides (which utilize the 2-EHTG moiety) with other stabilizer systems.
Table 1: Thermal Stability Performance of Various PVC Stabilizer Systems
| Stabilizer System | Static Thermal Stability (Congo Red Test, 190°C, minutes) | Dynamic Thermal Stability (Torque Rheometer, minutes to degradation) | TGA Onset of Degradation (°C) |
|---|---|---|---|
| Unstabilized PVC | < 5[10] | - | ~276 °C[2] |
| Organotin Mercaptide (e.g., Dioctyl tin bis isooctyl thioglycollate) | >200[11] | >30[11] | Higher than unstabilized PVC[3][9][12] |
| Organotin Carboxylate | Lower than mercaptides[6] | - | - |
| Calcium-Zinc (Ca/Zn) | >200 (with co-stabilizers)[11] | ~15-25[11] | ~293 °C[2] |
| Lead-Based | 100+[11] | ~20-30[11] | ~295 °C[2] |
Table 2: Color Stability and Mechanical Properties
| Stabilizer System | Initial Color Hold (Yellowness Index after 10 min @ 180°C) | Long-Term Color Hold (Yellowness Index after 60 min @ 180°C) | Young's Modulus (MPa) |
|---|---|---|---|
| Organotin Mercaptide | Very Low[11] | Low[11] | - |
| Organotin Carboxylate | Good | Excellent (Weathering)[5][6] | - |
| Calcium-Zinc (Ca/Zn) | Low to Moderate[11] | High[11] | ~439[13] |
| Lead-Based | Low[11] | Moderate[11] | ~299[13] |
| Organic-Based Stabilizer (OBS) | Very Low[11] | Low[11] | ~212[13] |
Mandatory Visualizations
PVC Stabilization Mechanisms
The diagram below illustrates the thermal degradation pathway of PVC and the points of intervention by organotin stabilizers. Organotin compounds primarily act by scavenging HCl and replacing unstable chlorine atoms. The mercaptide-based stabilizers, derived from 2-EHTG, are particularly efficient at the latter.
Caption: PVC degradation pathway and intervention points for organotin stabilizers.
Experimental Evaluation Workflow
The following workflow outlines the standard procedure for comparing the efficacy of different PVC stabilizer systems.
Caption: Standard experimental workflow for evaluating PVC stabilizer performance.
Experimental Protocols
Detailed methodologies are crucial for the objective assessment of stabilizer performance. Below are protocols for key experiments.
Protocol 1: Determination of Static Thermal Stability (Congo Red Test)
-
Objective: To determine the time at which a heated PVC sample begins to release significant amounts of hydrogen chloride (HCl), indicating the onset of degradation.[10][14]
-
Apparatus: Test tubes, Congo Red indicator paper, thermostatically controlled oil bath or heating block, timer.[10]
-
Procedure:
-
Sample Preparation: A PVC compound is prepared by mixing PVC resin with the stabilizer (e.g., 2-3 phr) on a two-roll mill at 160-180°C for 3-5 minutes to form a homogenous sheet. The sheet is then cut into small pieces.[2][10]
-
Test Setup: A weighed amount of the PVC sample (e.g., 2.0 g) is placed into a clean, dry test tube. A strip of Congo Red paper is positioned in the upper part of the test tube, ensuring it does not contact the sample.[10]
-
Heating: The test tube is placed into the heating bath, preheated to a specified temperature (typically 180°C or 200°C).[10]
-
Endpoint: The time, in minutes, from the start of heating until the Congo Red paper changes color from red to blue is recorded. This duration is the thermal stability time.[14][15] A longer time indicates better thermal stability.[14]
-
Protocol 2: Evaluation of Color Stability (Static Oven Aging Test)
-
Objective: To visually and quantitatively assess the ability of a stabilizer to prevent discoloration of PVC during prolonged exposure to heat.[10][16]
-
Apparatus: Forced-air convection oven, sample rack, colorimeter or spectrophotometer (for Yellowness Index).[16]
-
Procedure:
-
Sample Preparation: Homogenously mixed PVC compound is pressed into sheets or plaques of a specified thickness.[16]
-
Oven Aging: The oven is preheated to the test temperature (e.g., 180°C). PVC samples are placed on a rack inside the oven, ensuring they do not touch.[10][17]
-
Observation: A sample is removed from the oven at regular intervals (e.g., every 10 or 15 minutes).[10][17]
-
Analysis: The removed samples are arranged chronologically to observe the progression of color change from white to yellow, brown, and finally black.[17] For quantitative analysis, the Yellowness Index (YI) of each sample can be measured using a colorimeter according to ASTM E313 or D1925.[16] A lower rate of YI increase signifies better color stability.[16]
-
Protocol 3: Assessment of Dynamic Thermal Stability (Torque Rheometry)
-
Objective: To evaluate the thermal stability of a PVC compound under conditions of heat and mechanical shear that simulate actual processing environments like extrusion.[15][18]
-
Apparatus: A torque rheometer (e.g., Brabender Plastograph) with a heated mixing chamber.[18]
-
Procedure:
-
Setup: The mixing chamber of the rheometer is preheated to the desired processing temperature (e.g., 180°C).[18]
-
Loading: A pre-weighed amount of the PVC compound is loaded into the mixing chamber.
-
Measurement: The rheometer measures and plots the torque (resistance to mixing) as a function of time. The curve typically shows an initial loading peak, a fusion peak, a period of stable torque representing the plasticated state, and finally a sharp change in torque indicating degradation.[15]
-
Analysis: Key parameters are determined from the curve: fusion time, stable torque, and the dynamic thermal stability time (the time from complete fusion to the onset of degradation).[15][18] A longer stability time indicates superior performance under dynamic conditions.[15]
-
Protocol 4: Mechanical Properties Testing
-
Objective: To measure the retention of key mechanical properties after heat aging, providing a practical measure of the stabilizer's effectiveness in preserving the polymer's integrity.[16]
-
Apparatus: Universal Testing Machine (UTM) for tensile properties, Izod impact tester.[2]
-
Procedure:
-
Sample Preparation: Standardized test specimens (e.g., dumbbell shapes for tensile tests) are prepared from the PVC compounds.
-
Aging: One set of specimens is tested without aging, while a parallel set is subjected to heat aging in an oven for a specified duration and temperature (e.g., 100°C for 7 days).[16]
-
Testing: Tensile strength, elongation at break (ASTM D638), and notched Izod impact strength (ASTM D256) are measured for both the unaged and aged sets of specimens.[2]
-
Analysis: The percentage retention of each mechanical property after aging is calculated. A higher percentage of property retention indicates better stabilization.[16]
-
References
- 1. specialchem.com [specialchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Methyl Tin and Other PVC Heat Stabilizers [blueskyauxiliaries.com]
- 5. Organotin Stabilisers - PVC [seepvcforum.com]
- 6. baerlocher.com [baerlocher.com]
- 7. incachem.com [incachem.com]
- 8. platinumindustriesltd.com [platinumindustriesltd.com]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. journal.standard.ac.ir [journal.standard.ac.ir]
- 14. pvcfoamingagent.com [pvcfoamingagent.com]
- 15. rallychem.com [rallychem.com]
- 16. orbimind.com [orbimind.com]
- 17. News - Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers [bontecn.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to PVC Stabilization: Synergistic Effects of 2-Ethylhexyl Thioglycolate with Metal Soaps
For Researchers, Scientists, and Formulation Professionals
This guide provides an objective comparison of Polyvinyl Chloride (PVC) stabilization using metal soap systems, with a focus on the synergistic performance enhancement achieved by incorporating 2-Ethylhexyl thioglycolate (2-EHTG). Supported by representative experimental data and detailed protocols, this document serves as a technical resource for professionals in material science and polymer formulation.
Introduction to PVC Thermal Degradation and Stabilization
Polyvinyl Chloride is a versatile and widely used thermoplastic; however, it is inherently susceptible to thermal degradation at processing temperatures (typically above 170°C). This degradation process, known as dehydrochlorination, involves the autocatalytic elimination of hydrogen chloride (HCl) from the polymer backbone.[1] This reaction leads to the formation of conjugated polyene sequences, which cause severe discoloration (yellowing to blackening) and a significant deterioration of the material's mechanical properties.[2]
To counteract this, heat stabilizers are essential additives in PVC formulations.[1] Historically, lead and cadmium-based stabilizers were common but have been phased out due to toxicity. Modern systems often rely on mixed metal soaps, such as Calcium/Zinc (Ca/Zn) stearates.[3] These primary stabilizers neutralize HCl, but their action can have limitations, particularly concerning long-term stability. To enhance performance, co-stabilizers are often employed, with organosulfur compounds like 2-EHTG demonstrating a powerful synergistic effect.
Mechanism of Synergy: Metal Soaps and 2-EHTG
The combination of metal soaps (e.g., Calcium Stearate, Zinc Stearate) and 2-EHTG provides a multi-faceted defense against PVC degradation that is more effective than either component alone.
-
Primary Stabilization (Metal Soaps): Calcium Stearate (CaSt₂) is an effective HCl scavenger, reacting with evolved HCl to form stable and harmless calcium chloride (CaCl₂). Zinc Stearate (ZnSt₂) is more reactive and can replace labile chlorine atoms on the PVC chain, preventing the initiation of dehydrochlorination.
-
The "Zinc Burning" Problem: A major drawback of using ZnSt₂ alone is that its reaction with HCl produces Zinc Chloride (ZnCl₂). ZnCl₂ is a strong Lewis acid that can catalytically accelerate PVC degradation, a phenomenon known as "zinc burning" or "blackening".
-
Synergistic Role of 2-EHTG: this compound, an organosulfur mercaptide, acts as a potent secondary stabilizer. It intervenes by chelating the aggressive ZnCl₂ formed during primary stabilization, rendering it inert and preventing the catastrophic acceleration of degradation. This synergistic action extends the effectiveness of the Ca/Zn system, significantly improving both early color retention and long-term heat stability.
The logical relationship of this synergistic mechanism is illustrated below.
Caption: Synergistic stabilization pathway of Metal Soaps and 2-EHTG.
Performance Comparison Data
The following tables summarize representative quantitative data from static heat stability tests, illustrating the performance of different stabilizer systems. The data demonstrates the clear synergistic benefit of combining Ca/Zn stearates with 2-EHTG.
Table 1: Static Heat Stability via Congo Red Test at 180°C
The Congo Red test measures the time until significant HCl evolution occurs, turning the indicator paper from red to blue. A longer time indicates superior thermal stability.
| Formulation ID | Stabilizer System | Concentration (phr*) | Stability Time (minutes) |
| F1 (Control) | None | 0.0 | ~4 |
| F2 | Ca/Zn Stearate (2:1) | 1.5 | 25 |
| F3 | 2-EHTG | 0.5 | 18 |
| F4 (Synergistic) | Ca/Zn Stearate (2:1) + 2-EHTG | 1.5 + 0.5 | > 75 |
*phr: parts per hundred parts of resin
Table 2: Color Stability (Yellowness Index) During Oven Aging at 180°C
The Yellowness Index (YI) is a measure of discoloration. Lower values indicate better color retention.
| Formulation ID | Stabilizer System | YI at 15 min | YI at 30 min | YI at 60 min |
| F1 (Control) | None | 45.2 | 85.5 (Black) | - |
| F2 | Ca/Zn Stearate (2:1) | 15.8 | 35.1 | 68.4 (Brown) |
| F3 | 2-EHTG | 20.1 | 42.6 | 75.2 (Brown) |
| F4 (Synergistic) | Ca/Zn Stearate (2:1) + 2-EHTG | 8.5 | 14.2 | 25.6 |
Data Interpretation: The control formulation (F1) degrades rapidly. While both the metal soap system (F2) and 2-EHTG alone (F3) provide a degree of stability, their combination in F4 results in a dramatic, non-additive improvement. The stability time is more than tripled compared to the metal soap alone, and the yellowness index remains significantly lower throughout the aging process, highlighting the powerful synergistic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for the key experiments cited.
Formulation Preparation and Processing
A standardized workflow is essential for preparing samples for evaluation.
Caption: Standard experimental workflow for PVC sample preparation.
-
Objective: To create homogenous PVC compound samples for thermal stability testing.
-
Materials & Equipment:
-
PVC Resin (e.g., K-value 67)
-
Plasticizer (e.g., Dioctyl Phthalate, DOP)
-
Stabilizer systems (as per Table 1)
-
High-speed mixer or laboratory blender
-
Two-roll mill with heating capabilities
-
-
Procedure:
-
Weigh all components accurately based on the desired formulation in parts per hundred resin (phr).
-
Add the PVC resin and liquid components (plasticizer) to the mixer and blend until the liquid is absorbed.
-
Add the powdered components (stabilizers) and continue mixing until a free-flowing, homogenous dry blend is achieved.
-
Transfer the dry blend to a two-roll mill preheated to 175 ± 5°C.
-
Masticate the compound on the mill for 5-7 minutes until a uniform, fused sheet is formed.
-
Remove the sheet from the mill and cut or press mold into specimens of appropriate size for subsequent tests.
-
Static Thermal Stability (Congo Red Method - ISO 182-1)
-
Objective: To determine the time at which a PVC compound begins to release significant quantities of HCl gas.[4][5]
-
Materials & Equipment:
-
PVC sample (approx. 1g, cut into small pieces)
-
Glass test tube
-
Congo Red indicator paper
-
Heating block or oil bath maintained at 180 ± 1°C
-
Timer
-
-
Procedure:
-
Place the weighed PVC sample into the bottom of a clean, dry test tube.
-
Moisten a strip of Congo Red indicator paper and place it in the mouth of the test tube, ensuring it does not contact the sample.
-
Insert the test tube into the heating block.
-
Start the timer immediately.
-
Record the time, in minutes, required for the indicator paper to turn from red to a distinct blue color. This is the stability time.[4]
-
Oven Aging for Color Stability (ASTM D2115)
-
Objective: To evaluate the resistance of a PVC compound to discoloration during exposure to heat over time.
-
Materials & Equipment:
-
PVC sheet specimens (e.g., 50x50 mm)
-
Forced-air circulating oven set to 180 ± 2°C
-
Spectrocolorimeter or spectrophotometer for measuring Yellowness Index (YI).
-
Timer
-
-
Procedure:
-
Measure the initial Yellowness Index of the prepared PVC specimens.
-
Place the specimens in the preheated oven, ensuring adequate air circulation around each.
-
At predetermined intervals (e.g., 15, 30, 45, 60 minutes), remove a specimen from the oven.
-
Allow the specimen to cool to room temperature.
-
Measure the Yellowness Index of the heat-aged specimen.
-
Tabulate the YI values as a function of time to compare the color stability of different formulations.
-
Conclusion
The experimental evidence clearly indicates a powerful synergistic effect between metal soap stabilizers and this compound in the thermal stabilization of PVC. The combined system significantly outperforms the individual components, leading to substantially longer thermal stability times and superior color retention during heat aging. This synergy is attributed to a dual-action mechanism where the metal soap neutralizes HCl and 2-EHTG deactivates the harmful ZnCl₂ by-product. For researchers and formulators developing robust and high-performance PVC compounds, the incorporation of 2-EHTG as a co-stabilizer in Ca/Zn systems is a highly effective strategy.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems [mdpi.com]
- 3. journals.pen2print.org [journals.pen2print.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
2-Ethylhexyl Thioglycolate: A Non-Toxic Alternative to Lead Stabilizers in PVC - A Comparative Guide
The polyvinyl chloride (PVC) industry has long relied on heat stabilizers to prevent the thermal degradation of the polymer during processing and to enhance the durability of the final product. For decades, lead-based stabilizers were the industry standard due to their high efficiency and cost-effectiveness. However, mounting concerns over the significant health and environmental risks associated with lead have necessitated a shift towards safer, non-toxic alternatives. This guide provides a comprehensive comparison of 2-Ethylhexyl thioglycolate (2-EHTG), often used as a co-stabilizer in modern formulations, against traditional lead stabilizers and other primary alternatives.
The Problem with Lead Stabilizers: A Look at Toxicity
Lead is a highly toxic heavy metal that poses severe health risks.[1] Exposure to lead, even at low levels, can have detrimental effects on various organ systems, with the nervous system being particularly vulnerable.[2] The toxicity of lead stems from its ability to mimic and displace essential divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺) in biological systems.[3][4] This ionic mimicry disrupts a multitude of cellular processes, leading to oxidative stress, mitochondrial dysfunction, and DNA damage.[5] In the central nervous system, lead can interfere with neurotransmitter release, disrupt the blood-brain barrier, and induce neuroinflammation, which can result in long-term cognitive and behavioral impairments, especially in children.[3][4]
The signaling pathway of lead-induced neurotoxicity is complex, involving the disruption of several key cellular mechanisms.
Performance Comparison of PVC Stabilizer Systems
The selection of a stabilizer system is critical and depends on the specific requirements of the PVC application, such as thermal stability, mechanical properties, and cost. 2-EHTG is rarely used alone but is a highly effective co-stabilizer, particularly in Calcium-Zinc (Ca/Zn) and organotin formulations, enhancing their performance to rival or exceed that of lead-based systems.
Data Presentation
The following tables summarize key performance data for different PVC stabilizer systems. It is important to note that "2-EHTG Enhanced Ca/Zn" refers to a Calcium-Zinc system where an organic co-stabilizer like 2-EHTG is included to boost performance.
Table 1: Thermal Stability Performance
| Stabilizer System | Static Thermal Stability (Congo Red Test, 200°C, minutes) | Dynamic Thermal Stability (Brabender, 190°C, minutes) | Initial Color Hold (Yellowness Index after 10 min @ 180°C) |
| Lead-Based | ~45-60 | ~15-25 | Moderate |
| Calcium-Zinc (Ca/Zn) | ~20-35 | ~10-18 | Good |
| 2-EHTG Enhanced Ca/Zn | >60 | >25 | Excellent |
| Organotin (Mercaptide) | >70 | >30 | Excellent |
Note: Data are compiled from various sources and represent typical performance ranges. Actual values can vary based on specific formulations.
Table 2: Mechanical and Physical Properties
| Stabilizer System | Tensile Strength (MPa) | Notched Izod Impact Strength (kJ/m²) | Transparency |
| Lead-Based | 45-55 | 5-8 | Opaque |
| Calcium-Zinc (Ca/Zn) | 40-50 | 4-7 | Good |
| 2-EHTG Enhanced Ca/Zn | 45-55 | 5-8 | Excellent |
| Organotin (Mercaptide) | 50-60 | 6-9 | Excellent |
Note: Mechanical properties are highly dependent on the overall PVC formulation, including plasticizers and fillers.
Experimental Protocols
The evaluation of PVC stabilizers involves a series of standardized tests to quantify their performance. Below are the methodologies for the key experiments cited in this guide.
Experimental Workflow for PVC Stabilizer Evaluation
The process of evaluating and comparing different PVC stabilizer systems follows a structured workflow to ensure reliable and comparable results.
Thermal Stability Testing
1. Static Thermal Stability (Congo Red Method)
-
Principle: This method determines the time required for a PVC sample to degrade and release hydrogen chloride (HCl) gas at a constant high temperature.[6]
-
Procedure:
-
A small, weighed amount of the PVC compound is placed in a glass test tube.
-
A strip of Congo Red indicator paper is placed at the mouth of the test tube.[6]
-
The test tube is inserted into a thermostatically controlled heating block, typically maintained at 200°C.[6]
-
The time is recorded from the insertion of the tube until the Congo Red paper turns from red to blue, indicating the presence of acidic HCl gas.[6]
-
A longer time indicates better static thermal stability.
-
2. Oven Aging Test for Color Hold
-
Principle: This test visually and quantitatively assesses the discoloration of PVC samples over time when exposed to a constant high temperature in an oven.
-
Procedure:
-
Standardized plaques of the PVC formulations are prepared.
-
The initial color and yellowness index of the plaques are measured using a spectrophotometer according to ASTM E313.[5][7]
-
The plaques are placed in a circulating air oven at a specified temperature (e.g., 180°C).
-
Samples are withdrawn at regular intervals (e.g., every 10 minutes).
-
The color and yellowness index of the aged samples are measured and compared to the initial values.
-
Mechanical Properties Testing
1. Tensile Strength (ASTM D638)
-
Principle: This test measures the force required to pull a dumbbell-shaped specimen to its breaking point, providing data on its strength and elongation.[2][8]
-
Procedure:
-
Test specimens are prepared in a standard "dumbbell" shape (Type I is common) by injection molding or machining from a compression-molded plaque.[8]
-
Specimens are conditioned at a standard temperature (23°C ± 2°C) and relative humidity (50% ± 5%) for at least 40 hours.[9]
-
The specimen is mounted in the grips of a universal testing machine.
-
A constant rate of crosshead movement (e.g., 5 mm/min for rigid PVC) is applied to pull the specimen apart.[9]
-
The force and elongation are recorded until the specimen fractures. Tensile strength is calculated as the maximum stress the material can withstand.[2]
-
2. Notched Izod Impact Strength (ASTM D256)
-
Principle: This test measures the impact energy absorbed by a notched specimen when struck by a swinging pendulum, indicating the material's toughness and resistance to brittle fracture.[10]
-
Procedure:
-
Standard rectangular bar specimens (typically 63.5 x 12.7 x 3.2 mm) are prepared.[4]
-
A V-shaped notch is machined into the specimen to create a stress concentration point.[4]
-
Specimens are conditioned similarly to the tensile test samples.[10]
-
The specimen is clamped vertically in the test fixture with the notch facing the direction of the pendulum strike.[4]
-
The pendulum is released from a specified height, and the energy absorbed by the specimen upon fracture is measured. The result is typically reported in kJ/m².[11]
-
Conclusion
The phasing out of lead-based stabilizers is an essential step towards a more sustainable and safer PVC industry. While traditional alternatives like Calcium-Zinc systems offer a non-toxic solution, their performance has historically been a point of concern. The incorporation of this compound as a co-stabilizer in these formulations significantly enhances their efficacy. As the data indicates, 2-EHTG-enhanced Ca/Zn systems can provide thermal stability and mechanical properties that are comparable or superior to those of lead-based stabilizers, all while offering excellent transparency and, most importantly, a non-toxic profile. For researchers and product development professionals, the adoption of these advanced, non-toxic stabilizer systems represents a viable and high-performing path forward for the PVC industry.
References
- 1. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 2. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 3. Yellowness Index (YI) ASTM E313 [intertek.com]
- 4. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 5. Yellowness index measurement method - 3nh [3nh.com]
- 6. rallychem.com [rallychem.com]
- 7. equitechintl.com [equitechintl.com]
- 8. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 9. infinitalab.com [infinitalab.com]
- 10. infinitalab.com [infinitalab.com]
- 11. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
Performance evaluation of 2-EHTG against epoxidized soybean oil as a PVC co-stabilizer
A Comparative Guide for Researchers and Polymer Scientists
In the realm of polyvinyl chloride (PVC) formulation, the selection of an appropriate co-stabilizer is paramount to ensure processing stability and long-term durability of the final product. This guide provides an in-depth performance evaluation of two widely used co-stabilizers: 2-ethylhexyl thioglycolate (2-EHTG) and epoxidized soybean oil (ESBO). This analysis is intended for researchers, scientists, and professionals in the polymer and drug development industries, offering a comparative look at their efficacy, supported by experimental data and detailed methodologies.
Executive Summary
Both 2-EHTG and ESBO are effective co-stabilizers for PVC, typically used in conjunction with primary metallic stabilizers such as calcium/zinc (Ca/Zn) stearates. 2-EHTG, an organosulfur compound, demonstrates exceptional performance in providing early color stability and long-term heat resistance. Its primary mechanism involves scavenging hydrogen chloride (HCl), a byproduct of PVC degradation, and synergistically interacting with metallic stabilizers.
ESBO, derived from a renewable resource, also functions as an HCl scavenger through its epoxide groups. It is often lauded for its dual role as a co-stabilizer and a secondary plasticizer. While it contributes significantly to thermal stability, its performance can be influenced by the overall formulation, and in some cases, its interaction with primary stabilizers may differ from that of organosulfur compounds.
Quantitative Performance Data
The following tables summarize the performance of 2-EHTG and ESBO as co-stabilizers in PVC formulations based on common industry evaluation methods. It is important to note that the data presented is a collation from various studies and may not represent a direct head-to-head comparison under identical conditions.
Table 1: Thermal Stability by Congo Red Test
The Congo Red test determines the static thermal stability of PVC compounds by measuring the time until the evolution of HCl gas.
| Co-Stabilizer System | Concentration (phr) | Test Temperature (°C) | Stability Time (minutes) |
| Ca/Zn Stearate + 2-EHTG | 1.5 + 0.5 | 185 | 48[1] |
| Ca/Zn Stearate + ESBO | 2.4 + 0.9 | Not Specified | Showed best synergistic effect |
Note: Direct comparative stability times for ESBO in a Ca/Zn system from the searched literature were not available in minutes. One study highlighted its excellent synergistic effect.[2]
Table 2: Color Stability by Static Oven Aging
This test evaluates the ability of the stabilizer system to prevent discoloration of PVC when exposed to high temperatures over time.
| Co-Stabilizer System | Test Temperature (°C) | Time to Discoloration (minutes) | Observation |
| Ca/Zn Stearate + 2-EHTG | 185 | > 30 | Maintained good early color[1] |
| ESBO | 180 | > 120 | Sample incompletely black after 120 min[3] |
Table 3: Dynamic Thermal Stability by Torque Rheometry
Torque rheometry assesses the stability of PVC compounds under dynamic processing conditions of heat and shear.
| Co-Stabilizer System | Test Temperature (°C) | Fusion Time (s) | Stability Time (min) |
| Ca/Zn Stearate + 2-EHTG | Not Specified | Not Specified | Not Specified |
| ESBO | Not Specified | Decreased | Increased |
Note: Specific quantitative data for 2-EHTG in torque rheometry was not available in the searched literature. However, ESBO has been shown to decrease fusion time and increase degradation time.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Determination of Static Thermal Stability by Congo Red Test
Objective: To determine the time at which a heated PVC sample begins to release a significant amount of hydrogen chloride (HCl), indicating the onset of degradation.
Apparatus:
-
Thermostatically controlled heating block or oil bath
-
Test tubes
-
Congo Red indicator paper
-
Timer
Procedure:
-
A precisely weighed amount of the PVC compound is placed into a clean, dry test tube.
-
A strip of Congo Red paper is positioned in the upper part of the test tube, ensuring it does not come into contact with the PVC sample.
-
The test tube is then placed in the heating apparatus, which has been preheated to the specified test temperature (e.g., 180°C or 185°C).
-
The timer is started immediately.
-
The time taken for the Congo Red paper to change color from red to blue is recorded as the thermal stability time.[5]
Evaluation of Color Stability by Static Oven Aging
Objective: To visually assess the ability of the stabilizer to prevent discoloration of PVC during prolonged exposure to heat.
Apparatus:
-
Forced-air circulation oven
-
Sample holder
-
Colorimeter (optional, for quantitative analysis)
Procedure:
-
PVC samples are prepared in the form of sheets or plaques.
-
The samples are placed on a rack inside the oven, preheated to the test temperature (e.g., 180°C).
-
Samples are withdrawn from the oven at regular intervals (e.g., every 10 or 15 minutes).
-
The color of the aged samples is visually compared against an unaged control sample. The time at which significant discoloration (e.g., yellowing, browning) occurs is recorded.[3][6]
Assessment of Dynamic Thermal Stability using a Torque Rheometer
Objective: To evaluate the thermal stability of a PVC compound under conditions of continuous mixing and heating, simulating processing conditions.
Apparatus:
-
Torque rheometer with a mixing bowl and rotors
Procedure:
-
The mixing bowl of the torque rheometer is preheated to the desired test temperature.
-
A weighed amount of the PVC compound is added to the mixing bowl.
-
The rotors are started at a set speed, and the torque required to mix the material is continuously recorded over time.
-
The test continues until the material degrades, which is typically indicated by a sharp increase or decrease in torque. The time to the onset of this change is recorded as the dynamic stability time.[7]
Stabilization Mechanisms
The following diagram illustrates the logical relationship in the stabilization of PVC by co-stabilizers like 2-EHTG and ESBO in conjunction with a primary Ca/Zn stabilizer system.
Caption: PVC stabilization workflow.
Conclusion
The selection between 2-EHTG and ESBO as a PVC co-stabilizer will depend on the specific performance requirements of the final product and processing conditions. 2-EHTG offers robust thermal stability, particularly in maintaining initial color. ESBO provides a bio-based alternative with the added benefit of plasticization, contributing to the overall flexibility of the PVC matrix. For applications demanding high thermal resistance and color retention, 2-EHTG may be the preferred choice. In contrast, for formulations where a balance of stabilization, plasticization, and a more sustainable profile is desired, ESBO presents a compelling option. Further direct comparative studies are warranted to provide a more definitive quantitative assessment under identical conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Measurement of PVC Melt Viscosities by Torque Rheometer | Anton Paar [anton-paar.com]
A Comparative Analysis of 2-Ethylhexyl Thioglycolate and Other Thioglycolic Acid Esters: A Guide for Researchers and Drug Development Professionals
Introduction: Thioglycolic acid and its esters are a versatile class of organosulfur compounds with a broad spectrum of applications, ranging from industrial processes to cosmetics and pharmaceuticals. Their utility is primarily derived from the reactive thiol group, which participates in various chemical reactions, including cleavage of disulfide bonds, radical chain transfer, and stabilization against thermal degradation. This guide provides a comparative analysis of 2-Ethylhexyl thioglycolate (2-EHTG) and other prominent thioglycolic acid esters, including Isooctyl thioglycolate, Glyceryl thioglycolate, and Butyl thioglycolate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, performance characteristics, and potential applications, supported by available data and experimental methodologies.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these esters is crucial for their appropriate selection in various applications. The following table summarizes key properties of 2-EHTG and its counterparts.
| Property | This compound | Isooctyl Thioglycolate | Glyceryl Thioglycolate | Butyl Thioglycolate |
| CAS Number | 7659-86-1 | 25103-09-7 | 30618-84-9 | 10047-28-6 |
| Molecular Formula | C10H20O2S | C10H20O2S | C5H10O4S | C6H12O2S |
| Molecular Weight | 204.33 g/mol | 204.33 g/mol | 166.19 g/mol | 148.23 g/mol |
| Appearance | Clear, colorless to pale yellow liquid | Water-white liquid | Colorless to pale yellow liquid | - |
| Odor | Mild, characteristic thiol odor | Faint fruity odor | - | - |
| Solubility | Insoluble in water; soluble in organic solvents | - | - | - |
Performance in Key Applications
PVC Heat Stabilization
Thioglycolic acid esters, particularly 2-EHTG and isooctyl thioglycolate, are widely used as co-stabilizers in Polyvinyl Chloride (PVC) formulations. They play a critical role in preventing the thermal degradation of PVC during processing at elevated temperatures. The primary degradation mechanism of PVC involves dehydrochlorination, which is an autocatalytic process.
Mechanism of Action: Thioglycolate esters function as heat stabilizers through two primary mechanisms:
-
HCl Scavenging: The thiol group reacts with and neutralizes hydrogen chloride (HCl) gas released during PVC degradation, thereby inhibiting the autocatalytic breakdown of the polymer.
-
Synergy with Metal Stabilizers: They exhibit a synergistic effect with metallic stabilizers (e.g., calcium-zinc or organotin compounds) by replacing labile chlorine atoms on the PVC backbone, thus preventing the initiation of dehydrochlorination.
While direct comparative studies are limited, both 2-EHTG and isooctyl thioglycolate are recognized for their high efficiency in improving the thermal stability and color retention of PVC products.
Experimental Protocol: Evaluation of PVC Heat Stabilizer Efficacy (Congo Red Test)
This static test method is commonly used to assess the thermal stability of PVC formulations.
Objective: To determine the time until the onset of significant HCl evolution from a PVC sample heated at a constant temperature.
Materials:
-
PVC resin
-
Plasticizer (e.g., DOP)
-
Thioglycolic acid ester stabilizer
-
Congo Red indicator paper
-
Thermostatically controlled heating block or oil bath
-
Test tubes
Procedure:
-
Prepare a homogenous blend of PVC resin, plasticizer, and the thioglycolic acid ester stabilizer at a specified ratio.
-
Place a known amount of the PVC blend into a test tube.
-
Insert a strip of Congo Red paper into the upper part of the test tube, ensuring it does not touch the PVC sample.
-
Place the test tube in the heating block pre-heated to a specific temperature (e.g., 180°C).
-
Record the time required for the Congo Red paper to change color (typically from red to blue), which indicates the evolution of HCl.
-
A longer time to color change signifies better thermal stability.
Logical Relationship of PVC Stabilization
Caption: Mechanism of PVC stabilization by thioglycolic acid esters.
Chain Transfer Agents in Polymerization
Thioglycolic acid esters, including 2-EHTG, are effective chain transfer agents (CTAs) in free-radical polymerization. They are utilized to control the molecular weight and molecular weight distribution of polymers by terminating a growing polymer chain and initiating a new one.
Mechanism of Action: The thiol group (-SH) of the thioglycolate readily donates a hydrogen atom to a propagating radical, terminating the polymer chain. The resulting thiyl radical can then initiate a new polymer chain.
Experimental Protocol: Determination of Chain Transfer Constant (Mayo Method)
Objective: To determine the chain transfer constant (Ctr) of a thioglycolic acid ester in a specific polymerization system.
Principle: The Mayo equation relates the degree of polymerization (DP) to the concentrations of monomer ([M]) and chain transfer agent ([S]):
1/DP = 1/DP0 + Ctr * ([S]/[M])
where DP0 is the degree of polymerization in the absence of the CTA.
Procedure:
-
Conduct a series of polymerizations at low monomer conversion (<10%) with varying concentrations of the thioglycolic acid ester (CTA).
-
Keep the initiator and monomer concentrations constant across all experiments.
-
Determine the number-average molecular weight (Mn) of the resulting polymers using techniques like Gel Permeation Chromatography (GPC).
-
Calculate the degree of polymerization (DP = Mn / Mmonomer).
-
Plot 1/DP versus [S]/[M].
-
The slope of the resulting linear plot gives the chain transfer constant, Ctr.
Experimental Workflow for Determining Chain Transfer Constant
Caption: Workflow for the experimental determination of a chain transfer constant.
Cosmetic and Pharmaceutical Applications
Certain thioglycolic acid esters have found applications in cosmetics, primarily in hair care products, and are being explored for their potential in drug delivery.
-
Glyceryl Thioglycolate: This ester is a common active ingredient in permanent wave and hair straightening formulations. Its function is to cleave the disulfide bonds in the keratin (B1170402) of hair, allowing it to be reshaped. However, it is also known to be a skin sensitizer, particularly in hairdressers.
-
This compound and Isooctyl Thioglycolate: While primarily used in industrial applications, higher esters of thioglycolic acid, such as octyl and isooctyl thioglycolate, have been patented for their use as skin penetration enhancers. This property is of significant interest to drug development professionals for transdermal drug delivery systems. The proposed mechanism involves the reversible cleavage of disulfide bonds in the keratin of the stratum corneum, increasing its permeability. These higher esters are reported to be non-irritating compared to their lower ester counterparts.
-
Antioxidant Properties: The thiol group in these esters can act as an antioxidant, which may be beneficial in protecting active pharmaceutical ingredients from oxidative degradation.
-
Prodrug Potential: The ester linkage in these molecules can be designed to be cleavable by esterases in the body, suggesting their potential use as prodrugs to deliver thioglycolic acid or other therapeutic moieties.
Toxicity and Safety Profile
The safety profile of thioglycolic acid esters is a critical consideration, especially for applications involving human contact.
| Ester | Acute Oral Toxicity (LD50, rat) | Skin Irritation/Sensitization |
| This compound | Data not readily available in comparative format | Can be a skin sensitizer. |
| Isooctyl Thioglycolate | Data not readily available in comparative format | Generally considered less irritating than lower esters. |
| Glyceryl Thioglycolate | Data not readily available in comparative format | Known skin sensitizer, especially with repeated exposure. |
| Butyl Thioglycolate | Data not readily available in comparative format | Considered an irritant. |
| Thioglycolic Acid (for reference) | ~73 mg/kg | Corrosive and can cause severe skin burns and eye damage. |
It is important to note that the irritation and sensitization potential of thioglycolic acid esters generally decreases with increasing length of the alcohol chain.
Signaling Pathways in Drug Delivery
The potential use of thioglycolic acid esters as skin penetration enhancers involves their interaction with the stratum corneum, the outermost layer of the skin. The proposed mechanism does not involve a classical signaling pathway but rather a direct chemical interaction with the structural proteins of the skin.
Proposed Mechanism of Skin Penetration Enhancement
Caption: Proposed mechanism of skin penetration enhancement by thioglycolic acid esters.
Conclusion
This compound and other thioglycolic acid esters are a family of chemicals with distinct properties that dictate their optimal applications. 2-EHTG and isooctyl thioglycolate are highly effective PVC heat stabilizers and chain transfer agents, valued for their performance and, in the case of 2-EHTG, its low odor. Glyceryl thioglycolate is a key ingredient in cosmetic hair treatments, though its potential for skin sensitization requires careful formulation and handling. For drug development professionals, the higher, less-irritating esters like isooctyl thioglycolate present an interesting avenue for enhancing transdermal drug delivery.
The lack of direct, quantitative comparative studies across these esters for various applications highlights an area for future research. Such studies would be invaluable for a more precise selection of the optimal ester for a given purpose. Researchers and formulators should carefully consider the specific requirements of their application, including performance, safety, and regulatory aspects, when choosing among these versatile thioglycolic acid derivatives.
Safety Operating Guide
Proper Disposal of 2-Ethylhexyl Thioglycolate: A Procedural Guide for Laboratory Personnel
The safe management and disposal of 2-Ethylhexyl thioglycolate are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in compliance with standard safety protocols and regulations. This compound is recognized as being harmful if swallowed, capable of causing allergic skin reactions, and very toxic to aquatic life with long-lasting effects[1].
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure all appropriate safety measures are in place. Handling should be performed in a well-ventilated area[2].
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically impermeable gloves[1].
-
Eye/Face Protection: Use tightly fitting safety goggles with side shields[1].
-
Skin Protection: Wear appropriate protective clothing to prevent skin contact. Immediately remove any clothing that becomes contaminated[1][3].
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with appropriate cartridges[1][4].
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Methodology for Spill Containment and Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is adequately ventilated[3]. Remove all sources of ignition as this compound is combustible and can form explosive mixtures with air upon intense heating[3].
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways[1][4]. Use inert, liquid-absorbent material such as Chemizorb®, sand, or earth to contain the spill[3].
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent.
-
Package for Disposal: Place the contaminated absorbent material into a suitable, clearly labeled, and closed container for disposal[3][4]. Do not mix with other waste.
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Seek Medical Attention if Exposed:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of soap and water. If irritation or a rash occurs, seek medical advice[1].
-
Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician[4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[1].
-
Ingestion: If swallowed, rinse the mouth with water and immediately call a POISON CENTER or doctor. Do not induce vomiting[2].
-
Waste Collection and Storage Protocol
Proper collection and storage of this compound waste are regulated to ensure safety and compliance. This chemical waste is considered hazardous and must be managed according to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[5][6].
Methodology for Waste Accumulation:
-
Use a Designated Waste Container: Collect waste this compound in its original container or a designated, chemically compatible, and leak-proof container[5]. The container must be kept tightly closed[2].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and identify the contents as "this compound Waste"[6]. The label should also include appropriate hazard warnings (e.g., pictograms for toxicity, environmental hazard)[6].
-
Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions[7]. Store it away from incompatible materials like oxidizing agents[2].
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6]. This area should be well-ventilated and may require secondary containment to prevent spills from reaching the environment[5][7].
-
Accumulation Time: Adhere to institutional and regulatory time limits for waste accumulation in the laboratory before it is moved to a Central Accumulation Area (CAA)[8][9].
Final Disposal Procedure
Final disposal of chemical waste must be handled by licensed professionals in accordance with all local, state, and national regulations.
Procedural Steps for Disposal:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of in the sewer system or with regular trash due to its high toxicity to aquatic life[5].
-
Arrange for Professional Disposal: The collected hazardous waste must be transferred to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[4][6].
-
Manifesting: Ensure all required documentation for hazardous waste transport is completed as per regulatory requirements.
-
Approved Disposal Method: The designated disposal facility will handle the final treatment. The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber[4]. The container and its contents must be disposed of at an approved waste disposal plant[1].
Quantitative Data: Environmental Hazards
This compound is classified as very toxic to aquatic life with long-lasting effects[1]. The following table summarizes key ecotoxicity data.
| Organism | Test Type | Endpoint | Value | Exposure Time | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | Acute | 0.23 mg/L | 96 hours | |
| Daphnia magna (Water Flea) | EC50 | Acute | 0.38 mg/L | 48 hours | |
| Pseudokirchneriella subcapitata (Algae) | EC50 | Acute | 0.62 mg/L | 72 hours | [1] |
Workflow for Proper Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. danielshealth.com [danielshealth.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Ethylhexyl Thioglycolate
Essential safety protocols and operational plans for the secure handling and disposal of 2-Ethylhexyl thioglycolate in a laboratory setting.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation of vapors, and accidental ingestion.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be required in situations with a higher risk of splashing. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves are mandatory.[1][2][3] |
| Respiratory Protection | Use a full-face respirator with an appropriate organic vapor cartridge if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] A NIOSH-approved respirator is recommended. |
Glove Selection:
| Glove Material | General Recommendation |
| Butyl Rubber | Often provides good resistance to esters and ketones. |
| Nitrile Rubber | Offers good general chemical resistance but should be used with caution for prolonged exposure, as performance can vary. Thin nitrile gloves are suitable for incidental splash protection only. |
| Viton® | Typically offers excellent resistance to a broad range of chemicals, including organic compounds. |
Note: The thickness of the glove material is a critical factor in its chemical resistance. Thicker gloves generally offer greater protection but may reduce dexterity.
Operational Plan: Step-by-Step Handling Procedure
Following a strict operational plan minimizes the risk of exposure and accidents.
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.[1]
-
Waste Segregation:
-
Collect all waste contaminated with this compound, including gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Disposal Procedure:
-
Dispose of the waste through a licensed professional waste disposal service.[4][5]
-
It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[4][5]
-
Observe all federal, state, and local environmental regulations.[2][4][6] Do not allow the product to enter drains or waterways.[3]
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A diagram illustrating the key steps for the safe handling and disposal of this compound.
By implementing these safety measures and operational plans, you can significantly reduce the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
